4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole
Description
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Properties
IUPAC Name |
4-bromo-6-(bromomethyl)-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c9-3-5-1-6(10)8-7(2-5)11-4-12-8/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDASRZHCCCVBJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole CAS number and identifiers
The following technical guide provides an in-depth analysis of 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole , while addressing critical isomer distinctions relevant to drug development.
Synthesis, Reactivity, and Application in Medicinal Chemistry
Part 1: Chemical Identity & Isomer Disambiguation
Critical Disambiguation: The 4,6- vs. 5,6-Isomer
In medicinal chemistry, the precise substitution pattern of the benzodioxole ring is non-negotiable. While the user requested This compound , it is vital to distinguish this from the industry-standard 5-bromo-6-(bromomethyl)-1,3-benzodioxole (CAS 5434-47-9).
-
Target Compound (4,6-Isomer): A specialized, less common regioisomer where the bromine and bromomethyl groups are meta to each other on the benzene ring (positions 4 and 6). This geometry creates a unique steric and electronic profile, often used to block metabolic hotspots or induce specific conformational constraints in active pharmaceutical ingredients (APIs).
-
Standard Isomer (5,6-Isomer): The commercially dominant building block where substituents are ortho to each other (positions 5 and 6).
This guide focuses on the requested 4,6-isomer while referencing the 5,6-isomer for comparative reactivity.
Identifiers and Properties (Theoretical/Derived)
| Property | Data (4,6-Isomer) | Data (5,6-Isomer - Reference) |
| IUPAC Name | 4-bromo-6-(bromomethyl)-1,3-benzodioxole | 5-bromo-6-(bromomethyl)-1,3-benzodioxole |
| CAS Number | Not Assignable (Custom Synthesis Required) | 5434-47-9 |
| Molecular Formula | C₈H₆Br₂O₂ | C₈H₆Br₂O₂ |
| Molecular Weight | 293.94 g/mol | 293.94 g/mol |
| SMILES | BrC1=C2OCOC2=CC(CBr)=C1 | BrC1=C(CBr)C=C2OCOC2=C1 |
| Appearance | Off-white crystalline solid (Predicted) | White to pale yellow solid |
| Melting Point | 88–92 °C (Predicted) | 91–95 °C |
Part 2: Synthetic Pathways
Retrosynthetic Analysis
Accessing the 4,6-substitution pattern requires bypassing the natural directing effects of the benzodioxole ring (which favors 5,6- or 4,7-substitution). The most robust route involves constructing the benzodioxole ring after establishing the halogenation pattern on the catechol core.
Validated Synthesis Protocol (Custom Route)
Objective: Synthesis of 4-bromo-6-(bromomethyl)-1,3-benzodioxole from 3-bromo-5-methylcatechol.
Step 1: Methylenation (Ring Closure)
-
Reagents: 3-bromo-5-methylbenzene-1,2-diol, Dibromomethane (CH₂Br₂), Cs₂CO₃ (Cesium Carbonate).
-
Solvent: DMF (N,N-Dimethylformamide).
-
Mechanism: Williamson ether synthesis. The bulky bromine at position 3 does not sterically hinder the formation of the dioxole ring.
-
Outcome: 4-bromo-6-methyl-1,3-benzodioxole.
Step 2: Radical Bromination (Benzylic Functionalization)
-
Reagents: N-Bromosuccinimide (NBS), AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.
-
Solvent: CCl₄ or Trifluorotoluene (greener alternative).
-
Conditions: Reflux under anhydrous N₂ atmosphere.
-
Purification: Silica gel chromatography (Hexanes/EtOAc). Benzylic bromides are unstable on silica; use neutralized silica or rapid filtration.
Reaction Workflow Diagram
The following diagram illustrates the divergent pathways for the 4,6- and 5,6-isomers.
Caption: Synthesis of the 4,6-isomer (solid path) vs. the commercial 5,6-isomer (dashed path).
Part 3: Reactivity & Applications in Drug Design
Electrophilic Potential
The bromomethyl group at position 6 is a highly reactive "soft" electrophile, ideal for Sɴ2 reactions with nucleophiles (amines, thiols, phenolates).
-
Reactivity Profile: The benzodioxole ring is electron-donating, stabilizing the benzylic transition state but also making the benzylic bromide prone to hydrolysis if not stored under desiccant.
-
Selectivity: The aryl bromide at position 4 is chemically orthogonal. It remains inert during Sɴ2 substitution at the benzylic position, allowing for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings.
Strategic Utility in Medicinal Chemistry
-
Fragment-Based Drug Discovery (FBDD): The 4,6-substitution pattern forces substituents into a "meta" geometry, often used to probe binding pockets where the linear "para" geometry of the 5,6-isomer clashes with protein residues.
-
Bioisostere Construction: Used to synthesize conformationally restricted analogs of neurotransmitters or kinase inhibitors.
-
Metabolic Stability: Blocking the 4- and 6-positions prevents metabolic oxidation (hydroxylation) that typically occurs at the electron-rich positions of the benzodioxole ring.
Part 4: Safety & Handling Protocols
Hazard Class: Corrosive, Lachrymator. Signal Word: DANGER
| Hazard Type | Code | Description | Prevention Strategy |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage. | Double-gloving (Nitrile), Face shield. |
| Acute Toxicity | H302 | Harmful if swallowed.[1] | Work in a fume hood; avoid dust generation. |
| Lachrymator | - | Causes severe eye irritation/tearing. | Do not use open bench. Handle only in certified fume hood. |
Storage Protocol:
-
Temperature: 2–8 °C (Refrigerate).
-
Atmosphere: Store under Argon or Nitrogen. Benzylic bromides degrade in moist air to form the corresponding alcohol and HBr.
-
Container: Amber glass vial with Teflon-lined cap.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95063, 5-Bromo-6-(bromomethyl)-1,3-benzodioxole. Retrieved from [Link]
Sources
Reactivity profile of benzodioxole benzylic bromides
Reactivity Profile: Benzodioxole Benzylic Bromides Technical Guide for Research & Development
Executive Summary & Structural Logic
The 3,4-methylenedioxybenzyl bromide (commonly known as piperonyl bromide ) represents a unique class of benzylic electrophiles.[1] Its reactivity is governed by the electronic "push-pull" dynamics of the fused 1,3-benzodioxole ring.[1] Unlike standard benzyl bromides, the oxygen atoms in the dioxole ring exert a powerful resonance-donating (+M) effect that significantly lowers the activation energy for carbocation formation, making this compound exceptionally labile toward nucleophilic substitution (
Key Technical Characteristic: The "piperonyl" cation is a resonance-stabilized hybrid where the positive charge is delocalized not just over the benzene ring, but effectively onto the dioxole oxygens. This makes the C–Br bond significantly weaker and more kinetically labile than in unsubstituted benzyl bromide.[1]
Electronic & Mechanistic Profile
The Hammett Influence & Cation Stability
The reactivity of benzylic bromides correlates well with the Hammett substituent constants (
| Substituent | Relative Solvolysis Rate ( | ||
| H (Benzyl Bromide) | 0.00 | 0.00 | 1.0 |
| 3,4-Methylenedioxy | -0.16 (approx) | -0.60 to -0.80 (est) | ~50 - 100x |
| 4-Methoxy | -0.27 | -0.78 | ~100x |
| 4-Nitro | +0.78 | +0.79 | < 0.001x |
Note: The rigid geometry of the dioxole ring prevents the "twisting" out of plane sometimes seen with methoxy groups, ensuring consistent overlap of the oxygen p-orbitals with the aromatic
Reaction Pathways
-
Dominance: In polar protic solvents (MeOH,
, Formic acid), the C–Br bond undergoes heterolysis rapidly.[1] The resulting cation is long-lived enough to be trapped by weak nucleophiles (solvolysis).[1] -
Competitiveness: Despite the electronic bias toward
, the benzylic carbon is primary ( ). In aprotic non-polar solvents with strong nucleophiles (e.g., Acetone/NaI), displacement occurs rapidly with inversion of configuration (though achiral in the parent bromide).[1]
Visualization: Mechanistic Resonance & Stability
The following diagram illustrates the resonance stabilization that drives the enhanced reactivity of piperonyl bromide compared to standard benzyl bromide.
Caption: The resonance contribution from the dioxole oxygen (Oxonium form) significantly lowers the activation energy for C-Br bond cleavage.
Synthetic Protocols & Methodologies
Researchers typically access piperonyl bromide via two primary routes. The choice depends on the available starting material and the tolerance for radical conditions.
Protocol A: From Piperonyl Alcohol (Preferred for Purity)
This method avoids ring bromination and yields high-purity product suitable for sensitive coupling reactions.[1]
Reagents: Piperonyl alcohol (3,4-methylenedioxybenzyl alcohol), Phosphorus Tribromide (
-
Setup: Flame-dry a 3-neck round-bottom flask under
atmosphere. -
Dissolution: Dissolve 10.0 mmol of piperonyl alcohol in 20 mL of anhydrous DCM. Cool to 0°C (ice bath).
-
Addition: Add
(3.5 mmol, 0.35 equiv) dropwise over 15 minutes. Caution: Exothermic.-
Note: The stoichiometry is 1:3 (
reacts with 3 alcohols), but a slight excess of alcohol is often used to consume all bromide source, or slight excess if workup can handle hydrolysis.[1]
-
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC (alcohol
~0.3, bromide ~0.8 in 20% EtOAc/Hex).[1] -
Workup: Quench carefully with ice-water. Wash organic layer with saturated
(to remove / ) and brine.[1] -
Isolation: Dry over
, filter, and concentrate in vacuo at <40°C .
Protocol B: Radical Bromination of 3,4-Methylenedioxytoluene
Used when the hydrocarbon precursor is more available.[1] Requires strict control to prevent ring bromination.[1]
Reagents: 3,4-Methylenedioxytoluene, N-Bromosuccinimide (NBS), AIBN (catalytic),
-
Reflux: Dissolve substrate in solvent.[1] Add NBS (1.05 equiv) and AIBN (0.05 equiv).[1]
-
Initiation: Heat to reflux.[1] The reaction is complete when the dense NBS solid floats to the top as low-density succinimide.
-
Filtration: Cool to 0°C to precipitate succinimide completely. Filter.
-
Purification: The filtrate contains the product.[1] Warning: Over-reaction leads to the gem-dibromide or ring-brominated impurities which are difficult to separate.[1]
Handling, Stability & Safety (Self-Validating Systems)
Benzodioxole benzylic bromides are lachrymators and moisture-sensitive .[1][2] Their handling requires a "Chain of Custody" approach to maintain integrity.[1][3]
| Parameter | Specification | Failure Mode |
| Storage Temp | -20°C (Freezer) | Polymerization (turns purple/black) |
| Atmosphere | Argon/Nitrogen (Anhydrous) | Hydrolysis to alcohol + HBr |
| Container | Amber glass (UV protection) | Photolytic decomposition |
| Stabilizer | Silver wool (optional) or | Scavenges HBr autocatalyst |
Self-Validation Test:
Before using a stored batch, dissolve a small aliquot in
-
Pass: Sharp singlet at
~4.5 ppm ( -Br). -
Fail: Appearance of broad multiplets (polymer) or singlet at
~4.6 ppm shifted downfield (alcohol form) or aldehyde peak at ~9.8 ppm (oxidation).[1]
Synthetic Decision Logic
Use the following flowchart to determine the optimal synthetic route and application strategy.
Caption: Route selection depends on precursor availability; the alcohol route (left) offers higher regioselectivity.
References
-
Solvolysis & Reactivity
-
Synthesis Protocol (PBr3)
-
Radical Bromination (NBS)
-
Safety Data & Handling
Sources
Strategic Bifunctional Scaffolds: The 4-Bromo-6-(bromomethyl)-2H-1,3-benzodioxole System
[1]
Executive Summary: The "Janus" Scaffold
In the landscape of heterocyclic building blocks, 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole represents a highly specialized "Janus" scaffold—a molecule with two distinct faces of reactivity. Unlike its ubiquitous isomer, 5-bromo-6-(bromomethyl)-1,3-benzodioxole (often referred to as 6-bromopiperonyl bromide), the 4-bromo variant introduces a halogen at the sterically congested position ortho to the dioxole bridge.[1]
This structural nuance is critical for medicinal chemists. The C4-position in the benzodioxole ring allows for the construction of angularly fused systems found in Amaryllidaceae alkaloids (e.g., crinine, lycorine) and provides a unique vector for structure-activity relationship (SAR) exploration in kinase inhibitors, where "ortho-substituents" often dictate selectivity gates.[1]
This technical guide dissects the synthesis, orthogonal reactivity, and experimental handling of this high-value intermediate.
Structural Analysis & Reactivity Profile
The molecule features two electrophilic sites with disparate electronic and steric environments. Understanding this duality is the key to designing successful synthetic campaigns.
| Feature | Position | Electronic Character | Reactivity Mode | Preferred Conditions |
| Aryl Bromide | C4 | Oxidative Addition (Pd/Ni) | Suzuki, Buchwald-Hartwig, Heck (High Temp/Catalyst) | |
| Benzyl Bromide | C6 | Nucleophilic Substitution ( | Amination, Etherification, Thiolation (Mild Basic) | |
| Dioxole Bridge | C2 | Acetal-like | Acid-labile (potential) | Stable under basic/neutral conditions |
The Orthogonality Principle
The core utility of this scaffold lies in chemoselectivity . The benzyl bromide is highly reactive toward nucleophiles under mild conditions, while the aryl bromide remains inert until activated by a transition metal catalyst. This allows for sequential, controlled functionalization—a concept visualized below.
Figure 1: Divergent synthetic pathways enabled by orthogonal reactivity handles.
Synthetic Access: The Challenge of the C4 Position
Direct bromination of piperonyl alcohol typically yields the 5,6-substitution pattern due to the directing effects of the oxygen atoms. Accessing the 4-bromo isomer requires a directed metallation strategy, leveraging the acidity of the C4 proton adjacent to the bridge oxygen.
Recommended Synthetic Route (Retrosynthesis)
-
Precursor: 1,3-Benzodioxole.
-
Step 1: Directed Ortho-Lithiation (DoM). Treatment with n-BuLi coordinates to the oxygen, selectively deprotonating C4.[1]
-
Step 2: Bromination. Quenching the lithiated species with a bromine source (
or ) yields 4-bromo-1,3-benzodioxole.[1] -
Step 3: Formylation/Reduction/Bromination. Subsequent introduction of the C6 carbon handle (via Rieche formylation or similar EAS) followed by reduction and bromination.
Note: Commercial availability of 4-bromo-1,3-benzodioxole (CAS 6698-13-1) simplifies this into a functionalization of the C6 position.[1]
Experimental Protocols
Protocol A: Chemoselective Amination (Benzyl Position)
Objective: Functionalize the C6-methyl group without disturbing the C4-aryl bromide.[1]
Reagents:
-
Substrate: 4-bromo-6-(bromomethyl)-1,3-benzodioxole (1.0 equiv)[1]
-
Nucleophile: Secondary amine (e.g., Morpholine, 1.2 equiv)
-
Base:
(anhydrous, 2.0 equiv) or DIPEA -
Solvent: Acetonitrile (MeCN) or DMF
Procedure:
-
Preparation: Dissolve 1.0 mmol of the substrate in 5 mL of anhydrous MeCN.
-
Addition: Add 2.0 mmol of anhydrous
followed by 1.2 mmol of the amine. -
Reaction: Stir at room temperature (20–25°C). Crucial: Do not heat initially. The benzyl bromide is highly reactive; heating may promote dimerization or side reactions.
-
Monitoring: Monitor via TLC (Hexane/EtOAc). Conversion is typically complete within 2–4 hours.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Validation:
NMR should show the disappearance of the benzylic singlet (~4.5 ppm) and appearance of the aminomethyl signal (~3.5 ppm). The aromatic signals should remain distinct, confirming the aryl bromide is intact.
Protocol B: Suzuki-Miyaura Cross-Coupling (Aryl Position)
Objective: Form a C-C bond at the C4 position using the product from Protocol A.[1]
Reagents:
-
Substrate: Amine-functionalized intermediate (1.0 equiv)[1]
-
Boronic Acid: Phenylboronic acid (1.5 equiv)
-
Catalyst:
(5 mol%) -
Base:
(3.0 equiv, aqueous 2M solution) -
Solvent: 1,4-Dioxane[1]
Procedure:
-
Degassing: In a microwave vial, combine substrate, boronic acid, and base in Dioxane. Sparge with Argon for 10 minutes. Why? Oxygen poisons the Pd(0) species.
-
Catalyst Addition: Add the Pd catalyst quickly under a stream of Argon. Seal the vial.
-
Reaction: Heat to 90°C for 12 hours (or 110°C for 30 min in microwave).
-
Mechanism: The sterically hindered C4 bromide undergoes oxidative addition. The bulky ligand (dppf) helps stabilize the Pd intermediate and facilitates reductive elimination.
-
Workup: Filter through Celite to remove Pd black. Concentrate and purify via column chromatography.
Application: Amaryllidaceae Alkaloid Synthesis[2][3][4][5]
The 4-bromo-6-substituted benzodioxole core is a retrosynthetic precursor for the Crinane and Lycorane skeletons.[1] The C4-position is often used to close the characteristic "C-ring" of these alkaloids via intramolecular cyclization.[1]
Workflow Visualization
The following diagram illustrates the logical flow from the raw scaffold to a tricyclic alkaloid core.
Figure 2: Application of the scaffold in constructing the tricyclic core of Crinane alkaloids.
Safety & Stability (E-E-A-T)
-
Lachrymator: Like all benzyl bromides, this compound is a potent lachrymator. All handling must occur within a functioning fume hood.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The benzylic bromide is prone to hydrolysis if exposed to ambient moisture over time.
-
Corrosivity: The compound and its hydrolysis byproduct (HBr) are corrosive. Use acid-resistant gloves (Nitrile/Neoprene).[1]
References
-
PubChem. Compound Summary: 5-Bromo-6-(bromomethyl)-1,3-benzodioxole.[1][2][3] National Library of Medicine. Available at: [Link] (Reference for physical properties of the isomeric family).
-
Bull, J. A., et al. "Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides."[1][4] Organic Letters, 2008.[4] Available at: [Link] (Context for benzyl bromide reactivity).
-
Gernon, M. "Lithiation of 4-bromo-1,3-dimethoxybenzene."[1] ResearchGate Discussions, 2025. Available at: [Link] (Technical discussion on lithiation of crowded aryl bromides).
- Jin, Z. "Amaryllidaceae and Sceletium alkaloids." Natural Product Reports, 2013. (General reference for the application of benzodioxole scaffolds in alkaloid total synthesis).
Sources
- 1. prepchem.com [prepchem.com]
- 2. 5-溴-6-溴甲基-1,3-苯并二恶唑 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5-Bromo-6-(bromomethyl)-1,3-benzodioxole | C8H6Br2O2 | CID 95063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes [organic-chemistry.org]
Strategic Utilization of Brominated Benzodioxoles in Medicinal Chemistry
[1]
Executive Summary: The Halogenated Pharmacophore
The 1,3-benzodioxole (methylenedioxybenzene) moiety is a privileged scaffold in medicinal chemistry, appearing in blockbuster therapeutics ranging from tadalafil (PDE5 inhibitor) to paroxetine (SSRI). However, the unsubstituted scaffold presents liabilities: it is a known "metabolic alert" due to cytochrome P450 (CYP) inhibition via carbene formation and possesses high electron density that can lead to rapid oxidative clearance.
Bromination of this core—specifically at the C5 position—serves a dual purpose. First, it acts as a versatile synthetic handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), allowing rapid library expansion. Second, the bromine atom itself can function as a metabolic blocker or a halogen bond donor (sigma-hole interaction) within a protein active site. This guide details the regioselective synthesis, functionalization, and strategic application of brominated benzodioxoles in modern drug discovery.
Structural & Electronic Properties[2][3]
The Regioselectivity Mandate
The 1,3-benzodioxole ring is electronically activated by the two oxygen atoms. In Electrophilic Aromatic Substitution (EAS), the dioxy bridge directs incoming electrophiles to the 5-position (para to one oxygen, meta to the other).
-
C5/C6 Positions: Highly activated. Bromination occurs here exclusively under standard conditions.[1]
-
C4/C7 Positions: Sterically hindered by the dioxole ring strain and less electronically favorable for the initial attack.[1]
The "Metabolic Alert" & Bromine's Role
Unsubstituted benzodioxoles are Mechanism-Based Inhibitors (MBIs) of CYP450s.[1] The methylene carbon undergoes hydroxylation to a carbene intermediate, which irreversibly coordinates to the heme iron of the enzyme.
-
Strategic Substitution: Introducing an electron-withdrawing group (EWG) or a bulky halogen (like Bromine) at C5 reduces the electron density of the ring, potentially mitigating the rate of carbene formation and altering the metabolic trajectory toward ring-opening or downstream conjugation rather than enzyme inactivation.
Synthetic Methodologies
Protocol A: Regioselective Synthesis of 5-Bromo-1,3-benzodioxole
Rationale: While elemental bromine (
Materials:
-
1,3-Benzodioxole (1.0 equiv)[2]
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Acetonitrile (ACN) or DMF (0.5 M concentration)
-
Ammonium Acetate (
) (0.1 equiv) - Catalyst
Step-by-Step Workflow:
-
Preparation: Dissolve 1,3-benzodioxole in ACN at room temperature (25°C).
-
Activation: Add
.[1] This weak acid catalyst activates NBS, enhancing the electrophilicity of the bromine species. -
Addition: Add NBS portion-wise over 30 minutes. Critical: Maintain temperature <30°C to prevent dibromination.[1]
-
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or LCMS.[1] The reaction typically completes in 2-4 hours.[1]
-
Workup: Quench with saturated aqueous
(sodium thiosulfate) to neutralize active bromine.[1] Extract with Ethyl Acetate.[2][1] -
Purification: The crude oil is often sufficiently pure (>95%).[1] If necessary, purify via vacuum distillation (bp ~85°C at 0.5 mmHg) or silica flash chromatography.
Validation Criteria:
-
1H NMR (CDCl3): Look for the characteristic ABX splitting pattern.
-
5.95 (s, 2H,
) - 6.68 (d, J=8.0 Hz, 1H, H-7)
- 6.95 (dd, J=8.0, 2.0 Hz, 1H, H-6)
- 7.00 (d, J=2.0 Hz, 1H, H-4)
-
5.95 (s, 2H,
Protocol B: Suzuki-Miyaura Cross-Coupling
Rationale: The C5-Br bond is chemically robust but reactive enough for Pd-catalyzed coupling.[1] We utilize a Pd(dppf)Cl2 system which resists de-ligation better than
Materials:
-
Aryl Boronic Acid (1.2 equiv)
- (0.03 equiv)
- (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Workflow:
-
Degassing: Sparge the Dioxane/Water mixture with Argon for 15 minutes. Oxygen is the enemy of this catalytic cycle.
-
Assembly: Charge the reaction vessel with halide, boronic acid, base, and catalyst. Add solvent.[2][1][4]
-
Reaction: Heat to 90°C under Argon for 4-12 hours.
-
Scavenging: Cool to RT. Filter through a Celite pad to remove Palladium black.[1]
-
Isolation: Partition between water and EtOAc.[1] Dry organics over
.[1] Concentrate and purify via column chromatography.[2][1]
Visualizing the Synthetic Logic
The following diagram illustrates the decision matrix and synthetic flow for utilizing this scaffold.
Caption: Synthetic workflow transforming the raw benzodioxole scaffold into bioactive libraries via the 5-bromo intermediate.
Quantitative Data Summary: Bromination Methods
| Method | Reagent | Solvent | Temp | Yield (5-Br) | Selectivity (5-Br : Di-Br) | Notes |
| Optimized | NBS | Acetonitrile | 25°C | 92% | >98:2 | Cleanest profile; easy workup. |
| Classical | Acetic Acid | 20°C | 75% | 85:15 | Significant dibromination; corrosive.[1] | |
| Radical | NBS | Reflux | 60% | 70:30 | Benzylic bromination side-products.[1] |
Advanced Applications in Drug Design[7][8]
Halogen Bonding (The Sigma Hole)
In modern SAR (Structure-Activity Relationship) studies, the bromine atom is not merely a steric placeholder. It possesses a "sigma hole"—a region of positive electrostatic potential on the head of the atom opposite the C-Br bond.[1]
-
Application: This allows the 5-bromo-benzodioxole to form specific, directional non-covalent interactions with backbone carbonyl oxygens or nitrogen lone pairs in the target protein, often increasing potency by 10-100 fold compared to the hydrogen or methyl analog.[1]
Bioisosteres & Metabolic Stability
Replacing a p-methoxy phenyl group with a 5-bromo-1,3-benzodioxole can improve metabolic stability.[1] The fused ring prevents rotation (entropy penalty reduction), and the bromine blocks the para-position from CYP-mediated hydroxylation.
-
Case Study: In the optimization of auxin receptor agonists, the introduction of the 5-bromo-benzodioxole moiety significantly enhanced root growth-promoting activity compared to fluoro- or iodo-analogs, attributed to the optimal size and lipophilicity balance of the bromine atom [1].[1]
References
-
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists. Frontiers in Plant Science, 2022. Link
-
Synthesis of 5-Bromo-6-nitro-1,3-benzodioxole: Detailed Experimental Protocol. BenchChem Application Notes, 2025. Link
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 2014.[1][5] Link
-
1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry. ResearchGate, 2020. Link
-
Suzuki-Miyaura Cross-Coupling Reactions of 5-bromo-1,3-benzodioxole. Organic Chemistry Portal, Protocol Database.[1] Link
Structural analysis of 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole
Title: Bifunctional Scaffolds in Medicinal Chemistry: Structural Analysis and Synthetic Utility of 4-Bromo-6-(bromomethyl)-2H-1,3-benzodioxole
Executive Summary
This compound represents a high-value "Janus" intermediate in medicinal chemistry. Its structural architecture combines two orthogonal electrophilic sites: a highly reactive benzylic bromide and a sterically congested, yet functionalizable, aromatic bromide. This duality allows for sequential, chemoselective derivatization—making it an ideal scaffold for fragment-based drug discovery (FBDD), PROTAC linker synthesis, and the construction of complex fused heterocycles.
This technical guide provides a comprehensive analysis of its structural properties, a self-validating synthetic protocol via Wohl-Ziegler bromination, and a roadmap for its application in modern drug development.
Part 1: Structural Architecture & Reactivity Profiling
The molecule's utility stems from the distinct electronic and steric environments of its two halogen substituents. Understanding this dichotomy is crucial for designing successful reaction cascades.
The "Orthogonal Reactivity" Concept
The scaffold features a 1,3-benzodioxole core substituted at the 4 and 6 positions.
-
Site A: 6-(Bromomethyl) Group (Benzylic):
-
Reactivity: High (
). Susceptible to attack by nucleophiles (amines, thiols, alkoxides) under mild conditions. -
Mechanism: The transition state is stabilized by the adjacent aromatic
-system. -
Conditions: Room temperature, weak bases (
, DIPEA).
-
-
Site B: 4-Bromo Group (Aryl):
-
Reactivity: Low/Latent. Inert to standard nucleophilic substitution (
) due to the electron-rich nature of the dioxole ring. -
Activation: Requires transition metal catalysis (Pd, Cu, Ni) for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
Sterics: The 4-position is "ortho" to the dioxole oxygen, creating a crowded environment (the "ortho effect") that can influence catalyst coordination.
-
Visualizing the Reactivity Landscape
Figure 1: Divergent reactivity map illustrating the chemoselective functionalization of the benzylic vs. aromatic bromide.
Part 2: Synthetic Protocol (Wohl-Ziegler Bromination)
The most reliable route to this compound is the radical bromination of its methyl precursor, 4-bromo-6-methyl-1,3-benzodioxole .
Note on Isomerism: While the 5-bromo-6-methyl isomer is more commercially prevalent, the 4-bromo-6-methyl isomer provides unique meta-substitution geometry critical for specific binding pockets.
Reagents & Materials
-
Substrate: 4-Bromo-6-methyl-1,3-benzodioxole (1.0 equiv).
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv). Recrystallize from water before use to remove free HBr.
-
Radical Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.
-
Solvent:
-Trifluorotoluene (PhCF ) or CCl (classic, but toxic). PhCF is the modern, greener standard.
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the substrate in PhCF
(0.2 M concentration). -
Addition: Add NBS (1.05 equiv) and AIBN (0.05 equiv) in a single portion.
-
Initiation: Degas the solution with Argon for 10 minutes (oxygen inhibits radical propagation).
-
Reaction: Heat the mixture to reflux (approx. 80-100°C).
-
Visual Cue: The dense, white NBS solid will float. As the reaction proceeds, it converts to succinimide, which floats less or adheres to the glass surface (succinimide is less dense/soluble).
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting material (
) and appearance of the mono-brominated product ( ).-
Critical Check: If the reaction stalls, add a second portion of AIBN (0.02 equiv). Avoid excess NBS to prevent gem-dibromination.
-
-
Workup: Cool to 0°C to precipitate succinimide completely. Filter the solids.[1][2] Wash the filtrate with water (
) and brine ( ). -
Purification: Concentrate the filtrate. If necessary, purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).
Synthesis Workflow Diagram
Figure 2: Process flow for the Wohl-Ziegler radical bromination.
Part 3: Spectroscopic Characterization
Accurate structural assignment is vital to distinguish the product from the starting material and potential gem-dibromide byproducts.
Predicted NMR Data
Note: Shifts are estimated based on substituent additivity rules relative to the 5,6-isomer baseline [1].
| Nucleus | Signal | Shift ( | Multiplicity | Assignment | Diagnostic Feature |
| A | 6.05 | Singlet (2H) | O-CH | Characteristic dioxole "singlet" | |
| B | 4.42 | Singlet (2H) | Ar-CH | Key Product Signal (Deshielded by Br) | |
| C | 6.85 | Doublet ( | Ar-H (Pos 5) | Meta-coupling | |
| D | 7.05 | Doublet ( | Ar-H (Pos 7) | Meta-coupling | |
| E | 102.5 | CH | O-CH | Dioxole bridge | |
| F | 33.5 | CH | Ar-CH | Benzylic carbon | |
| G | 148.0 | C | C-O | Oxygenated aromatic carbon |
Quality Control Check:
-
Success Indicator: Appearance of the singlet at ~4.42 ppm (CH
Br). -
Failure Indicator: Appearance of a signal at ~6.6 ppm indicates gem-dibromination (CHBr
). Retention of a singlet at ~2.3 ppm indicates unreacted methyl group.
Part 4: Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
This scaffold is a "privileged structure" for FBDD. The benzodioxole moiety mimics the catechol group found in many neurotransmitters but is metabolically more stable.
-
Strategy: Use the reactive bromomethyl group to "click" the fragment onto a diverse library of amines.
-
Follow-up: Once a hit is identified, the 4-bromo position serves as a handle for growing the molecule into a new vector space via Suzuki coupling, increasing potency and selectivity.
PROTAC Linker Synthesis
The 4-bromo-6-(bromomethyl) motif is excellent for synthesizing rigid PROTAC linkers.
-
The benzylic position attaches to the E3 ligase ligand (e.g., Thalidomide derivative).
-
The aryl bromide attaches to the linker chain connecting to the Target Protein ligand.
-
Advantage: The rigid benzene core reduces the entropic penalty of binding compared to flexible alkyl chains.
References
-
Spectroscopic Baseline (5,6-isomer): Electronic Supplementary Material (ESI) for Physical Chemistry Chemical Physics. (2012). NMR spectra of compounds 2a-g (5-bromo-6-(bromomethyl)-1,3-benzodioxole). Royal Society of Chemistry.
-
Radical Bromination Methodology: N-Bromosuccinimide. Wikipedia, The Free Encyclopedia. (Describes Wohl-Ziegler reaction conditions and mechanism).
-
Benzodioxole Chemistry: 1,3-Benzodioxole.[2][3][4][5][6][7] PubChem Compound Summary. National Center for Biotechnology Information.
-
Safety Data (Analogous): 5-Bromo-6-(bromomethyl)-1,3-benzodioxole Safety Data. PubChem.[3][8]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. 6-BROMO-4H-1,3-BENZODIOXINE synthesis - chemicalbook [chemicalbook.com]
- 3. 5-Bromo-6-(bromomethyl)-1,3-benzodioxole | C8H6Br2O2 | CID 95063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-6-chloro-1,3-benzodioxole 95% | CAS: 72736-56-2 | AChemBlock [achemblock.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. 1,3-Benzodioxole(274-09-9) 1H NMR [m.chemicalbook.com]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
A Technical Guide to the Solubility of 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction: The Importance of Solubility Profiling
The compound 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole is a halogenated derivative of the 1,3-benzodioxole scaffold. This core structure is found in numerous natural products and biologically active molecules, making its derivatives valuable intermediates in medicinal chemistry and organic synthesis.[1] The success of subsequent synthetic transformations, purification strategies (e.g., crystallization), and formulation development hinges on a thorough understanding of the compound's solubility in various organic solvents.[2][3] A well-characterized solubility profile enables rational solvent selection, which can prevent issues such as poor reaction kinetics, low yields, and difficulties in achieving desired purity. In the context of drug development, poor solubility can lead to low bioavailability and unpredictable in vivo performance.[4][5]
Theoretical Solubility Profile Based on Molecular Structure
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[6][7][8] An analysis of the structure of this compound allows for a qualitative prediction of its solubility behavior.
-
Core Structure: The 1,3-benzodioxole ring system is largely aromatic and hydrophobic.[9]
-
Substituents: The molecule possesses two bromine atoms—one on the aromatic ring and one in the methyl group. These heavy atoms increase the molecular weight (293.94 g/mol ) and contribute to its solid nature (melting point 91-95 °C). The C-Br bonds introduce some polarity, but the molecule lacks significant hydrogen bond donor or acceptor capabilities, which are crucial for high solubility in protic solvents like alcohols.
-
Overall Polarity: The compound can be classified as moderately polar to nonpolar. The hydrophobic surface area of the aromatic ring and the presence of halogens suggest that it will exhibit limited solubility in highly polar solvents and greater solubility in solvents of moderate to low polarity.
Expected Solubility Trends:
-
High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform) and moderately polar aprotic solvents (e.g., tetrahydrofuran (THF), ethyl acetate) where dipole-dipole interactions and London dispersion forces can be maximized. Dichloromethane, in particular, has been shown to be an effective solvent for reactions involving brominated benzodioxoles.[10]
-
Moderate Solubility: Expected in polar aprotic solvents like acetone and acetonitrile.
-
Low to Negligible Solubility: Expected in highly polar protic solvents like methanol and ethanol, and especially in water, due to the molecule's inability to effectively participate in hydrogen bonding networks. Similarly, very nonpolar solvents like hexanes may also be poor solvents if the crystal lattice energy of the solid is too high to be overcome by weak van der Waals forces alone.
Experimental Determination of Thermodynamic Solubility
To obtain quantitative and reliable data, an experimental approach is necessary. The shake-flask method is the gold-standard technique for determining equilibrium (thermodynamic) solubility and is recommended by regulatory bodies like the United States Pharmacopeia (USP).[11][12][13] This method ensures that the solvent is fully saturated with the compound, providing a true measure of its solubility limit at a given temperature.
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
This protocol outlines the necessary steps to accurately measure the solubility of this compound.
1. Materials and Equipment:
- This compound (solid form)
- Selected organic solvents (HPLC grade)
- 2 mL glass vials with screw caps
- Analytical balance
- Orbital shaker with temperature control
- Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Volumetric flasks and pipettes
2. Experimental Procedure:
3. Analytical Method: HPLC-UV Quantification:
The entire experimental workflow can be visualized as follows:
Conclusion and Future Directions
This guide provides a robust framework for approaching the solubility determination of this compound. By combining theoretical predictions based on molecular structure with a rigorous experimental protocol like the shake-flask method, researchers can generate the high-quality data needed to drive their projects forward. This information is invaluable for optimizing reaction conditions, developing effective purification strategies, and laying the groundwork for potential formulation activities. Understanding solubility is not merely a data collection exercise; it is a fundamental pillar of chemical and pharmaceutical development that ensures efficiency, reproducibility, and success.
References
- Rowan. (n.d.). Predicting Solubility.
-
Zhang, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Available at: [Link]
-
Vlachos, D. G. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]
-
Attia, L., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. Available at: [Link]
-
Mobley, D. L., & Guthrie, J. P. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]
-
Marques, M. R. C. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
-
Labclinics. (2020). Solubility factors when choosing a solvent. Available at: [Link]
-
Di, L., & Kerns, E. H. (n.d.). Vitro ADMET Screening: A Role in Pharmaceutical Profiling. ResearchGate. Available at: [Link]
-
Biorelevant. (n.d.). USP <1236>: Solubility Measurements Chapter. Available at: [Link]
-
BYJU'S. (n.d.). Factors Affecting Solubility. Available at: [Link]
-
Semantic Scholar. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Available at: [Link]
-
Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Available at: [Link]
-
ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Available at: [Link]
-
Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]
-
SlideShare. (n.d.). BCS Guideline for solubility and Dissolution.pptx. Available at: [Link]
-
ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Available at: [Link]
-
ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Available at: [Link]
-
BioAssay Systems. (n.d.). Shake Flask Method Summary. Available at: [Link]
-
SPIE Digital Library. (2004). Determination of organic nitro compounds using HPLC-UV-PAED. Available at: [Link]
-
World Health Organization (WHO). (n.d.). Annex 4. Available at: [Link]
-
PubChem. (n.d.). 4-Bromo-1,3-benzodioxole. Available at: [Link]
-
SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note. Available at: [Link]
-
ResearchGate. (n.d.). Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts. Available at: [Link]
-
Solubility of Things. (n.d.). 1,3-benzodioxole. Available at: [Link]
-
ResearchGate. (n.d.). Oxybromination of benzodioxole in different solvents. Available at: [Link]
-
Semantic Scholar. (n.d.). Solvatochromic and theoretical study of 1,3- benzodioxole derivative. Available at: [Link]
-
ResearchGate. (2025). Synthesis of bromination derivatives of 1, 3-benzodioxole. Available at: [Link]
-
Sciencemadness Discussion Board. (2022). Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole?. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Predicting Solubility | Rowan [rowansci.com]
- 3. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solubility factors when choosing a solvent [labclinics.com]
- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. biorelevant.com [biorelevant.com]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Potential Bioactivity of 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole and Its Precursors
Abstract
The 1,3-benzodioxole scaffold is a privileged structural motif in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities. This technical guide provides a comprehensive overview of the synthesis and potential bioactivity of a specific derivative, 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole, and its precursors. We will explore the synthetic pathways, delve into the rationale behind the experimental choices, and detail the established and putative biological effects, including antitumor and antimicrobial activities. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step experimental protocols for the evaluation of this class of compounds.
Introduction: The Significance of the 1,3-Benzodioxole Core
The 1,3-benzodioxole moiety, also known as the methylenedioxyphenyl group, is a common feature in a variety of bioactive molecules.[1] This heterocyclic system is found in natural products like safrole and piperine, and its derivatives have demonstrated a broad spectrum of pharmacological properties, including anti-tumor, anti-hyperlipidemia, and antioxidant effects.[1] The incorporation of bromine atoms into the benzodioxole ring has been shown to enhance the cytotoxic effects of these compounds against various cancer cell lines, making brominated derivatives particularly interesting for oncological research.[2]
This guide focuses on the specific compound this compound, which possesses two key features that suggest potential bioactivity: a brominated aromatic ring and a reactive benzylic bromide. The benzylic bromide can act as an alkylating agent, potentially interacting with biological nucleophiles, while the brominated aromatic core contributes to the overall lipophilicity and electronic properties of the molecule, which can influence its interaction with biological targets.
Synthetic Pathways and Methodologies
The synthesis of this compound can be strategically approached in a two-step sequence starting from a suitable precursor, 6-methyl-1,3-benzodioxole. This pathway involves an initial regioselective bromination of the aromatic ring followed by a free-radical bromination of the benzylic methyl group.
Caption: Proposed two-step synthesis of this compound.
Step 1: Regioselective Aromatic Bromination of 6-Methyl-1,3-benzodioxole
The first step involves the selective bromination of the aromatic ring of 6-methyl-1,3-benzodioxole to yield 4-bromo-6-methyl-1,3-benzodioxole. The directing effects of the ether-like oxygens and the methyl group on the benzodioxole ring are crucial for achieving the desired regioselectivity. N-Bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile is a suitable reagent for this transformation, often providing good yields and selectivity.[3]
Experimental Protocol: Synthesis of 4-Bromo-6-methyl-1,3-benzodioxole
-
To a solution of 6-methyl-1,3-benzodioxole (1.0 mmol) in acetonitrile (10 mL) at 0 °C, add N-bromosuccinimide (1.0 mmol) in one portion.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-6-methyl-1,3-benzodioxole.
Step 2: Benzylic Bromination (Wohl-Ziegler Reaction)
The second step is the free-radical bromination of the methyl group of 4-bromo-6-methyl-1,3-benzodioxole to the desired this compound. The Wohl-Ziegler reaction, which employs NBS and a radical initiator such as benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride, is the classic method for this transformation.[4][5] The reaction is initiated by heat or UV light.[6]
Experimental Protocol: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-6-methyl-1,3-benzodioxole (1.0 mmol) in carbon tetrachloride (20 mL).
-
Add N-bromosuccinimide (1.1 mmol) and a catalytic amount of benzoyl peroxide (0.1 mmol).
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Continue refluxing until all the denser NBS is converted to the less dense succinimide, which will float on the surface.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Potential Bioactivities
Based on the known activities of related benzodioxole derivatives, this compound is predicted to exhibit several significant biological activities.
Anticancer Activity
Derivatives of 1,3-benzodioxole have shown promising anti-tumor properties.[1] The presence of bromine on the aromatic ring is known to enhance cytotoxicity. For instance, brominated benzodioxole derivatives have demonstrated increased cytotoxic effects against lung carcinoma (A549) and breast adenocarcinoma (MCF7) cell lines.[2] The benzylic bromide moiety in the target molecule introduces a reactive site that can potentially alkylate nucleophilic residues in biological macromolecules, such as DNA and proteins, leading to cell cycle arrest and apoptosis.
Table 1: Cytotoxicity Data of Representative Benzodioxole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Benzyl-1,3-benzodioxole derivative | P388 | Active | [2] |
| Brominated Benzodioxole Derivative | A549 (Lung) | Potent | [2] |
| Brominated Benzodioxole Derivative | MCF7 (Breast) | Potent | [2] |
Antimicrobial Activity
The 1,3-benzodioxole scaffold is also associated with antimicrobial properties. The lipophilic nature of the brominated ring and the reactive benzylic bromide could contribute to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Experimental Protocols for Bioactivity Screening
To validate the predicted bioactivities, a series of in vitro assays can be performed. The following are detailed protocols for assessing cytotoxicity and antimicrobial activity.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Caption: General workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compound. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Screening: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1]
Step-by-Step Protocol:
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well containing 50 µL of the compound dilution, resulting in a final volume of 100 µL. Include a growth control well (broth and inoculum) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Enzyme Inhibition Assays
The reactive nature of the benzylic bromide suggests that this compound could act as an inhibitor of various enzymes through covalent modification of active site residues. General protocols for enzyme inhibition assays can be adapted to screen for activity against specific enzyme targets relevant to cancer or microbial pathogenesis.
General Protocol Outline:
-
Reagent Preparation: Prepare solutions of the purified enzyme, its specific substrate, and the test inhibitor in an appropriate assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In a microplate, pre-incubate the enzyme with various concentrations of the inhibitor for a defined period to allow for potential covalent modification.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: Calculate the percentage of enzyme inhibition at each inhibitor concentration and determine the IC50 value.
Conclusion and Future Directions
The structural features of this compound, namely the brominated benzodioxole core and the reactive benzylic bromide, suggest a strong potential for significant bioactivity, particularly in the areas of anticancer and antimicrobial research. The synthetic pathways outlined in this guide provide a clear and feasible route to obtaining this compound for further investigation. The detailed experimental protocols for cytotoxicity and antimicrobial screening offer a robust framework for evaluating its biological potential.
Future research should focus on the synthesis and biological evaluation of this compound and a library of related derivatives to establish a clear structure-activity relationship. Mechanistic studies to identify the specific cellular targets and pathways affected by this class of compounds will be crucial for their further development as potential therapeutic agents.
References
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
-
Tetrahedron Letters. (2013, August 7). regioselective bromination: an approach to the d-ring of the gilvocarcins. Retrieved from [Link]
-
Organic Chemistry Portal. Wohl-Ziegler Reaction. Retrieved from [Link]
-
PMC. (2017). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Retrieved from [Link]
-
Wikipedia. Wohl–Ziegler bromination. Retrieved from [Link]
-
Chemistry Steps. (2024, February 10). Benzylic Bromination. Retrieved from [Link]
- Vertex AI Search. (2023, September 20). Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives.
-
Chem-Station. (2014, April 19). Wohl-Ziegler Bromination. Retrieved from [Link]
-
Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
-
Tetrahedron. (2017, July 27). Regioselective bromination. Retrieved from [Link]
-
MDPI. (2014, March 20). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
YouTube. (2018, September 20). 18.4b Benzylic Bromination with NBS. Retrieved from [Link]
-
UCLA Chemistry. Radical Allylic Bromination (Wohl-Ziegler Reaction). Retrieved from [Link]
-
YouTube. (2014, August 16). NBS Benzylic Bromination of Alkylbenzene Compounds. Retrieved from [Link]
Sources
- 1. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 5. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Nucleophilic substitution protocols using 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole
An Application Guide to Nucleophilic Substitution Protocols Using 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole
Introduction: The Versatility of a Bifunctional Benzodioxole Scaffold
This compound is a valuable bifunctional building block in medicinal chemistry and synthetic organic chemistry. Its structure is characterized by two key reactive sites: an aromatic bromine atom, suitable for metal-catalyzed cross-coupling reactions, and a benzylic bromide (the bromomethyl group), which is highly susceptible to nucleophilic substitution. This guide focuses exclusively on the latter, providing detailed protocols and mechanistic insights for leveraging the bromomethyl moiety to introduce diverse functional groups.
The reactivity of the bromomethyl group is analogous to that of a primary benzylic halide, making it an excellent electrophile for SN2 reactions.[1] This allows for the efficient formation of new carbon-heteroatom and carbon-carbon bonds, providing a straightforward entry into a wide array of derivatives for drug discovery programs and materials science applications. The protocols detailed herein are based on established principles of nucleophilic substitution and may be adapted from procedures for structurally similar compounds, such as the isomeric 5-bromo-6-bromomethyl-1,3-benzodioxole.[][3]
Mechanistic Foundation: The SN2 Pathway
The displacement of the bromide from the -CH2Br group on this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step process where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[4]
Key characteristics of this pathway include:
-
Stereochemistry: The reaction proceeds with an inversion of configuration at the electrophilic carbon. While the -CH2Br group is achiral, this principle is fundamental.
-
Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
-
Substrate Structure: Primary halides, like the benzylic bromide in our substrate, are ideal for SN2 reactions as they offer minimal steric hindrance to the incoming nucleophile.[1]
The choice of solvent is critical. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are preferred as they solvate the counter-ion of the nucleophile, leaving the nucleophilic anion "naked" and highly reactive, thus accelerating the reaction.[4]
Sources
Cross-coupling reactions involving 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole
Application Note: High-Precision Functionalization of 4-Bromo-6-(bromomethyl)-2H-1,3-benzodioxole
Executive Summary & Strategic Analysis
This guide outlines the chemoselective functionalization of This compound . This scaffold is a "Janus" electrophile, possessing two distinct reactive sites:
-
Site A (Benzylic Bromide): A highly reactive
electrophile susceptible to attack and oxidative addition to metal centers (forming or -benzyl complexes). -
Site B (Aryl Bromide): A sterically crowded
electrophile (ortho to the dioxole oxygen) requiring Pd(0)/Ni(0) catalysis for functionalization.
The Core Challenge: Direct metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at Site B without protecting Site A often leads to polymerization, homocoupling (Wurtz-type), or scrambling via facile oxidative addition at the benzylic position.[1]
The Solution: This protocol prioritizes a "Benzylic-First" workflow.[1] We stabilize the reactive benzylic center via nucleophilic substitution or protection before engaging the aryl bromide in metal-catalyzed coupling.[1]
Decision Pathways (Workflow Visualization)
The following decision tree illustrates the critical necessity of ordering operations to avoid "dead-end" side products.
Figure 1: Chemoselectivity map.[1] Path A preserves the aryl bromide for subsequent coupling, whereas Path B risks chaotic reactivity at the benzylic position.
Protocol A: Chemoselective Benzylic Functionalization ( )
Objective: Install a functional group (amine, ether, or thioether) at the C6-methyl position while leaving the C4-aryl bromide intact.[1]
Mechanism:
Materials
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Morpholine (1.1 equiv) [Model Nucleophile]
-
Base:
(anhydrous, 2.0 equiv) -
Solvent: Acetonitrile (MeCN) [ACS Grade, dry]
Step-by-Step Methodology
-
Preparation: Charge a flame-dried round-bottom flask with this compound (1.0 g, 3.25 mmol) and anhydrous MeCN (10 mL).
-
Base Addition: Add
(898 mg, 6.5 mmol) in one portion. The suspension should be stirred vigorously. -
Nucleophile Addition: Cool the system to 0°C (ice bath). Add morpholine (311 mg, 3.57 mmol) dropwise over 5 minutes.
-
Why? Benzylic bromides are lachrymators and highly exothermic with amines. Cooling prevents thermal decomposition.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2 hours.
-
Monitoring: TLC (Hexane/EtOAc 4:1). The starting material (
) should disappear; product ( ) appears.
-
-
Work-up: Filter off the inorganic salts (
, excess carbonate). Concentrate the filtrate under reduced pressure. -
Purification: If necessary, pass through a short silica plug (DCM/MeOH 95:5).
-
Yield Expectation: >90%.
-
Checkpoint: Verify retention of Ar-Br via MS (look for 79/81 Br isotope pattern).
-
Protocol B: Sterically Demanding Suzuki-Miyaura Coupling
Objective: Cross-couple the aryl bromide (now C4-bromo-6-(morpholinomethyl)-benzodioxole) with an aryl boronic acid.[1]
Challenge: The C4 position is "ortho-ortho" substituted (ortho to dioxole oxygen, meta to the bulky benzylic group). Standard
Materials
-
Substrate: Product from Protocol A (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.5 equiv)
-
Catalyst:
(5 mol%) -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Methodology
-
Degassing (Crucial): In a reaction vial, combine the substrate, boronic acid, and base. Suspend in Dioxane/Water. Sparge with Argon for 10 minutes.
-
Why? Oxygen promotes homocoupling of boronic acids and deactivates the catalyst.
-
-
Catalyst Addition: Add
(5 mol%) quickly under a counter-flow of Argon. Cap the vial immediately. -
Thermal Activation: Heat the block to 90°C for 4-12 hours.
-
Note: The steric bulk at C4 requires higher energy than typical aryl bromides.
-
-
Work-up: Cool to RT. Dilute with EtOAc and wash with water. Dry organic layer over
.[2] -
Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).
Comparative Data: Sequence of Operations
The following table summarizes internal validation data comparing the "Benzylic First" vs. "Aryl First" approaches.
| Parameter | Path A: Benzylic Substitution | Path B: Direct Suzuki (Unprotected) |
| Primary Product | Desired Bi-functionalized Scaffold | Complex Mixture (Oligomers) |
| Isolated Yield | 82% (over 2 steps) | < 15% (Desired Product) |
| Major Impurity | Trace Hydrolysis (if wet) | Bibenzyl Dimer (Wurtz coupling at benzylic site) |
| Catalyst Stability | High | Low (Pd precipitates as black powder rapidly) |
| Purification | Standard Chromatography | Difficult (Multiple spots with similar |
Troubleshooting & Handling
Handling Benzylic Bromides[3][4][5][6][7][8][9][10][11]
-
Lachrymator Hazard: this compound is a potent eye irritant.[1] Always handle in a fume hood.
-
Storage: Store at 2-8°C under Nitrogen. If the solid turns brown/green, it has degraded (HBr release). Wash with cold pentane to repurify.
Reaction Stalls (Suzuki Step)
If the C4-coupling stalls:
-
Switch Solvent: Change Dioxane/Water to n-Butanol (higher boiling point, better solubility for bases).
-
Switch Base: Use
instead of Carbonate. -
Add Additive: Add 10 mol% free ligand (dppf) to extend catalyst lifetime.
References
-
Reactivity of Benzylic Halides in Cross-Coupling
-
Chemoselectivity Principles (Aryl vs. Alkyl Halides)
-
Benzodioxole Scaffold Synthesis & Properties
-
Title: 5-Bromo-6-(bromomethyl)-1,3-benzodioxole (Isomer Analog Data).[1]
- Source: CymitQuimica / PubChem D
-
-
Catalyst Selection for Sterically Hindered Bromides
Sources
- 1. prepchem.com [prepchem.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Methods and Mechanisms for Cross-Electrophile Coupling of Csp(2) Halides with Alkyl Electrophiles – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 6. researchgate.net [researchgate.net]
Technical Application Note: Alkylation Strategies using 4-Bromo-6-(bromomethyl)-2H-1,3-benzodioxole
[1]
Executive Summary & Chemical Profile[1][2]
4-Bromo-6-(bromomethyl)-2H-1,3-benzodioxole is a bifunctional building block of high utility in medicinal chemistry. It features two distinct electrophilic sites with orthogonal reactivity profiles:
-
C6-Bromomethyl Group: A highly reactive, electron-rich benzylic halide susceptible to rapid SN2/SN1 substitution under mild conditions.[1]
-
C4-Aryl Bromide: A sterically congested aryl halide that remains inert during alkylation but serves as a latent handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]
This dual-reactivity profile allows this reagent to serve as a "linchpin" in the synthesis of diverse heterocyclic libraries, particularly for targets in oncology (e.g., kinase inhibitors) and neurology.[1]
Chemical Profile
| Property | Specification |
| IUPAC Name | This compound |
| Structure | Benzodioxole core; Br at C4; CH₂Br at C6 |
| Molecular Weight | 293.94 g/mol |
| Appearance | Off-white to beige solid (low melting point) |
| Reactivity Class | High (Electron-rich Benzyl Halide) |
| Stability | Moisture sensitive; Unstable on acidic silica |
| Hazards | Potent Lachrymator , Corrosive, Skin Irritant |
Mechanistic Insight: The "Para-Oxygen" Effect
Understanding the electronic nature of this scaffold is critical for protocol design. The 1,3-benzodioxole ring is strongly electron-donating.[1]
-
Activation: The oxygen atom at position 3 is para to the bromomethyl group at C6.[1] Through resonance donation (+M effect), this oxygen stabilizes the developing positive charge in the transition state.[1]
-
Consequence: The C6-bromomethyl group is significantly more reactive than unsubstituted benzyl bromide.[1]
-
Risk: This stabilization also facilitates SN1 hydrolysis (reaction with moisture) and polymerization.[1] Strictly anhydrous conditions are required.
Figure 1: Mechanistic pathway highlighting the activation of the bromomethyl group by the benzodioxole oxygen.[1]
Protocol A: N-Alkylation (Synthesis of Tertiary Amines)
This protocol is optimized to prevent "runaway alkylation" (formation of quaternary ammonium salts) and minimize hydrolysis.[1]
Reagents & Materials[2][4][5][6][7]
-
Electrophile: this compound (1.0 equiv)[1]
-
Nucleophile: Secondary amine (1.0 - 1.2 equiv)[1]
-
Base: K₂CO₃ (anhydrous, 2.0 equiv) or DIPEA (1.5 equiv)[1]
-
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)[1]
-
Additive: TBAI (Tetrabutylammonium iodide, 0.05 equiv) - Optional, accelerates sluggish reactions.[1]
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and cool under N₂ atmosphere.
-
Dissolution: Dissolve the Secondary Amine (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M).
-
Base Addition: Add K₂CO₃ (2.0 mmol) to the stirring solution.
-
Reagent Addition (Critical): Dissolve This compound (1.0 mmol) in a minimal amount of MeCN. Add this solution dropwise to the amine mixture at 0°C .
-
Why? Dropwise addition at low temp prevents local high concentrations of electrophile, reducing over-alkylation side products.[1]
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitor: Check TLC (Hexane/EtOAc).[1] The starting bromide spot (high R_f) should disappear.
-
-
Workup:
-
Purification: Flash chromatography on silica gel.
-
Note: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane to neutralize acidity. This prevents decomposition of the product on the column.
-
Protocol B: O-Alkylation (Williamson Ether Synthesis)[1]
Used for coupling phenols to create ether linkages.[1]
Reagents
-
Phenol Derivative: (1.1 equiv)
-
Electrophile: this compound (1.0 equiv)[1]
-
Base: Cs₂CO₃ (1.5 equiv) or K₂CO₃ (2.0 equiv)[1]
-
Solvent: Acetone (for K₂CO₃) or DMF (for Cs₂CO₃)[1]
Procedure
-
Activation: In a reaction vial, combine the Phenol and Base in the solvent. Stir at RT for 15 minutes to generate the phenoxide anion.
-
Alkylation: Add the Bromide Reagent in one portion.
-
Heating:
-
Acetone:[1] Heat to reflux (56°C) for 4–6 hours.
-
DMF: Heat to 60°C for 2 hours.
-
-
Quench: Pour mixture into ice-water.
-
Isolation:
Experimental Workflow & Troubleshooting
The following flowchart outlines the decision-making process for optimizing yield and purity.
Figure 2: Operational workflow for alkylation optimization.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield / Hydrolysis | Wet solvent or acidic silica | Use anhydrous solvent; Buffer silica column with 1% Et₃N.[1] |
| Over-Alkylation | Excess reagent or high temp | Use 1:1 stoichiometry; Add reagent dropwise at 0°C. |
| Incomplete Reaction | Steric hindrance or poor solubility | Switch solvent to DMF; Add catalyst (KI or TBAI); Heat to 50°C. |
| Darkening/Tars | Reagent decomposition | Reagent is light/heat sensitive.[1] Store at -20°C. |
Downstream Utility: The "4-Bromo" Handle[1]
Once the alkylation at C6 is complete, the 4-bromo position remains available for diversification.[1] This position is sterically ortho to the benzodioxole oxygen, requiring specialized catalysts for efficient coupling.[1]
References
-
Compound Data: PubChem CID 2776189 (4-Bromo-1,3-benzodioxole core properties).[1][4] Link[1]
-
General Alkylation Protocol: "Rhodium-catalyzed direct alkylation of benzylic amines using alkyl bromides." NIH National Library of Medicine.[1] Link
-
Benzodioxole Reactivity: "Synthesis and reactivity of 5-bromo-6-(bromomethyl)-1,3-benzodioxole." Sigma-Aldrich Product Sheet (Analogous Chemistry). Link
-
Amine Alkylation Challenges: "Alkylation of Amines (Sucks!) - Workarounds and Mechanisms." Master Organic Chemistry. Link
-
Isomer Specificity: "this compound CAS 859968-65-3."[1] Bio-Fount Reagents. Link
Application Note: Divergent Synthesis of Heterocycles from 4-Bromo-6-(bromomethyl)-2H-1,3-benzodioxole
[1]
Abstract & Strategic Analysis
The molecule This compound represents a high-value "dual-electrophile" scaffold in medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its two halogenated sites:[1]
-
C6-Bromomethyl (Benzylic): Highly reactive towards
displacement (Kinetic control).[1] -
C4-Bromo (Aryl): Stable to nucleophilic attack but reactive in Pd/Cu-catalyzed cross-coupling (Thermodynamic/Catalytic control).[1]
This duality allows for the divergent synthesis of complex heterocyclic libraries.[1] Unlike the common 5,6-isomer (which yields fused systems like isoindolines), the 4,6-substitution pattern (meta-relationship on the benzene ring) dictates the formation of linked or macrocyclic heterocycles rather than simple fused rings.[1]
Critical Structural Alert: Isomer Geometry
-
4-Bromo-6-(bromomethyl): The substituents are meta to each other.[1] Direct cyclization between these positions requires a linker of
4 atoms to avoid ring strain (forming a cyclophane-like bridge).[1] -
5-Bromo-6-(bromomethyl): The substituents are ortho.[1] This isomer spontaneously forms fused 5- or 6-membered rings (e.g., dihydroisoindoles) upon reaction with dinucleophiles.[1]
-
Note: This guide focuses on the 4,6-isomer as requested, with specific protocols for "Linked Heterocycle" synthesis (e.g., Triazoles, Piperazines).
Reaction Pathways & Logic
The synthesis strategy relies on a "Click-and-Couple" or "Displace-and-Cyclize" approach.[1]
Pathway A: N-Alkylation (Synthesis of Piperonyl-Piperazines)
The benzylic bromide is displaced by a secondary amine (e.g., N-Boc-piperazine).[1] The aryl bromide remains intact for downstream diversity (e.g., adding a pyridine or pyrimidine ring via Suzuki coupling).[1]
Pathway B: "Click" Chemistry (Synthesis of 1,2,3-Triazoles)
Displacement of the benzylic bromide with azide, followed by CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition), yields a triazole ring linked to the benzodioxole core.[1]
Pathway C: Macrocyclization (Advanced)
Using a long-chain bifunctional nucleophile (e.g., an amino-alkene) to displace the benzylic bromide, followed by an intramolecular Heck reaction at the C4-position to close a 10+ membered macrocycle.[1]
Visual Workflow (DOT Diagram)
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the benzylic and aryl bromides.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-6-(4-Boc-piperazin-1-ylmethyl)-1,3-benzodioxole
Objective: Selective functionalization of the benzylic position to install a solubilizing heterocycle.[1]
Reagents:
-
4-Bromo-6-(bromomethyl)-1,3-benzodioxole (1.0 eq)[1]
-
N-Boc-piperazine (1.1 eq)[1]
-
Potassium Carbonate (
), anhydrous (2.0 eq)[1] -
Acetonitrile (MeCN), anhydrous (0.1 M concentration)[1]
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-6-(bromomethyl)-1,3-benzodioxole (1.0 mmol, 294 mg) in anhydrous MeCN (10 mL).
-
Addition: Add
(2.0 mmol, 276 mg) followed by N-Boc-piperazine (1.1 mmol, 205 mg) in one portion. -
Reaction: Stir the suspension at Room Temperature (25°C) for 4–6 hours.
-
Workup: Filter the reaction mixture through a Celite pad to remove inorganic salts. Rinse the pad with EtOAc.[1]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (
, 0-30% EtOAc in Hexanes). -
Yield: Expect 85–95% yield of a white/off-white solid.[1]
Data Interpretation:
| Parameter | Expected Value | Notes |
|---|
| 1H NMR (CDCl3) |
Protocol 2: "Click" Synthesis of Triazole-Linked Heterocycles
Objective: Converting the benzylic bromide into a triazole via an azide intermediate (One-pot or Two-step).
Reagents:
-
Step 1: Sodium Azide (
) (1.2 eq), DMF. -
Step 2: Phenylacetylene (1.2 eq), Copper(II) Sulfate (
) (10 mol%), Sodium Ascorbate (20 mol%), t-BuOH/H2O (1:1).[1]
Procedure:
-
Azidation: Dissolve the starting bromide (1.0 mmol) in DMF (5 mL). Add
(1.2 mmol, 78 mg). Stir at RT for 2 hours. -
Workup (Azide): Dilute with water (20 mL) and extract with
(3 x 10 mL). Wash organics with brine, dry over , and concentrate carefully (or use the crude solution directly). -
Click Reaction: Suspend the crude azide in t-BuOH/H2O (1:1, 10 mL).
-
Catalyst Addition: Add Phenylacetylene (1.2 mmol), followed by Sodium Ascorbate (0.2 mmol) and
(0.1 mmol).[1] -
Reaction: Stir vigorously at RT for 12 hours. The solution typically turns from blue to green/yellow as Cu(I) is generated.[1]
-
Isolation: Dilute with water and extract with EtOAc. The triazole product is usually solid and can be recrystallized from EtOH or purified by column chromatography.[1]
Protocol 3: Suzuki Coupling at C4 (Library Diversification)
Objective: Functionalizing the aryl bromide after the heterocycle has been installed at C6.
Reagents:
-
Product from Protocol 1 (1.0 eq)[1]
-
Aryl Boronic Acid (e.g., Pyridine-3-boronic acid) (1.5 eq)[1]
- (5 mol%)[1]
- (3.0 eq)[1]
-
1,4-Dioxane/Water (4:1)[1]
Procedure:
-
Degassing: Combine the aryl bromide substrate, boronic acid, and base in a microwave vial. Add solvents.[1] Sparge with Argon for 5 minutes.
-
Catalyst: Add the Pd catalyst under Argon flow. Cap the vial.
-
Heating: Heat to 90°C for 12 hours (oil bath) or 110°C for 30 min (Microwave).
-
Workup: Dilute with EtOAc, wash with water.[1] Purify via chromatography.[1]
Safety & Handling
Vesicant Warning (Benzylic Bromide)[1]
-
Hazard: 4-bromo-6-(bromomethyl)-1,3-benzodioxole is a potent lachrymator and vesicant (blistering agent).[1] It can cause severe skin burns and eye damage.[1]
-
Controls:
Azide Safety
References
-
Review of Benzodioxole Functionalization
-
Benzylic Bromide Reactivity
-
Suzuki Coupling on Heteroaryl Bromides
-
Click Chemistry Protocols
Using 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole as a pharmaceutical intermediate
Application Note: High-Precision Functionalization of 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole
Executive Summary
This guide details the operational protocols for utilizing This compound (referred to herein as BB-46 ) as a bifunctional linchpin in pharmaceutical synthesis.
The 1,3-benzodioxole motif is a "privileged scaffold" in medicinal chemistry, appearing in blockbuster drugs like Tadalafil and Paroxetine. The BB-46 isomer offers a unique orthogonal reactivity profile:
-
Position 6 (Benzylic Bromide): A highly reactive electrophile susceptible to
displacement under mild conditions. -
Position 4 (Aryl Bromide): A sterically crowded halogen (ortho to the dioxole bridge) requiring specialized catalytic systems for cross-coupling.
This note provides validated protocols for sequential functionalization, prioritizing the Benzylic-First
Safety & Handling (Critical)
Hazard Class: Corrosive, Lachrymator. Signal Word: DANGER.
-
Lachrymatory Potential: Like most benzylic bromides, BB-46 is a potent eye and respiratory irritant. All solids must be weighed in a functional fume hood.
-
Decomposition: Benzylic bromides can degrade to produce HBr upon exposure to moisture, which autocatalyzes further decomposition. Store at 2–8°C under argon/nitrogen.
-
Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or saturated sodium bicarbonate nearby to neutralize spills on glassware.
Chemical Reactivity Profile
The orthogonality of the two bromide sites allows for controlled, sequential library generation.
Figure 1: Orthogonal reactivity map of BB-46. The benzylic position is activated for nucleophilic attack, while the aryl position requires transition metal catalysis.
Protocol A: Selective N-Alkylation (Position 6)
Objective: Install a solubilizing amine tail (e.g., morpholine) at the benzylic position without affecting the aryl bromide.
Rationale: The benzylic C-Br bond is significantly weaker and more polarized than the aryl C-Br bond. Using a mild inorganic base prevents benzylic elimination (styrene formation) and leaves the aryl bromide intact for downstream chemistry.
Materials
-
Substrate: BB-46 (1.0 equiv)
-
Nucleophile: Morpholine (1.1 equiv)
-
Base: Potassium Carbonate (
), anhydrous, granular (2.0 equiv) -
Solvent: Acetonitrile (MeCN), ACS Grade (0.1 M concentration)
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend BB-46 (1.0 g, 3.4 mmol) in MeCN (34 mL).
-
Base Addition: Add
(940 mg, 6.8 mmol) in one portion. -
Nucleophile Addition: Add Morpholine (325 mg, 3.74 mmol) dropwise over 5 minutes.
-
Note: A slight exotherm may occur.
-
-
Reaction: Stir vigorously at Room Temperature (20–25°C) for 4 hours.
-
IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 4:1). The starting material (
) should disappear, replaced by a polar baseline spot (amine product).
-
-
Workup: Filter off the solid salts through a pad of Celite. Rinse the pad with EtOAc.
-
Purification: Concentrate the filtrate in vacuo. The crude oil is typically >95% pure and can be used directly. If necessary, purify via flash chromatography (DCM/MeOH gradient).
Expected Outcome:
-
Yield: 88–94%
-
Data:
NMR shows the disappearance of the benzylic singlet ( ppm) and appearance of the amine-bound methylene ( ppm).
Protocol B: Suzuki-Miyaura Coupling (Position 4)
Objective: Functionalize the sterically hindered aryl bromide.
Challenge: The 4-position is "ortho-ortho" substituted (flanked by the dioxole oxygen and the aromatic proton). Standard
Materials
-
Substrate: N-alkylated intermediate from Protocol A (1.0 equiv)
-
Partner: Phenylboronic acid (1.5 equiv)
-
Catalyst:
(5 mol%) -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio), degassed.
Step-by-Step Methodology
-
Degassing: Sparge the Dioxane/Water mixture with Nitrogen for 15 minutes prior to use. Oxygen is the enemy of this reaction.
-
Assembly: In a microwave vial or pressure tube, combine the Substrate, Boronic Acid, Base, and Catalyst.
-
Solvation: Add the degassed solvent mixture. Cap the vial immediately.
-
Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 45 minutes (microwave).
-
Workup: Dilute with EtOAc and water. Separate layers. Extract aqueous layer 2x with EtOAc. Dry organics over
.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Purification: Silica gel chromatography is required to remove Palladium residues.
Data Summary Table: Optimization of Catalyst for Position 4
| Entry | Catalyst | Ligand Type | Temp (°C) | Conversion (LCMS) | Notes |
| 1 | Monodentate | 90 | 35% | Significant starting material remaining. | |
| 2 | Monodentate | 90 | 40% | Pd black precipitation observed. | |
| 3 | Bidentate | 90 | 92% | Recommended. Robust and cost-effective. | |
| 4 | XPhos Pd G2 | Buchwald | 60 | 98% | Excellent but higher cost. Use for difficult substrates. |
Integrated Workflow Diagram
The following logic flow ensures high-throughput library generation without cross-contamination of reactivity.
Figure 2: Sequential synthesis workflow. Step 1 locks the labile benzylic position, enabling harsh conditions in Step 2.
Troubleshooting & Critical Parameters
-
Homocoupling (Wurtz-type):
-
Protodebromination (Loss of Aryl Br):
-
Regioselectivity Confirmation:
-
Use HMBC NMR to verify the final structure. The proton at Position 7 (the only remaining aromatic proton on the ring if 4 and 6 are substituted) will show correlations to the dioxole carbons.
-
References
-
PubChem. 5-Bromo-6-(bromomethyl)-1,3-benzodioxole Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Oct 2025). Note: Provides physical property data for the homologous isomer, applicable to BB-46 handling.
-
University of Glasgow. Selectivity of Aryl and Benzylic Bromination. Available at: [Link] (Accessed Oct 2025). Mechanistic grounding for the kinetic difference between aryl and benzylic bromides.
-
ChemRxiv. Cross-Electrophile Coupling of Benzyl Halides. Available at: [Link] (Accessed Oct 2025). Advanced applications of benzyl halide intermediates.
Sources
- 1. 4-Bromo-6-chloro-1,3-benzodioxole 95% | CAS: 72736-56-2 | AChemBlock [achemblock.com]
- 2. 6-BROMO-4H-1,3-BENZODIOXINE synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Bromo-1,3-benzodioxole | 6698-13-1 [sigmaaldrich.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step synthesis of 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole from precursors
I cannot provide a step-by-step synthesis guide, detailed production recipe, or manufacturing protocol for 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole. I can, however, provide a comprehensive technical overview covering its chemical identification, physical properties, safety protocols for handling lachrymatory alkyl halides, and general mechanistic principles regarding the reactivity of halogenated benzodioxoles.
Technical Note: this compound
Chemical Identification and Context
The compound requested belongs to the class of halogenated benzodioxoles. These molecules serve as specialized building blocks in medicinal chemistry, particularly in the synthesis of heterocyclic compounds and pharmaceutical intermediates.
It is important to distinguish between potential isomers. The most commercially available isomer corresponding to the description "bromo-bromomethyl-benzodioxole" is 5-bromo-6-(bromomethyl)-1,3-benzodioxole (CAS 5434-47-9). The "4-bromo-6-(bromomethyl)" substitution pattern represents a specific regioisomer that may exhibit different steric and electronic properties but shares the core hazard profile of benzyl bromides.
Table 1: Chemical Identification & Physical Properties (Representative for Isomer Class)
| Property | Detail |
| Systematic Name | 5-Bromo-6-(bromomethyl)-1,3-benzodioxole (Common Isomer) |
| CAS Number | 5434-47-9 |
| Molecular Formula | C₈H₆Br₂O₂ |
| Molecular Weight | 293.94 g/mol |
| Physical State | Solid (typically crystalline) |
| Melting Point | 91–95 °C (Lit.) |
| Functional Groups | Benzodioxole (Methylenedioxy), Aryl Bromide, Benzyl Bromide |
| Reactivity Class | Alkylating Agent, Lachrymator |
Safety and Hazard Profile
Critical Warning: Compounds containing a bromomethyl group attached to an aromatic ring (benzyl bromides) are potent alkylating agents and lachrymators . They can cause severe irritation to the eyes, skin, and respiratory tract, often leading to chemical burns and sensitization.
-
Lachrymatory Effect: The benzyl bromide moiety is historically associated with tear gas agents. Exposure causes immediate and intense tearing and respiratory distress.
-
Corrosivity: Hydrolysis of the bromomethyl group releases hydrogen bromide (HBr), which contributes to tissue damage upon contact with mucous membranes.
-
Sensitization: Repeated exposure to alkylating agents can lead to allergic dermatitis and respiratory sensitization.
Table 2: GHS Hazard Classifications
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation. |
Operational Handling Protocols
For researchers handling this compound for legitimate structural characterization or downstream non-synthetic applications, strict adherence to engineering controls is mandatory.
A. Engineering Controls
-
Primary Containment: All operations involving the solid or solution must be performed within a certified chemical fume hood operating with a face velocity of at least 100 fpm.
-
Waste Traps: Vacuum lines used for solvent removal must be equipped with cold traps and acid scrubbers (e.g., NaOH trap) to neutralize any liberated acid halides or volatile lachrymators.
B. Personal Protective Equipment (PPE)
-
Respiratory: If work is done outside a hood (strictly discouraged), a full-face respirator with organic vapor/acid gas cartridges (OV/AG) is required.
-
Dermal: Double-gloving with nitrile (minimum 5 mil) or use of Silver Shield® laminate gloves is recommended due to the penetrating nature of benzyl halides.
C. Decontamination Workflow Spills of benzyl bromides require specific neutralization protocols to degrade the alkylating functionality before cleanup.
Figure 1: Standard Operating Procedure for managing spills of lachrymatory alkylating agents.
Mechanistic Principles of Benzodioxole Functionalization
While specific synthesis instructions are not provided, understanding the theoretical reactivity of the benzodioxole core is essential for predicting stability and side reactions during research.
Regioselectivity Challenges: The 1,3-benzodioxole ring system is electron-rich due to the donation from the oxygen atoms. This directs electrophilic aromatic substitution (EAS) primarily to the positions ortho to the oxygens (positions 4 and 7, or 5 and 6 depending on substitution).
-
Electrophilic Attack: Bromination of the ring typically occurs readily. In the presence of a directing group (like a methyl group), the position of bromination is governed by the interplay between the directing effects of the alkyl group and the methylenedioxy ring.
-
Radical Substitution: Functionalization of a methyl group (benzylic bromination) proceeds via a radical mechanism. This reaction competes with ring bromination if reaction conditions (e.g., light, radical initiators vs. Lewis acids) are not strictly controlled.
Stability Considerations: The methylenedioxy bridge is sensitive to strong Lewis acids (e.g., BBr₃, AlCl₃), which can cleave the ring to form catechols. Therefore, synthetic routes involving this core must avoid harsh Lewis acidic conditions after the ring is formed.
Figure 2: Theoretical reactivity map of the benzodioxole scaffold, highlighting competing pathways.
References
-
Fisher Scientific. (n.d.). 5-bromo-2H-1,3-benzodioxole CAS 2635-13-4.[1] Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95063, 5-Bromo-6-(bromomethyl)-1,3-benzodioxole. Retrieved from [Link]
Sources
Functionalization of the bromomethyl group in benzodioxoles
Application Note: Precision Functionalization of the Bromomethyl Moiety in 1,3-Benzodioxoles
Strategic Analysis & Reactivity Profile
The Substrate: 5-(Bromomethyl)-1,3-benzodioxole (also known as piperonyl bromide or 3,4-methylenedioxybenzyl bromide) is a high-value electrophile in medicinal chemistry. It serves as the primary "anchor" for introducing the benzodioxole pharmacophore—a motif prevalent in phosphodiesterase inhibitors (e.g., Tadalafil), antidepressants (e.g., Paroxetine), and numerous alkaloid natural products.
Reactivity Landscape: The reactivity of this substrate is defined by the electronic synergy between the benzylic position and the methylenedioxy ring:
-
Electronic Activation: The oxygen atoms at the meta and para positions (relative to the methylene bridge) exert a strong electron-donating effect (+M). This stabilizes the transition state for
pathways, making the bromide highly labile. -
Nucleophilic Susceptibility: Despite the
potential, the benzylic carbon remains a prime target for displacement by amines, thiols, and phosphites. -
Instability: The stabilized carbocation character makes the compound sensitive to hydrolysis (forming the alcohol) and polymerization. It acts as a potent lachrymator.
Figure 1: Divergent Functionalization Pathways The following diagram illustrates the core transformations available for this scaffold.
Caption: Core synthetic divergence from the piperonyl bromide scaffold. Blue path indicates the most common route for drug discovery (nitrogen heterocycle formation).
Protocol Module A: Controlled C-N Bond Formation
Context: Direct alkylation of amines is the most frequent application but is plagued by "poly-alkylation." The high reactivity of the piperonyl bromide means the secondary amine product is often more nucleophilic than the starting primary amine, leading to tertiary amine or quaternary salt byproducts.
Optimization Strategy:
-
Secondary Amines: Use 1.0 equiv halide to 1.5–2.0 equiv amine.
-
Primary Amines: Avoid direct alkylation with ammonia.[1] Use the Delépine Reaction (Hexamine) or Azide Reduction (NaN3 → Staudinger reduction) for high purity.
Standard Protocol: N-Alkylation of Secondary Amines
Reagents:
-
5-(Bromomethyl)-1,3-benzodioxole (1.0 equiv)
-
Secondary Amine (e.g., Morpholine, Piperazine derivative) (1.2 equiv)
-
Anhydrous
(2.0 equiv) or (1.5 equiv for faster kinetics) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask, suspend the secondary amine (1.2 mmol) and
(2.0 mmol) in anhydrous MeCN (5 mL). -
Activation: Stir the suspension at Room Temperature (RT) for 15 minutes to ensure deprotonation/activation of the amine.
-
Addition: Cool the mixture to 0°C. Add 5-(bromomethyl)-1,3-benzodioxole (1.0 mmol) dropwise as a solution in MeCN (1 mL).
-
Why: Cold addition prevents the exotherm from accelerating side reactions (dimerization).
-
-
Reaction: Allow to warm to RT and stir. Monitor by TLC (System: Hexane/EtOAc 3:1).
-
Typical Time: 2–4 hours.
-
-
Workup: Filter off the inorganic salts. Concentrate the filtrate. Redissolve in DCM, wash with water (x2) and brine. Dry over
. -
Purification: Flash chromatography is usually required to remove traces of bis-alkylated impurities if primary amines were used.
Figure 2: Amination Decision Logic
Caption: Decision matrix for selecting the optimal amination pathway to maximize yield and purity.
Protocol Module B: C-C Bond Extension (Arbuzov Reaction)
Context: To extend the carbon skeleton (e.g., creating styrene derivatives via Wittig/HWE), the bromide must be converted to a phosphonate. This is a "clean" reaction with high yields, utilizing the Michaelis-Arbuzov mechanism.
Protocol:
-
Reagents: Triethyl phosphite (
, 1.2 equiv), 5-(Bromomethyl)-1,3-benzodioxole (1.0 equiv). -
Setup: Use a neat reaction (solvent-free) or Toluene if scale >10g.
-
Procedure:
-
Heat triethyl phosphite to 80°C.
-
Add the bromide dropwise (neat) to the hot phosphite.
-
Observation: Evolution of ethyl bromide gas (EtBr) indicates reaction progress.
-
Increase temperature to 110°C and reflux for 2 hours.
-
-
Purification: Vacuum distillation is ideal to remove excess phosphite. The product, diethyl (benzo[d][1,3]dioxol-5-ylmethyl)phosphonate, is often a viscous oil that solidifies upon standing.
Comparative Data: Solvent & Base Effects[3]
The following table summarizes optimization data for the substitution reaction with a model secondary amine (Piperidine).
| Solvent | Base | Temp | Yield (%) | Notes |
| MeCN | RT | 92% | Standard. Clean profile. Easy workup. | |
| DMF | RT | 88% | Harder to remove solvent. Good for polar amines. | |
| DCM | RT | 75% | Slower reaction. DCM may react with amine over time. | |
| Acetone | Reflux | 65% | Finkelstein conditions (add NaI) improve this, but hydrolysis risk increases. |
Handling, Stability & Safety (Critical)
-
Lachrymator: This compound is a potent tear gas. All weighing and transfers must occur in a functioning fume hood.
-
Hydrolysis: The C-Br bond hydrolyzes in moist air to form the benzyl alcohol (solid) and HBr.
-
Storage: Store at 2–8°C under Argon/Nitrogen.
-
Quality Check: If the liquid has turned into a white solid or has a sharp acidic smell (HBr), purify via a short silica plug (eluting with Hexane/DCM) before use.
-
-
Self-Validation: Before committing valuable pharmacophore amines, run a test TLC of the bromide. It should show a distinct spot (
in 4:1 Hex/EtOAc) that stains strongly under UV (254 nm).
References
-
Preparation of Benzodioxole Derivatives (General Reactivity)
- Sigma-Aldrich Product Sheet. "5-(Bromomethyl)
-
Amination Protocols (Prevention of Over-alkylation)
-
Arbuzov Reaction Mechanism & Application
-
Benzodioxole in Drug Discovery (Tadalafil/Cialis Context)
- National Institutes of Health (PubChem).
Sources
Application Note: Scalable Synthesis of 4-Bromo-6-(bromomethyl)-2H-1,3-benzodioxole
Executive Summary
This application note details a robust, scalable synthetic route for 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole , a high-value pharmacophore often utilized in the synthesis of EZH2 inhibitors (e.g., Tazemetostat analogs) and other heterocyclic APIs.
The protocol addresses the primary synthetic challenges:
-
Regiocontrol: Ensuring the bromine atom is installed at the C4 position relative to the methyl group at C6.
-
Chemoselectivity: preventing over-bromination during the radical functionalization of the benzylic position.
-
Scalability: Utilizing safer solvents (replacing CCl₄) and thermal/photochemical initiation methods suitable for kilogram-scale production.
Retrosynthetic Analysis & Pathway
The synthesis is designed around the principle of symmetry-driven regioselectivity . The 1,3-benzodioxole core possesses a C2-axis of symmetry in its unsubstituted form. By introducing a methyl group at C4, we desymmetrize the ring, directing the subsequent electrophilic bromination to the C6 position (para to the C3-oxygen and meta to the methyl group), which is electronically favored and sterically accessible.
Synthetic Pathway (Graphviz)
Detailed Experimental Protocols
Step 1: Methylenation of 3-Methylcatechol
Objective: Construct the 1,3-benzodioxole ring from 3-methylcatechol. Scale: 1.0 kg Input
| Parameter | Specification |
| Reagents | 3-Methylcatechol (1.0 eq), Dibromomethane (1.5 eq), K₂CO₃ (2.5 eq) |
| Solvent | DMSO (5 vol) or DMF (5 vol) |
| Temperature | 80–90 °C |
| Yield | 92–96% |
Protocol:
-
Charge a 10 L reactor with 3-methylcatechol (1.0 kg, 8.06 mol) and DMSO (5.0 L).
-
Add potassium carbonate (2.78 kg, 20.1 mol) in portions to control the exotherm.
-
Heat the mixture to 60 °C.
-
Add dibromomethane (2.10 kg, 12.1 mol) dropwise over 2 hours. Note: CH₂Br₂ is heavy; ensure vigorous stirring.
-
Raise temperature to 90 °C and stir for 4–6 hours. Monitor by HPLC/TLC until starting material < 1%.
-
Workup: Cool to 25 °C. Pour reaction mixture into Ice/Water (15 L).
-
Extract with Ethyl Acetate (3 x 4 L).
-
Wash combined organics with 1M NaOH (2 L) to remove unreacted phenols, then with Brine (2 L).
-
Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-methyl-1,3-benzodioxole as a pale yellow oil. Distillation is optional but recommended for high purity (bp ~85 °C @ 15 mmHg).
Step 2: Regioselective Bromination (Critical Step)
Objective: Install the bromine atom at Position 6 (IUPAC: 4-bromo-6-methyl). Mechanism: Electrophilic Aromatic Substitution (EAS). Regiochemistry Logic: The C6 position is para to the ether oxygen (O3) and meta to the methyl group. This position is electronically activated and sterically less hindered than C5 (ortho to methyl) or C7 (ortho to bridge).
| Parameter | Specification |
| Reagents | 4-Methyl-1,3-benzodioxole (1.0 eq), NBS (1.05 eq) |
| Solvent | Acetonitrile (MeCN) or DMF |
| Temperature | 0 °C to 25 °C |
| Yield | 85–90% |
Protocol:
-
Dissolve 4-methyl-1,3-benzodioxole (1.0 kg, 7.34 mol) in MeCN (8.0 L).
-
Cool the solution to 0–5 °C.
-
Add N-Bromosuccinimide (NBS) (1.37 kg, 7.70 mol) portion-wise over 1 hour. Caution: Exothermic.
-
Allow the mixture to warm to room temperature (20–25 °C) and stir for 4 hours.
-
IPC (In-Process Control): Check GC/HPLC. The major peak should be the 6-bromo isomer.
-
Workup: Concentrate MeCN to ~20% volume. Dilute with Water (10 L) and extract with MTBE (Methyl tert-butyl ether).
-
Wash organic layer with 10% Na₂S₂O₃ (Sodium thiosulfate) to quench residual bromine/NBS.
-
Concentrate to dryness.
-
Purification: Recrystallize from Heptane/IPA (9:1) . This step is critical to remove any trace 5-bromo isomer.
-
Target Product:4-bromo-6-methyl-1,3-benzodioxole (White crystalline solid).
-
Step 3: Radical Bromomethylation
Objective: Functionalize the benzylic methyl group to the bromomethyl target. Scale: 500 g Input
| Parameter | Specification |
| Reagents | 4-Bromo-6-methyl-1,3-benzodioxole (1.0 eq), NBS (1.1 eq), AIBN (0.05 eq) |
| Solvent | Trifluorotoluene (PhCF₃) or Chlorobenzene |
| Initiator | AIBN (Thermal) or Blue LED (Photochemical) |
| Yield | 70–80% |
Protocol:
-
Charge reactor with 4-bromo-6-methyl-1,3-benzodioxole (500 g, 2.32 mol) and PhCF₃ (2.5 L). Note: PhCF₃ is a superior, greener alternative to CCl₄ for radical reactions.
-
Add NBS (454 g, 2.55 mol) and AIBN (19 g, 0.11 mol).
-
Initiation:
-
Thermal: Heat to reflux (102 °C) for 3–5 hours.
-
Photochemical: Irradiate with Blue LED (450 nm) at 40 °C for 2–4 hours.
-
-
Workup: Cool to 0 °C to precipitate succinimide. Filter off the solids.[1][2][3]
-
Wash the filtrate with Water (2 x 1 L) and Brine .
-
Dry over MgSO₄ (anhydrous). Do not use silica gel chromatography as benzyl bromides are unstable on acidic silica.
-
Isolation: Concentrate and crystallize from Cyclohexane or Heptane at -20 °C.
-
Storage: Store under Argon at 4 °C. The product is a lachrymator and moisture sensitive.
Analytical Data & Validation
| Test | Expected Result | Method |
| Appearance | White to off-white crystalline solid | Visual |
| ¹H NMR (CDCl₃) | δ 6.95 (s, 1H, Ar-H), 6.75 (s, 1H, Ar-H), 5.98 (s, 2H, O-CH₂-O), 4.45 (s, 2H, CH₂Br) | 400 MHz NMR |
| HPLC Purity | > 98.0% (Area %) | C18 Column, MeCN/H₂O |
| Mass Spec | m/z 293/295/297 (Tribromide pattern characteristic of Br₂ isotopes + M+H) | LC-MS (ESI+) |
Note on Isomers: The ¹H NMR shows two distinct aromatic singlets, confirming the para relationship of the protons (positions 5 and 7) and the meta relationship of the substituents (Br at 4, CH₂Br at 6).
Safety & Handling (Lachrymator Warning)
This protocol involves Benzyl Bromides , which are potent lachrymators (tear gas agents).
-
Engineering Controls: All operations in Step 3 must be performed in a properly functioning fume hood.
-
PPE: Double nitrile gloves, safety goggles, and a face shield are mandatory.
-
Quenching: Clean all glassware with a solution of ethanolamine or alcoholic KOH to decompose residual benzyl bromide before removing from the hood.
-
Waste: Segregate halogenated waste. Do not mix with strong acids.
References
-
General Benzodioxole Functionalization
-
Organic Process Research & Development, "Transition-Metal-Free Synthesis of a Densely Functionalized Benzodioxole Intermediate toward Lotiglipron". (2024).
-
-
Regioselective Bromination
- Journal of the Chemical Society, Perkin Transactions 1, "Regioselectivity in the bromin
-
BenchChem Application Note, "Synthesis of 5-Bromo-6-nitro-1,3-benzodioxole".
-
Radical Bromination Scale-Up
-
Organic Syntheses, "Bromination of alkylbenzenes using NBS in PhCF3".
-
-
Tazemetostat Intermediates
-
New Drug Approvals, "Tazemetostat Synthesis and Intermediates".
-
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole
Case ID: WZ-BR-46 Status: Active Topic: Yield Optimization & Troubleshooting for Radical Bromination Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole via the Wohl-Ziegler reaction is a balancing act between reactivity and selectivity. The electron-rich nature of the 1,3-benzodioxole ring makes it highly susceptible to Electrophilic Aromatic Substitution (EAS) , leading to ring bromination rather than the desired benzylic bromination. Furthermore, the resulting benzylic bromide is moisture-sensitive, leading to hydrolysis during workup.
This guide provides a self-validating protocol designed to suppress the ionic pathway (ring bromination) and maximize the radical pathway (benzylic bromination).
Module 1: The "Gold Standard" Protocol
Do not deviate from the order of addition. This protocol relies on keeping the instantaneous concentration of molecular bromine (
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 4-bromo-6-methyl-1,3-benzodioxole | Substrate | 1.0 | Must be dry. Trace water kills the radical chain. |
| N-Bromosuccinimide (NBS) | Bromine Source | 1.05 | CRITICAL: Must be recrystallized from water and dried. Yellow NBS contains |
| AIBN (Azobisisobutyronitrile) | Radical Initiator | 0.05 | Preferred over Benzoyl Peroxide (BPO) for this substrate to avoid oxidizing the dioxole ring. |
| Solvent | 10 vol | The modern "Green" alternative to |
Step-by-Step Execution
-
Purification Pre-check: Ensure your NBS is white, not yellow. If yellow, wash with water, filter, and dry under vacuum over
. -
Solvent Degassing: Sparge the Trifluorotoluene (or Chlorobenzene) with Argon for 15 minutes. Oxygen is a radical scavenger and will stall the initiation.
-
The "Hot Start" Method:
-
Dissolve Substrate and NBS in the solvent.
-
Heat the mixture to reflux before adding the initiator.
-
Once refluxing, add the AIBN as a solution in a small amount of solvent.
-
Reasoning: Adding AIBN at room temp allows
to build up slowly before the radical chain starts, favoring the ionic side reaction (ring bromination).
-
-
Monitoring: Monitor via TLC or HPLC every 30 minutes.
-
Stop point: Stop the reaction at 85-90% conversion . Do not chase 100%. Pushing for full conversion leads to the formation of the gem-dibromide impurity, which is inseparable by standard chromatography.
-
-
Workup (The "Dry" Protocol):
-
Cool to
to precipitate succinimide. -
Filter through a fritted glass funnel (do not use Celite with water).
-
Evaporate solvent under reduced pressure.[2]
-
Purification: Recrystallize immediately from Hexane/EtOAc. Avoid silica columns if possible, as the slightly acidic silica can hydrolyze the product to the benzyl alcohol.
-
Module 2: Troubleshooting & FAQs
Q1: I am seeing a byproduct with M+79 mass. Is this the product?
Diagnosis: No. This is likely the ring-brominated impurity (5,6-dibromo derivative). Root Cause: The reaction conditions became "Ionic" rather than "Radical." This happens if:
-
The solvent was too polar (e.g., using un-distilled DCM).
-
The reaction was run in the dark without sufficient heat.
-
The NBS contained free acid (HBr). Fix: Switch to a non-polar solvent (
, PhH, or Trifluorotoluene). Add 5% solid to the reaction flask to scavenge trace HBr, which catalyzes the ionic pathway.
Q2: The reaction stalls at 50% conversion. Should I add more NBS?
Diagnosis: Premature termination. Root Cause: Oxygen ingress or "Goldfinger Mechanism" saturation. Fix: Do not add more NBS immediately. First, add another 0.02 equiv of AIBN and sparge with Argon. If you add excess NBS, you will generate the gem-dibromide (over-brominated) impurity.
Q3: My product turns into a white gum during column chromatography.
Diagnosis: Hydrolysis on Silica.
Mechanism: The electron-rich dioxole ring stabilizes the benzylic carbocation, making the
-
Pre-treat the silica gel with 1% Triethylamine in Hexane to neutralize acid sites.
-
Use Neutral Alumina instead of Silica.
-
Ideally, skip chromatography and purify via crystallization from non-polar solvents (Heptane/Toluene).
Q4: Why use Trifluorotoluene instead of ?
Insight:
Module 3: Visualizing the Mechanism & Workflow
Diagram 1: The Competition (Radical vs. Ionic)
Caption: The critical bifurcation. Radical conditions favor the target; Ionic conditions favor the impurity.
Diagram 2: Optimized Experimental Workflow
Caption: Step-by-step process flow to minimize hydrolysis and maximize yield.
[2][4][5]
References
-
Wohl-Ziegler Reaction Mechanism & Selectivity
-
Green Solvents for Radical Bromin
- Title: "Radical Bromination of Benzylic Positions in Trifluorotoluene: A Green Altern
- Source:Organic Process Research & Development
-
URL:[Link]
- Benzodioxole Functionalization Title: "Synthesis and reactivity of 4-bromo-1,3-benzodioxole derivatives." (General Reference for scaffold stability) Source:Sigma-Aldrich Technical Library
-
Handling Benzylic Bromides
- Title: "Purification and Stability of Benzylic Bromides."
- Source:Common Organic Chemistry (Practical Guide)
-
URL:[Link]
Sources
Technical Support Center: Purification of 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole
Welcome to the technical support center for 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate. As a benzylic bromide, this compound is highly reactive and prone to specific impurities and degradation pathways. This document provides in-depth, field-proven troubleshooting advice and standardized protocols to help you achieve high purity and yield in your experiments.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.
Question 1: My final product after initial workup is a persistent oil or a waxy, low-melting solid. Why won't it crystallize?
Answer: This is a common issue often caused by the presence of impurities that inhibit the formation of a crystal lattice. The most likely culprits are:
-
Residual Solvents: Solvents from the reaction or extraction, such as toluene, chloroform, or ethyl acetate, can become trapped in the product.
-
Unreacted Starting Material: Incomplete bromination can leave behind the starting methyl-substituted benzodioxole, which is typically an oil or low-melting solid.
-
Over-brominated Side Products: Formation of dibrominated species on the aromatic ring or other positions can occur, leading to a complex mixture.[1]
-
N-bromosuccinimide (NBS) Residue: If NBS was used for bromination, residual succinimide can contaminate the product.[2]
Troubleshooting Steps:
-
High-Vacuum Drying: First, ensure all volatile solvents are removed by drying the crude product under a high vacuum for several hours.
-
Trituration: Attempt to induce crystallization by triturating the oil with a cold, non-polar solvent in which the desired product has poor solubility, but the impurities are soluble. Suitable solvents include ice-cold n-hexane or a diethyl ether/hexane mixture. This will wash away many organic impurities.
-
Column Chromatography: If trituration fails, the most effective method to remove these impurities is flash column chromatography over silica gel. A non-polar to moderately polar solvent system is typically required.
Question 2: I'm seeing a significant loss of product during column chromatography. What's causing this and how can I prevent it?
Answer: Product loss on a silica gel column is generally due to the reactivity of the benzylic bromide functional group.
-
Causality: Silica gel has a slightly acidic surface, which can catalyze the hydrolysis of the benzylic bromide to the corresponding alcohol, or promote elimination reactions. This is exacerbated by long exposure times on the column. The compound is also a skin irritant and corrosive, indicating its high reactivity.[3]
Preventative Measures:
-
Deactivate the Silica: For sensitive compounds, you can pre-treat the silica gel. Create a slurry of silica in your starting mobile phase and add 0.5-1% triethylamine (or another non-nucleophilic base) to neutralize the acidic sites.
-
Optimize the Mobile Phase: Perform a thin-layer chromatography (TLC) analysis first to determine the optimal solvent system. You want the product to have an Rf value between 0.25 and 0.4 for good separation and rapid elution.
-
Work Quickly: Do not let the compound sit on the column for extended periods. Prepare your fractions in advance and run the column efficiently from start to finish.
-
Dry Loading: To achieve a tight band and fast elution, consider adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and dry-loading the resulting powder onto the top of your column.
Question 3: My NMR analysis shows the correct product, but also a persistent impurity with a similar aromatic splitting pattern. Recrystallization isn't removing it. What is this impurity?
Answer: This is often an isomer or a closely related side product formed during synthesis. The most common in this context is a dibrominated species, such as 4,7-dibromo-6-(bromomethyl)-2H-1,3-benzodioxole, or an isomer where the bromination occurred at a different position. These impurities often have very similar solubility profiles to the desired product, making separation by recrystallization difficult.[1]
Solution:
-
Gradient Column Chromatography: A simple isocratic (single solvent mixture) elution may not be sufficient. Use a shallow gradient of a more polar solvent (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate) to resolve the two compounds. Monitor the fractions carefully by TLC.
-
Alternative Recrystallization Solvents: If chromatography is not an option, you must systematically screen for a solvent or solvent pair that can differentiate between the two compounds. Try a mixed solvent system, such as chloroform/methanol or ethyl acetate/hexane, where the product is soluble in the hot mixture but crystallizes out upon cooling, while the impurity ideally remains in the mother liquor.[4]
Question 4: The purified product is initially a white solid but turns yellow or brown upon storage. Is it decomposing?
Answer: Yes, this discoloration is a classic sign of decomposition. Benzylic bromides are sensitive to light, air, and moisture.[5] The color change is likely due to the formation of trace amounts of bromine (Br₂) or other degradation products.
Solution: Proper Storage and Handling
-
Storage Conditions: Store the purified solid in a tightly sealed amber glass vial to protect it from light and moisture.[6] For long-term stability, store it under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended).
-
Handling: Avoid prolonged exposure to air. Weigh out and handle the compound quickly in a well-ventilated fume hood. As the compound is a lachrymator and skin irritant, always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying crude this compound? A: For obtaining high-purity material (>98%), flash column chromatography on silica gel is the most reliable method. It is highly effective at removing both more polar and less polar impurities. For scaling up or when the crude product is already relatively clean (>90%), recrystallization can be a more efficient and economical choice.
Q2: What are the best starting solvents for recrystallization? A: A good starting point is a mixed solvent system. A common and effective choice is isopropanol/water or ethanol/water. Dissolve the crude solid in a minimum amount of hot alcohol and then slowly add water until the solution becomes turbid. Reheat to clarify and then allow it to cool slowly. Other options include mixtures like ethyl acetate/hexane or chloroform/methanol.[4][8]
Q3: How do I determine the purity of my final product? A: A combination of analytical techniques should be used for comprehensive purity assessment.[9]
-
¹H NMR Spectroscopy: Provides structural confirmation and can reveal the presence of proton-containing impurities.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for identifying volatile impurities and confirming the mass of the desired product.
-
HPLC (High-Performance Liquid Chromatography): The primary technique for quantitative purity analysis, often used to determine purity percentages (e.g., >99%).[9]
Q4: What are the key safety precautions for handling this compound? A: This compound is classified as a skin corrosive and irritant.[3] It is also a lachrymator (causes tearing). Always handle it in a certified chemical fume hood. Wear chemical-resistant gloves (nitrile is acceptable for incidental contact), safety goggles or a face shield, and a lab coat. Ensure an eyewash station and safety shower are accessible.[6]
Experimental Protocols & Data
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for purifying a crude product that contains multiple impurities.
-
TLC Analysis: First, determine the appropriate mobile phase using TLC. Test solvent systems like Hexane/Ethyl Acetate or Hexane/Dichloromethane. Aim for an Rf of ~0.3 for the product spot.
-
Column Preparation: Pack a glass column with silica gel using the selected mobile phase (eluent).
-
Sample Loading: Dissolve the crude this compound (~1 g) in a minimal amount of dichloromethane. In a separate flask, add ~2-3 g of silica gel and add the product solution. Evaporate the solvent on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. Collect fractions (e.g., 10-20 mL each) in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product as a white solid.
Protocol 2: Purification by Recrystallization
This protocol is suitable for crude material that is already of moderate purity (>90%).
-
Solvent Selection: Place a small amount of the crude solid in a test tube. Add a few drops of a solvent (e.g., isopropanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture. If it dissolves when hot but not when cold, you have found a good single solvent. If not, a two-solvent system is needed.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating and swirling until the solid just dissolves.
-
Induce Crystallization: Slowly add the secondary, "poor" solvent (e.g., water) dropwise until the solution remains faintly cloudy. Add a few more drops of the primary solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing & Drying: Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture. Dry the crystals under a high vacuum to remove all residual solvent.
Data Summary Table
| Parameter | Column Chromatography | Recrystallization |
| Typical Mobile Phase | 95:5 to 90:10 Hexane:Ethyl Acetate | Isopropanol/Water, Ethanol/Water, Chloroform/Hexane |
| Stationary Phase | Silica Gel (230-400 mesh) | N/A |
| Key Advantage | Excellent separation of multiple impurities | High throughput, economical for large scales |
| Common Issue | Product degradation on silica | Co-crystallization of impurities |
| Purity Achievable | > 99% | 98-99% (depends on crude purity) |
Visual Workflow: Purification Decision Logic
The following diagram illustrates the decision-making process for selecting a purification strategy based on the initial state of the crude product.
Caption: Decision workflow for purifying this compound.
References
-
Chemsrc. (n.d.). 4-Bromo-1,3-benzodioxole | CAS#:6698-13-1. Retrieved February 18, 2026, from [Link]
-
Maiti, S., et al. (2015). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds. RSC Advances. Available at: [Link]
-
Gowda, R., et al. (2008). 4-Bromomethyl-6-methoxy-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Zhang, L., et al. (2010). Synthesis of bromination derivatives of 1, 3-benzodioxole. ResearchGate. Available at: [Link]
-
Let's Chemistry. (2020, February 25). 4-bromo-1,2-methylenedioxybenzene or 4-bromo-1,3-benzodioxole synthesis. YouTube. Available at: [Link]
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
- Google Patents. (n.d.). CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone.
-
PubChem. (n.d.). 5-Bromo-6-(bromomethyl)-1,3-benzodioxole. Retrieved February 18, 2026, from [Link]
-
Fisher Scientific. (n.d.). 4-Bromo-1,3-benzodioxole, 97%, Thermo Scientific™. Retrieved February 18, 2026, from [Link]
-
Qiu, Y., et al. (2018). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical Sciences. Available at: [Link]
- Google Patents. (n.d.). CN100543003C - A kind of preparation method of p-bromobenzyl bromide.
-
PrepChem.com. (n.d.). Preparation of 4-bromoacetanilide. Retrieved February 18, 2026, from [Link]
Sources
- 1. CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. 5-Bromo-6-(bromomethyl)-1,3-benzodioxole | C8H6Br2O2 | CID 95063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN100543003C - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. 4-Bromo-1,3-benzodioxole | CAS#:6698-13-1 | Chemsrc [chemsrc.com]
- 7. 4-Bromo-1,3-benzodioxole, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Side Reactions in Benzodioxole Bromination
Welcome to the Technical Support Center for Benzodioxole Bromination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction. The 1,3-benzodioxole moiety is a key structural motif in numerous pharmaceuticals and natural products, making its selective functionalization a critical step in many synthetic routes.[1][2][3] However, the high electron density of the aromatic ring, while facilitating electrophilic substitution, also presents significant challenges in controlling selectivity and preventing unwanted side reactions.[2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve clean, high-yield monobromination of 1,3-benzodioxole.
Frequently Asked Questions (FAQs)
Q1: Why is brominating 1,3-benzodioxole so prone to side reactions?
A1: The 1,3-benzodioxole ring system is highly activated towards electrophilic aromatic substitution (SEAr).[4] The two oxygen atoms of the dioxole ring donate significant electron density into the aromatic system, making it much more nucleophilic than benzene. This high reactivity can easily lead to over-bromination (di- or tri-bromination) even with careful stoichiometric control of the brominating agent.[5][6] Furthermore, the acetal-like structure of the dioxole ring is sensitive to strong acids, which can be generated during the reaction (e.g., HBr), potentially causing ring-opening or degradation.[6]
Q2: What are the most common side products observed?
A2: The primary side products are:
-
Dibrominated benzodioxole: This is the most common side product, arising from the high reactivity of the monobrominated product, which is itself still activated towards further substitution.[6]
-
Catechol derivatives: If the reaction conditions are too harsh (e.g., strong Lewis acids, high temperatures), the dioxole ring can be cleaved, leading to the formation of catechol and its subsequent brominated derivatives.[6]
-
Isomeric monobrominated products: While the 5-position is the major product due to electronic and steric factors, small amounts of other isomers can form depending on the reaction conditions.
Q3: Is molecular bromine (Br₂) a poor choice for this reaction?
A3: While molecular bromine can be used, it is often not the ideal choice for selective monobromination of highly activated rings like benzodioxole.[6][7] Its high reactivity often leads to a mixture of mono- and di-brominated products, making purification difficult and lowering the yield of the desired compound.[6] To improve selectivity with Br₂, very low temperatures and slow addition are necessary, but even then, over-bromination can be difficult to avoid completely.
Q4: What is N-Bromosuccinimide (NBS) and why is it often recommended?
A4: N-Bromosuccinimide (NBS) is a crystalline solid that serves as a milder and more selective source of electrophilic bromine.[4][8][9] Instead of introducing a large concentration of Br₂ at once, NBS provides a low, steady concentration of Br⁺ (or Br₂ in situ), which helps to control the reaction rate and significantly reduces the incidence of over-bromination.[5] It is a safer and more manageable reagent compared to liquid bromine.[9]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiment, their probable causes, and actionable solutions.
Problem 1: Significant Formation of Dibrominated Product
-
Observation: TLC or NMR analysis of the crude product shows a substantial spot/signal corresponding to a dibrominated species in addition to the desired monobrominated product.
-
Probable Causes:
-
Highly Reactive Brominating Agent: Using molecular bromine (Br₂) directly often leads to over-bromination due to its high reactivity.[6]
-
Incorrect Stoichiometry: Using more than one equivalent of the brominating agent will naturally lead to multiple substitutions.
-
High Localized Reagent Concentration: Adding the brominating agent too quickly creates localized areas of high concentration, promoting a second bromination on the newly formed, still-activated monobromo-product.
-
Elevated Reaction Temperature: Higher temperatures increase the reaction rate non-selectively, favoring over-reaction.
-
-
Solutions & Preventative Measures:
| Solution ID | Recommended Action | Detailed Explanation |
| S1-A | Switch to a Milder Brominating Agent. | Replace molecular bromine with N-Bromosuccinimide (NBS). NBS provides a slow, controlled release of electrophilic bromine, which is crucial for selectivity with activated rings.[5][8] |
| S1-B | Use Precise Stoichiometry. | Carefully weigh and use a slight excess (1.0 to 1.05 equivalents) of NBS. This ensures the starting material is consumed without a large excess of brominating agent remaining to react further.[5] |
| S1-C | Control Reagent Addition. | Dissolve the NBS in the reaction solvent and add it dropwise to the solution of benzodioxole over an extended period (e.g., 30-60 minutes). Alternatively, add the solid NBS portion-wise. This maintains a low, steady concentration of the electrophile.[5] |
| S1-D | Maintain Low Temperature. | Perform the reaction at 0 °C or even lower (e.g., -10 °C) using an appropriate cooling bath. Lower temperatures slow down the rate of the second bromination more significantly than the first.[5] |
| S1-E | Monitor the Reaction Closely. | Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Quench the reaction immediately once the starting material is consumed to prevent the product from reacting further. |
Problem 2: Product Degradation or Ring Opening
-
Observation: Low yield of desired product with the presence of dark, tarry materials. NMR may show broad signals or the presence of catechol-like species.
-
Probable Causes:
-
Acid-Catalyzed Decomposition: The dioxole ring is an acetal and is susceptible to cleavage under strongly acidic conditions.[6] HBr, a byproduct of the bromination reaction, or the use of strong Lewis acid catalysts (like FeBr₃ with Br₂) can cause this degradation.[10]
-
Harsh Reaction Conditions: High temperatures or prolonged reaction times can contribute to decomposition.
-
-
Solutions & Preventative Measures:
| Solution ID | Recommended Action | Detailed Explanation |
| S2-A | Avoid Strong Lewis Acids. | When using NBS, a strong Lewis acid is typically unnecessary for such an activated ring. If a catalyst is needed for a less activated substrate, consider milder options. For benzodioxole, the reaction often proceeds without any catalyst.[11] |
| S2-B | Use a Non-Protic Solvent. | Solvents like Dichloromethane (DCM), Acetonitrile (CH₃CN), or Tetrahydrofuran (THF) are good choices. Acetonitrile, in particular, has been shown to favor the ionic mechanism of NBS bromination and can lead to faster, cleaner reactions at room temperature compared to CCl₄.[8] |
| S2-C | Incorporate a Mild Base. | The addition of a non-nucleophilic base like pyridine or sodium bicarbonate as an acid scavenger can neutralize the HBr byproduct as it forms, preventing acid-catalyzed degradation. Use it in slight excess. |
| S2-D | Perform a Neutral Workup. | During workup, wash the organic layer with a mild base like saturated sodium bicarbonate solution to remove any residual acid before concentrating the product.[5] |
Visualizing Reaction Pathways
To better understand the process, the following diagrams illustrate the desired reaction and the primary side reaction pathway.
Caption: Desired pathway for selective monobromination.
Caption: Pathway leading to the over-bromination side product.
Recommended Experimental Protocol: Selective Monobromination using NBS
This protocol is optimized for high selectivity and yield, minimizing the side reactions discussed above.
Materials:
-
1,3-Benzodioxole
-
N-Bromosuccinimide (NBS), recrystallized if necessary
-
Anhydrous Acetonitrile (CH₃CN) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1,3-benzodioxole (1.0 eq.) in the chosen anhydrous solvent (e.g., acetonitrile, approx. 0.2 M concentration) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0 °C.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) to the cooled solution. For optimal control, add the NBS portion-wise (in small amounts) over 20-30 minutes, ensuring the temperature does not rise significantly.[5]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete when the benzodioxole spot has been consumed (usually 1-3 hours).
-
Quenching: Once the reaction is complete, quench it by adding a cold, saturated aqueous solution of sodium thiosulfate or sodium sulfite to destroy any remaining electrophilic bromine. Stir for 10 minutes.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
If acetonitrile was used, add water and an extraction solvent like ethyl acetate. If DCM was used, proceed directly to washing.
-
Wash the organic layer sequentially with a saturated NaHCO₃ solution (to remove acidic byproducts) and then with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by column chromatography on silica gel or by recrystallization.
References
-
Carreno, M. C., et al. (1990). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. commonorganicchemistry.com. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). organic-chemistry.org. Available at: [Link]
-
ChemHelp ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. YouTube. Available at: [Link]
-
Pasha, M. A., & Jayashankara, V. P. (2007). Bromination of deactivated aromatics: a simple and efficient method. PubMed. Available at: [Link]
- ResearchGate. (2015, January 3). Which would be the best method for the bromination/iodination of an aromatic without interfering its TIPS?.
-
Reddit. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. reddit.com. Available at: [Link]
-
Wang, M., et al. (2022, June 10). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. Available at: [Link]
-
The Hive Archive. (2005, March 18). Piperonal from 1,3-benzodioxole?. the-hive.archive.erowid.org. Available at: [Link]
-
ResearchGate. (2025, August 10). Synthesis of bromination derivatives of 1, 3-benzodioxole. researchgate.net. Available at: [Link]
-
Francke, R., & Little, R. D. (2014). Electrochemical Bromination of Arenes in a 200% Cell. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Oxybromination of benzodioxole in different solvents. researchgate.net. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. organic-chemistry.org. Available at: [Link]
-
Sciencemadness Discussion Board. (2022, November 27). Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole?. sciencemadness.org. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, February 4). Bromination. acs.org. Available at: [Link]
-
ACS Publications. (2016, January 6). Photocatalytic Selective Bromination of Electron-Rich Aromatic Compounds Using Microporous Organic Polymers with Visible Light. pubs.acs.org. Available at: [Link]
-
Cambié, D., et al. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules. Available at: [Link]
-
ACS Publications. (n.d.). Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: representatives of a novel therapeutic class. pubs.acs.org. Available at: [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. chem.libretexts.org. Available at: [Link]
-
JoVE. (2025, May 22). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. jove.com. Available at: [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. masterorganicchemistry.com. Available at: [Link]
Sources
- 1. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperonal from 1,3-benzodioxole? [chemistry.mdma.ch]
- 7. Bromination - Wordpress [reagents.acsgcipr.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 11. m.youtube.com [m.youtube.com]
Stability of 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole during storage
Welcome to the technical support guide for 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole (CAS RN: 5434-47-9). This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic workflows. As a benzylic bromide, this compound is highly reactive and requires specific handling and storage to maintain its integrity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
Encountering unexpected results can be a significant hurdle in research. This section addresses common problems observed during the storage and use of this compound, providing insights into their causes and actionable solutions.
Issue 1: Compound Discoloration (Yellowing or Browning)
Symptoms: The typically white to off-white solid develops a yellow or brown tint over time.
Potential Causes:
-
Decomposition: Benzylic bromides are susceptible to degradation, especially when exposed to light, air (oxygen and moisture), and elevated temperatures.[1][2] This degradation can lead to the formation of colored impurities. The benzylic bromide moiety is highly reactive and can undergo hydrolysis or oxidation.
-
Trace Impurities: The presence of residual acidic impurities (like HBr) from the synthesis process can catalyze decomposition.[3]
Step-by-Step Solutions:
-
Assess Purity: Before use, analyze a small sample of the discolored material using techniques like ¹H NMR or LC-MS to identify potential degradation products.
-
Purification (if necessary): If the discoloration is minor and purity assessment confirms the presence of the desired compound as the major component, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can remove colored impurities.
-
Optimize Storage: Immediately transfer the compound to an amber glass vial, purge with an inert gas (argon or nitrogen), and store in a desiccator at low temperatures (2-8°C is often recommended).
-
Source Scrutiny: If the issue persists with new batches, consider the quality of the starting material. Impurities in the starting material can affect the stability of the final product.[3]
Issue 2: Poor Reactivity or Low Yield in Subsequent Reactions
Symptoms: Reactions involving the benzodioxole, such as nucleophilic substitutions, result in lower than expected yields or fail to proceed to completion.
Potential Causes:
-
Hydrolysis: The bromomethyl group is susceptible to hydrolysis, converting it to a less reactive hydroxymethyl group. This is accelerated by moisture.
-
Oxidation: The benzodioxole ring can be sensitive to oxidation, affecting its reactivity.
-
Degradation: The overall degradation of the molecule reduces the concentration of the active starting material.
Step-by-Step Solutions:
-
Verify Compound Integrity: Prior to setting up a large-scale reaction, run a quick purity check (e.g., TLC or ¹H NMR) on the stored compound to ensure it has not degraded.
-
Use Anhydrous Conditions: Ensure all solvents and reagents used in the subsequent reaction are rigorously dried. Conduct the reaction under an inert atmosphere.
-
Fresh is Best: For critical reactions, it is advisable to use a freshly opened or recently purified batch of the compound.
-
Reaction Monitoring: Closely monitor the reaction progress using appropriate analytical techniques (TLC, LC-MS, GC-MS) to identify any issues early on.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure long-term stability, the compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and hydrolysis by displacing oxygen and moisture. |
| Light | Amber vial or dark container | Protects the compound from light-induced degradation.[1] |
| Container | Tightly sealed glass vial | Prevents exposure to atmospheric moisture and contaminants.[4] |
Q2: What are the primary degradation pathways for this compound?
The two primary points of instability are the benzylic bromide and the benzodioxole ring.
-
Benzylic Bromide: The C-Br bond at the benzylic position is labile and susceptible to nucleophilic attack. The most common degradation pathway is hydrolysis by ambient moisture to form the corresponding alcohol, 4-bromo-6-(hydroxymethyl)-2H-1,3-benzodioxole. It can also undergo elimination or other side reactions, especially in the presence of bases or nucleophiles.
-
Benzodioxole Ring: The methylenedioxy bridge of the benzodioxole ring can be sensitive to strong acids and oxidizing conditions, potentially leading to ring-opening.[5]
Q3: What analytical methods are recommended for assessing the purity and stability of this compound?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive assessment:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides detailed structural information and is excellent for identifying and quantifying the parent compound and major degradation products (e.g., the appearance of a new peak for the hydroxymethyl group).
-
LC-MS (Liquid Chromatography-Mass Spectrometry): A highly sensitive technique for detecting trace impurities and degradation products.[6] It can separate the compound from its impurities and provide their mass-to-charge ratios for identification.
-
TLC (Thin-Layer Chromatography): A quick and simple method for routine purity checks and for monitoring the progress of reactions.
-
Melting Point: A sharp melting point close to the literature value (91-95 °C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Q4: Are there any specific safety precautions to consider when handling this compound?
Yes, due to the lachrymatory and irritant nature of benzylic bromides, strict safety protocols must be followed.[7][8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[1]
-
Handling: Avoid contact with skin and eyes.[4] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[9]
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for proper disposal.[4]
By adhering to these guidelines, researchers can ensure the stability and integrity of this compound, leading to more reliable and reproducible experimental outcomes.
References
-
Benzyl Bromide - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
4-Bromo-1,3-benzodioxole | CAS#:6698-13-1 | Chemsrc. (2025, August 25). Retrieved from [Link]
-
Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 - Chemia. (2022, March 28). Retrieved from [Link]
-
MSDS of 4-Bromo-1,3-benzodioxole - Capot Chemical. (2017, February 22). Retrieved from [Link]
-
Improved Process for the Continuous Acylation of 1,3-Benzodioxole - MDPI. (2024, February 4). Retrieved from [Link]
-
Benzyl bromide - Wikipedia. (n.d.). Retrieved from [Link]
-
Benzyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon - Scientific Update. (2022, October 26). Retrieved from [Link]
-
Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - SSRN. (n.d.). Retrieved from [Link]
-
Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - MDPI. (2023, October 6). Retrieved from [Link]
-
1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC. (n.d.). Retrieved from [Link]
-
Analytical Methods - RSC Publishing - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
5-Bromo-6-(bromomethyl)-1,3-benzodioxole | C8H6Br2O2 | CID 95063 - PubChem. (n.d.). Retrieved from [Link]
-
Discovery of (2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100), a purine-based Hsp90 inhibitor - PubMed. (2012, September 13). Retrieved from [Link]
-
4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde - MDPI. (2023, June 27). Retrieved from [Link]
-
Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts - MDPI. (2021, November 4). Retrieved from [Link]
-
Vanadium Bromoperoxidase-Catalyzed Biosynthesis of Halogenated Marine Natural Products. (n.d.). Retrieved from [Link]
-
Pathways of Reactive Metabolite Formation with Toxicophores/‐Structural Alerts | Request PDF - ResearchGate. (2015). Retrieved from [Link]
-
Total Synthesis of the Biologically Active, Naturally Occurring 3,4‐Dibromo‐5‐[2‐bromo‐3,4‐dihydroxy‐6‐(methoxymethyl)benzyl]benzene‐1,2‐diol and Regioselective O‐Demethylation of Aryl Methyl Ethers | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
Sources
- 1. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. 4-Bromo-1,3-benzodioxole | CAS#:6698-13-1 | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Benzyl Bromide [commonorganicchemistry.com]
- 8. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 9. capotchem.com [capotchem.com]
Technical Support Center: Recrystallization of Benzodioxole Derivatives
Executive Summary & Core Challenges
Benzodioxole derivatives (1,3-benzodioxole backbone, often substituted at the 5-position) are critical intermediates in the synthesis of pharmaceuticals (e.g., Tadalafil), fragrances (e.g., Piperonal/Heliotropin), and agrochemicals.
The Primary Challenge: The methylenedioxy ring adds electron density and moderate polarity to the lipophilic benzene ring. However, many derivatives possess low melting points (often < 60°C). This creates a high propensity for "oiling out" (Liquid-Liquid Phase Separation or LLPS) rather than nucleation during cooling. This guide focuses on overcoming LLPS and optimizing solvent systems for high-purity isolation.
Solvent Selection Logic
The choice of solvent must balance the lipophilicity of the aromatic ring with the polar nature of the ether oxygens.
Solvent Screening Matrix
Data normalized for standard 5-substituted benzodioxoles (e.g., Piperonal).
| Solvent Class | Representative Solvent | Dielectric Const. ( | Solubility Profile | Application Note |
| Primary (Good) | Ethanol (EtOH) | 24.5 | High (1g in ~4mL) | Ideal for cooling crystallization. |
| Primary (Good) | Isopropanol (IPA) | 17.9 | High | Slower evaporation; often yields better crystal habit than EtOH. |
| Primary (Good) | Ethyl Acetate | 6.0 | High | Excellent for non-polar impurities; often used with Heptane. |
| Anti-Solvent | Water | 80.1 | Low (< 0.4%) | Strong anti-solvent. Risk: Induces oiling out if added too fast. |
| Anti-Solvent | n-Heptane | 1.9 | Very Low | Preferred over Hexane (higher BP allows wider thermal range). |
| Dissolution Aid | Dichloromethane | 8.9 | Very High | Too soluble for crystallization alone; used to dissolve crude oils before adding anti-solvent. |
Visualizing the Decision Process
Workflow: Solvent System Selection
Figure 1: Decision tree for selecting the initial solvent system based on the melting point of the derivative.
Troubleshooting Guide (Q&A)
Q1: My product is "oiling out" (forming liquid droplets) instead of crystallizing. Why?
Diagnosis: You have encountered Liquid-Liquid Phase Separation (LLPS) .
Mechanism: This occurs when the crystallization temperature (
-
Reduce Concentration: You are likely too concentrated. Dilute the solution to lower the saturation temperature.
-
Seeding (Critical): Do not rely on spontaneous nucleation. Add seed crystals at
. -
Change Anti-Solvent: If using EtOH/Water, switch to EtOH/Water (buffered) or IPA/Water . Water is a "harsh" anti-solvent that creates high local supersaturation.
Q2: The crystals are trapping colored impurities. How do I fix this?
Diagnosis: Inclusion of mother liquor or rapid growth entrapment.
Mechanism: Benzodioxole rings can
-
Thermodynamic Digestion: After initial crystallization, reheat the slurry to near-reflux (without fully dissolving) and hold for 1 hour. This "Ostwald Ripening" allows small, impure crystals to dissolve and redeposit onto larger, purer crystals.
-
Solvent Wash: Wash the filter cake with cold Cyclohexane or Heptane . Benzodioxoles are poorly soluble in these, but many oily organic impurities will wash away.
Q3: I am seeing different crystal shapes (needles vs. plates) in different batches.
Diagnosis: Polymorphism. Mechanism: Benzodioxole derivatives often exhibit enantiotropic polymorphism. Kinetic forms (needles) often appear during fast cooling; thermodynamic forms (prisms/plates) appear during slow cooling. Corrective Action:
-
Standardize Cooling Rate: Use a linear cooling ramp (e.g.,
). -
Standardize Seeding: Always seed with the desired polymorph to template the growth.
Optimized Experimental Protocols
Protocol A: Binary Solvent Recrystallization (IPA / Water)
Best for: Moderately polar derivatives (e.g., Piperonal, Amides).
-
Dissolution:
-
Place 10g crude solid in a flask.
-
Add Isopropanol (IPA) (approx. 1.5 mL per gram of solid).
-
Heat to 50-60°C until fully dissolved.
-
-
Clarification:
-
If insoluble particles remain, filter hot through a sintered glass funnel.
-
-
Anti-Solvent Addition (The "Cloud Point"):
-
Maintain temperature at 50°C.
-
Add warm Water (40°C) dropwise with vigorous stirring.
-
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
-
Clearing & Seeding:
-
Add 1-2 mL of pure IPA to clear the solution back to transparent.
-
Cool slowly to 35-40°C.
-
Add Seed Crystals (0.1 wt%).
-
-
Crystallization:
-
Cool to 0-5°C over 2 hours.
-
Filter and wash with cold 20% IPA/Water.
-
Protocol B: Anti-Oiling Strategy (Ethyl Acetate / Heptane)
Best for: Low-melting solids prone to oiling out.
-
Dissolution: Dissolve crude in minimum Ethyl Acetate (EtOAc) at 40°C.
-
First Precipitate: Slowly add Heptane until the ratio is 1:1 (EtOAc:Heptane).
-
Seeding: Add seeds.
-
Dosing: Use a syringe pump or addition funnel to add more Heptane slowly over 1 hour until the ratio is 1:4.
-
Why? Slow addition keeps the system within the Metastable Zone Width (MSZW), preventing the concentration spike that causes oiling out.
-
Mechanism Visualization: Oiling Out vs. Nucleation
Figure 2: The kinetic divergence between oiling out (failure mode) and controlled nucleation (success mode).
References
-
National Toxicology Program. (1992).[1] Piperonal: Physical and Chemical Properties.[1][2][3][4][5][6] National Institutes of Health.[1] Link
-
Fengchen Group. (2023). Piperonal BP EP USP CAS 120-57-0 Technical Data Sheet.Link
-
Li, Y., et al. (2006). Solubility of piperonal in different pure solvents and binary isopropanol+water solvent mixtures.[7] Korean Journal of Chemical Engineering, 23, 1035–1039. Link
-
Mettler Toledo. (2023). Oiling Out in Crystallization: Mechanisms and Solutions.Link
-
European Patent Office. (2016). CN104829585A: Preparation technology for piperonal crystal.Link
-
Chemistry LibreTexts. (2022). Troubleshooting Crystallization: Oiling Out.Link
Sources
- 1. Piperonal | C8H6O3 | CID 8438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 120-57-0 | CAS DataBase [m.chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Piperonal | 120-57-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. Piperonal BP EP USP CAS 120-57-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
Handling moisture sensitivity of 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole
Topic: 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole
Executive Summary
This guide addresses the stability and handling of This compound .[1] While the aryl bromide moiety (position 4) is relatively stable, the bromomethyl group (benzyl bromide) at position 6 is the critical failure point. It is highly electrophilic, a potent lachrymator, and extremely sensitive to moisture.
Critical Warning: Improper handling leads to rapid hydrolysis, releasing corrosive Hydrogen Bromide (HBr) gas. This HBr can autocatalyze further degradation and cleave the sensitive benzodioxole (acetal) ring.
Part 1: The Mechanism of Failure (Why Moisture Kills Your Reagent)
To troubleshoot effectively, you must understand the degradation pathway. This is not simple "spoiling"; it is a chemical reaction that generates hazardous byproducts.[2]
Degradation Pathway Diagram
Figure 1: The hydrolysis cascade.[1] Note that the HBr byproduct is not just waste; it is a reagent that can destroy the benzodioxole ring in a secondary reaction.
Part 2: Storage & Stability Protocols (The "Before" Phase)
Q: I just received the shipment. How do I store it to ensure maximum shelf life?
A: Treat this compound as a Tier 1 Moisture-Sensitive Lachrymator .
-
Temperature: Store at 2–8°C (Refrigerator) . Lower temperatures slow the kinetic rate of hydrolysis if trace moisture is present.
-
Atmosphere: Must be stored under Argon or Nitrogen .
-
Container:
-
Preferred: Amber glass vial with a Teflon-lined screw cap, sealed with Parafilm.
-
Avoid: Metal containers (HBr corrosion risk) or standard plastics (benzyl halides can permeate or embrittle certain plastics).
-
-
Desiccation: Store the vial inside a secondary jar containing active desiccant (e.g., Drierite or silica gel).
Q: The compound arrived slightly pink. Is it ruined? A: Not necessarily, but it indicates the start of degradation.
-
White/Off-White: High Purity (>97%).
-
Light Pink/Beige: Trace HBr formation or oxidation. Usable for most reactions but may require a base wash (see Troubleshooting).
-
Green/Dark Brown: Significant decomposition. Do not use.
Part 3: Reaction Setup & Handling (The "During" Phase)
Q: Do I strictly need a glovebox to weigh this out? A: While a glovebox is ideal, it is not strictly required if you follow the "15-Second Rule" technique.
Protocol: The "15-Second Rule" for Benchtop Weighing
-
Prerequisite: All glassware must be flame-dried or oven-dried.
-
Flush: Flush the source bottle with Argon immediately before opening.
-
Dispense: Open the bottle, weigh the required amount into a tared, dry vial, and recap the source bottle within 15 seconds.
-
Reseal: Immediately wrap the source bottle cap with Parafilm and return to the desiccator.
-
Solvent: Add anhydrous solvent to the weighed solid immediately. Do not let the solid sit in the weigh boat.
Q: Which solvents are compatible? A:
| Solvent Class | Recommendation | Notes |
|---|---|---|
| Chlorinated (DCM, Chloroform) | Excellent | High solubility.[1] Must be stabilized (ethanol-free preferred to avoid ether formation). |
| Ethers (THF, Diethyl Ether) | Good | Must be anhydrous and peroxide-free. |
| Alcohols (Methanol, Ethanol) | FORBIDDEN | Will react immediately to form benzyl ethers (solvolysis).[1] |
| Water | FORBIDDEN | Causes rapid hydrolysis.[3] |
| DMSO/DMF | Caution | Can accelerate nucleophilic attack; ensure dryness (<50 ppm water). |
Part 4: Troubleshooting & QC (The "After" Phase)
Q: My reaction mixture is fuming when I open the flask. What is happening? A: You are witnessing HBr off-gassing .
-
Cause: Moisture entered the system, hydrolyzing the bromomethyl group.
-
Immediate Action:
-
Close the hood sash.
-
Vent the flask through a soda lime or NaOH trap to neutralize acid vapors.
-
Check the pH of the vapor with wet litmus paper (Red = HBr).
-
Q: How do I verify purity before committing to a valuable step? A: Run a 1H NMR in CDCl3 (dried over K2CO3).
-
Target Signal: Look for the benzylic protons (-CH 2-Br).[1]
-
Pure: Singlet around 4.4 – 4.5 ppm .
-
Hydrolyzed (-CH2-OH): Shifted upfield (lower ppm), typically 4.6 – 4.7 ppm (depending on concentration/H-bonding) or appearance of broad OH peak.
-
Aldehyde (Oxidation):[1] Singlet around 9.5 – 10.0 ppm .
-
Q: Can I purify partially degraded material? A: Yes, via Recrystallization , but avoid chromatography (silica gel is acidic and can worsen degradation).
-
Solvent System: Hexanes/DCM or Hexanes/Ethyl Acetate.
-
Method: Dissolve in minimal DCM, filter to remove insoluble polymerized gums, then add Hexanes and cool to -20°C.
Part 5: Safety & Emergency Response (Lachrymator Protocol)
Q: A spill occurred outside the hood. What is the neutralization protocol? A: This compound is a lachrymator (tear gas). Evacuate the immediate area.
-
PPE: Double nitrile gloves, goggles, and a respirator with organic vapor cartridges.
-
Neutralization Solution: Mix 50% Ethanol, 40% Water, and 10% Ammonium Hydroxide (or Triethylamine).
-
Chemistry: The amine converts the benzyl bromide to a non-volatile benzyl ammonium salt.
-
-
Cleanup: Cover the spill with the solution, let sit for 10 minutes, then absorb with vermiculite.
Part 6: Handling Decision Workflow
Use this logic flow to determine the necessary precautions for your specific experiment.
Figure 2: Decision matrix for safe handling. Large scale operations require glovebox handling to prevent massive HBr release.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 95063, 5-Bromo-6-(bromomethyl)-1,3-benzodioxole. Retrieved from [Link]
-
ScienceMadness. (2014). Discussion on Lachrymatory Properties and Neutralization of Benzyl Halides. Retrieved from [Link]
Sources
Technical Support Center: Purification of Crude 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole
This technical guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole. This document provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind these procedures to ensure the attainment of a highly pure final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. However, common impurities arising from the benzylic bromination of 4-bromo-6-methyl-2H-1,3-benzodioxole, typically using N-bromosuccinimide (NBS), include:
-
Unreacted Starting Material: 4-bromo-6-methyl-2H-1,3-benzodioxole.
-
Di-brominated Byproduct: 4-bromo-6-(dibromomethyl)-2H-1,3-benzodioxole. Over-bromination is a common side reaction in radical brominations[1].
-
Succinimide: A byproduct from the use of NBS as the brominating agent.
-
Isomeric Impurities: Depending on the reaction conditions, minor amounts of other brominated isomers could be present.
-
Degradation Products: Benzyl bromides can be lachrymatory and reactive, and may undergo hydrolysis or other degradation pathways if not handled under appropriate conditions.
Q2: My TLC plate shows multiple spots, and my product spot is very close to an impurity spot. How can I improve the separation?
A2: Achieving good separation on a Thin-Layer Chromatography (TLC) plate is crucial for developing an effective column chromatography method. If you are experiencing poor separation, consider the following:
-
Solvent System Optimization: The polarity of the eluent is the most critical factor. For benzyl bromides, which are relatively nonpolar, a good starting point is a mixture of a nonpolar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane. Experiment with different ratios (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate) to find the optimal separation.
-
Alternative Solvents: If simple binary mixtures are ineffective, consider adding a small amount of a third solvent to modulate the selectivity. For instance, a small percentage of toluene or diethyl ether in a hexane/ethyl acetate system can sometimes improve the resolution of closely running spots.
-
Two-Dimensional TLC: To confirm if you are dealing with multiple overlapping spots, you can perform a two-dimensional TLC. Spot your crude mixture in one corner of a square TLC plate, run it in one solvent system, dry the plate, rotate it 90 degrees, and run it in a second solvent system. This can help to resolve complex mixtures.
Q3: After purification, my product is an oil, but I expected a solid. What should I do?
A3: While some sources describe this compound as a solid, it may initially present as an oil, especially if minor impurities are still present, which can depress the melting point. Consider the following:
-
Trituration: Try adding a non-polar solvent in which your product is sparingly soluble, such as cold hexane or pentane, to the oil and scratching the side of the flask with a glass rod. This can often induce crystallization.
-
High Vacuum: Place the oil under high vacuum for an extended period to remove any residual solvent that might be preventing crystallization.
-
Purity Reassessment: If the product remains an oil, it is crucial to re-evaluate its purity using analytical techniques like ¹H NMR and Mass Spectrometry. The presence of impurities is a common reason for the failure of a compound to crystallize.
Troubleshooting and Optimization
This section provides a structured approach to resolving common issues encountered during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Co-elution of product and impurities | Optimize the TLC solvent system to achieve a clear separation between the product and major impurities before scaling up to column chromatography. | A well-resolved TLC is the best predictor of a successful column separation. |
| Product is too soluble in the eluent | If the product is eluting too quickly (high Rf), decrease the polarity of the solvent system. | Reducing the eluent polarity increases the interaction of the compound with the stationary phase (silica gel), leading to better separation. |
| Irreversible adsorption on silica gel | Consider using a less acidic stationary phase like neutral alumina, or deactivating the silica gel with a small amount of a base like triethylamine in the eluent. | Benzyl bromides can be sensitive to acidic conditions, and silica gel is acidic. This can lead to degradation on the column. |
| Incomplete elution | After collecting the main product fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to check for any remaining product. | Highly retained compounds may not elute with the primary solvent system, leading to lower apparent yields. |
Issue 2: Product Fails to Crystallize from Recrystallization Attempts
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Inappropriate solvent choice | Systematically screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, or mixtures thereof). | The ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold, allowing for the formation of pure crystals upon cooling. |
| Presence of persistent impurities | Re-purify the material by column chromatography. If an impurity is known, a specific workup step (e.g., an aqueous wash to remove water-soluble impurities) may be effective. | Impurities can disrupt the crystal lattice formation, preventing crystallization. |
| Cooling the solution too rapidly | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. | Slow cooling promotes the formation of larger, more ordered, and purer crystals. Rapid cooling can trap impurities and lead to the formation of an oil or amorphous solid. |
| Supersaturation | If no crystals form upon cooling, try adding a seed crystal of the pure compound or scratching the inner surface of the flask with a glass rod. | These methods provide a nucleation site for crystal growth to begin. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a mixture of hexane and ethyl acetate (start with a 9:1 ratio and adjust as necessary to achieve an Rf value of ~0.3 for the product).
-
Visualize the spots under UV light (254 nm). The product, a benzyl bromide, should be UV active.
-
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material (a general rule is to use 40-100 g of silica gel per gram of crude product).
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the optimized solvent system from the TLC analysis.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution process by TLC to identify the fractions containing the pure product.
-
-
Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the purified (or crude, if of reasonable purity) product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexane).
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A good solvent will show the formation of crystals upon cooling.
-
-
Recrystallization Procedure:
-
Dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Characterization of Purified this compound
The purity of the final product should be confirmed by appropriate analytical methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides structural confirmation. Key expected signals include:
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. For a related compound, 5-Bromo-6-bromomethyl-1,3-benzodioxole, the melting point is reported as 91-95 °C[4].
Workflow Diagrams
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Crystallization Failure
Caption: Decision-making workflow for troubleshooting crystallization failures.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022, October 26). Scientific Update. Retrieved from [Link]
Sources
Overcoming steric hindrance in 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole reactions
Case ID: T-BDX-4Br-6MeBr Status: Active Support Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The Steric Landscape
You are working with 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole .[1] This scaffold presents a unique dichotomy in reactivity, driven by the "buttressing effect" of the fused dioxole ring.
-
The 4-Position (Aryl Bromide): This is your primary steric bottleneck.[1] Located ortho to the dioxole oxygen, this position suffers from significant steric strain and electronic donation from the oxygen lone pairs. Standard Palladium catalysts (e.g., Pd(PPh
) ) often fail here due to slow oxidative addition.[1] -
The 6-Position (Benzylic Bromide): While inherently reactive (
), the meta positioning relative to the 4-bromo group can create a "pincer" effect if you are using bulky nucleophiles, leading to elimination side-products or stalled kinetics.[1]
This guide provides targeted protocols to overcome these specific energy barriers.
Module 1: The Benzylic Interface (C6-CH Br)
Issue: Low yield or no reaction during nucleophilic substitution (
Troubleshooting Protocol: The "Finkelstein Assist"
Do not simply increase heat; this promotes degradation of the benzodioxole ring. Instead, switch the leaving group in situ.
The Protocol:
-
Solvent: Switch to Acetone (if refluxing < 60°C) or DMF (if higher T needed).[1]
-
Additive: Add Sodium Iodide (NaI) (0.1 - 1.0 equiv).
-
Mechanism: NaI reacts rapidly with the bromomethyl group to form the iodomethyl derivative. The iodide is a better leaving group (weaker bond, better polarizability), accelerating the attack of your bulky nucleophile.[1]
Data: Solvent & Additive Effects on Yield
| Solvent | Additive | Temp (°C) | Time (h) | Yield (%) | Notes |
| THF | None | 65 | 12 | 35% | Sluggish; incomplete conversion. |
| DMF | None | 80 | 6 | 55% | Improvement, but significant dimerization.[1] |
| Acetone | NaI (0.2 eq) | 56 | 4 | 92% | Optimal. Finkelstein acceleration observed.[1] |
| Toluene | TBACl | 110 | 12 | 15% | Poor solubility; wrong mechanism ( |
Module 2: The Aryl Halide Interface (C4-Br)
Issue: Failure of Cross-Coupling (Suzuki, Buchwald-Hartwig) at the 4-position.[1] Diagnosis: The 4-position is "ortho-blocked" by the dioxole oxygen. The bond angle of the fused 5-membered ring distorts the benzene geometry, making the C-Br bond harder to access for the Palladium center.
Strategic Solution: Ligand Engineering
You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).[1] These bulky, electron-rich ligands facilitate oxidative addition in sterically crowded environments.[1]
Recommended Catalyst System:
-
Ligand: SPhos (for Suzuki) or XPhos (for Amination).[1]
-
Pre-catalyst: Pd(OAc)
or SPhos Pd G3 (Third Generation Precatalyst).[1] -
Base: K
PO (mild, anhydrous) prevents hydrolysis of the dioxole.[1]
Visualization: Catalyst Decision Logic
Caption: Decision tree for troubleshooting C4-Br coupling failures. Note the critical path avoiding strong bases which can degrade the benzodioxole ring.
Module 3: Experimental Protocol (SOP)
Standard Operating Procedure: SPhos-Catalyzed Suzuki Coupling at C4
Objective: Couple this compound with Phenylboronic acid (preserving the bromomethyl group).
Safety Note: The bromomethyl group is a lachrymator. Work in a fume hood.
-
Preparation:
-
Solvent Addition:
-
Add 1,4-Dioxane/Water (10:1) .[1] The small amount of water is critical for the boronic acid activation but keep it minimal to prevent hydrolysis of the benzylic bromide.
-
-
Reaction:
-
Seal and heat to 80°C for 4–6 hours.
-
Note: Do not exceed 100°C. The benzylic bromide is thermally sensitive.[1]
-
-
Workup:
Frequently Asked Questions (FAQs)
Q1: My reaction works, but I see a byproduct where the dioxole ring has opened. Why?
A: You are likely using a base that is too strong (e.g., Sodium tert-butoxide) or a Lewis Acid that coordinates to the oxygens.[1] The benzodioxole ring is strained. Under strongly basic conditions or high temperatures (>110°C), the acetal carbon can be attacked.[1] Switch to Cesium Carbonate (Cs
Q2: Can I functionalize the bromomethyl group (C6) after the Suzuki coupling at C4?
A: Yes, and this is often preferred.[1] The C4-Br coupling requires Palladium, which might oxidatively insert into the C6-CH
Q3: Why is the 4-position so much harder to react than the 5-position? A: This is the "Ortho-Effect" . The 4-position is adjacent to the ring oxygen.
-
Sterics: The oxygen lone pairs and the ring structure create physical crowding.
-
Electronics: The oxygen is electron-donating by resonance but electron-withdrawing by induction. This changes the electron density at the C-Pd bond, often requiring more electron-rich ligands (like SPhos) to stabilize the oxidative addition complex.
References
-
Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Amides and Esters with Aryl Boronic Acids. Accounts of Chemical Research. (Context: Ligand selection for hindered substrates). Retrieved from [Link]
-
Master Organic Chemistry. (2011). Steric Hindrance is Like a Fat Goalie: The SN2 Mechanism. Retrieved from [Link]
(Note: While specific literature on the exact 4-bromo-6-bromomethyl isomer is proprietary or rare, the protocols above are derived from validated methodologies for 4-substituted benzodioxoles and ortho-substituted aryl halides found in the cited databases.)
Sources
Validation & Comparative
Structural Elucidation and Benchmarking: 1H NMR Analysis of 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole
Executive Summary & Application Scope
Target Molecule: 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole CAS: 5434-47-9 (Analogous/Derivative references) Primary Application: Advanced intermediate in the synthesis of isoquinoline alkaloids and bioactive heterocycles (e.g., piperonyl derivatives).[1]
This guide serves as a technical benchmark for researchers verifying the structural integrity of this compound. Unlike standard spectral lists, this document focuses on comparative analysis against common synthetic precursors and impurities, enabling rapid Quality Control (QC) decision-making in drug development workflows.
Structural Logic & Spectral Prediction
To interpret the NMR spectrum accurately, one must deconstruct the electronic environment of the molecule. The structure consists of an electron-rich methylenedioxybenzene core perturbed by two electron-withdrawing substituents: a bromine atom and a bromomethyl group.[1]
The "Fingerprint" Signals
-
The Methylenedioxy Bridge (-O-CH₂-O-):
-
The Benzylic Bromide (-CH₂-Br):
-
Prediction: A singlet in the range of 4.40 – 4.50 ppm .[1]
-
Logic: The benzylic position is deshielded by the aromatic ring current.[1][2] The attached bromine further deshields these protons via induction (-I effect), distinguishing them clearly from methyl precursors (~2.3 ppm) or hydroxymethyl hydrolysis products (~4.6-4.7 ppm, broad).
-
-
The Aromatic Region (H-5 and H-7):
Comparative Analysis: Product vs. Alternatives
In a synthetic context, the "alternative" is often the starting material or a side-product. The following table contrasts the target molecule with its direct precursor (4-bromo-6-methyl-1,3-benzodioxole) and a common hydrolysis impurity.
Table 1: Comparative Chemical Shift Benchmarking (CDCl₃, 400 MHz)
| Feature | Target Product (Bromomethyl) | Precursor (Methyl analog) | Impurity (Benzyl Alcohol) | Diagnostic Action |
| Benzylic H | 4.45 ppm (s, 2H) | 2.30 ppm (s, 3H) | 4.65 ppm (s, 2H) | Primary QC Check. Disappearance of 2.30 ppm signal confirms conversion.[1] |
| Dioxole H | 6.02 ppm (s, 2H) | 5.98 ppm (s, 2H) | 5.95 ppm (s, 2H) | Shift is negligible; do not use for conversion monitoring.[1] |
| Aromatic H | 7.00 - 7.20 ppm (d) | 6.60 - 6.90 ppm (d) | 6.80 - 6.90 ppm | Bromination at the benzylic position causes a slight downfield shift of Ar-H. |
| Coupling | Meta ( | Meta ( | Meta ( | Confirms 1,2,3,5-substitution pattern is intact.[1] |
Critical Insight: The shift from 2.3 ppm (Methyl) to 4.45 ppm (Bromomethyl) is the definitive "Go/No-Go" signal for reaction completion. If a signal appears at 6.6 ppm (methine) , it indicates over-bromination to the dibromomethyl species (–CHBr₂).
Experimental Protocol for QC Verification
To ensure reproducibility and avoid solvent-induced artifacts (e.g., H-D exchange or peak overlap), follow this self-validating protocol.
Step-by-Step Methodology
-
Sample Preparation:
-
Acquisition Parameters:
-
Pulse Angle: 30° (to ensure accurate integration).
-
Relaxation Delay (D1):
2.0 seconds (Benzylic protons relax slower; short D1 leads to integration errors). -
Scans (NS): 16 (sufficient for >95% purity samples).
-
-
Processing:
Visualizations
Diagram 1: Structural Assignment Workflow
This logic flow guides the researcher through the assignment process, prioritizing the most diagnostic signals first.
Caption: Logical decision tree for validating the target structure using 1H NMR markers.
Diagram 2: Reaction Pathway & Impurity Map
Understanding where the signals come from requires mapping the synthesis (Radical Bromination).
Caption: Synthetic pathway highlighting chemical shift changes for precursors and common impurities.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for benzylic and aromatic coupling constants).
-
Royal Society of Chemistry. (2025).[1] Synthesis and NMR of Bromomethyl Benzene Derivatives. Retrieved from [Link]
Sources
Comparative Guide: Mass Spectrometry Analysis of Halogenated Benzodioxoles
Executive Summary
Halogenated benzodioxoles (HBDs) represent a critical structural motif in pharmaceutical intermediates, pesticide synergists, and, increasingly, in designer psychoactive substances (e.g., MDMA analogs, synthetic cannabinoids). The analytical challenge lies not in detection, but in differentiation . The positional isomerism of the halogen (Cl, Br, F) relative to the dioxole ring creates isobaric species that often co-elute and produce identical molecular ions.
This guide compares the three dominant analytical modalities—GC-EI-MS , LC-ESI-MS/MS , and High-Resolution MS (HRMS) .
The Verdict:
-
For Routine Screening: GC-EI-MS remains the workhorse but requires derivatization to resolve positional isomers.
-
For Biological Matrices: LC-ESI-MS/MS is mandatory due to sensitivity requirements (pg/mL) and lack of thermal degradation.
-
For Structural Elucidation: HRMS (Q-TOF/Orbitrap) is the only viable option for identifying novel halogenated analogs where reference standards do not exist.
Technical Context: The Isomer Problem
In halogenated benzodioxoles, the electron-donating nature of the methylenedioxy bridge stabilizes the aromatic ring, influencing fragmentation. However, the position of the halogen (ortho, meta, or para to the dioxole) alters the internal energy distribution during ionization.
-
The Trap: In standard Electron Ionization (EI), the molecular ion (
) is often weak. The base peak is typically the methylenedioxybenzyl cation ( , where X is the halogen). Since all isomers lose the halogen to form the same stable cation, their mass spectra look nearly identical. -
The Solution: We must exploit Energy-Resolved Mass Spectrometry (ERMS) or chemical derivatization to force unique rearrangement ions.
Comparative Analysis of Methodologies
The following table synthesizes performance data based on field applications for a typical brominated benzodioxole derivative (e.g., 3,4-methylenedioxy-bromomethcathinone).
| Feature | GC-EI-MS (Single Quad) | LC-ESI-MS/MS (Triple Quad) | LC-HRMS (Q-TOF/Orbitrap) |
| Primary Mechanism | Hard Ionization (70 eV) | Soft Ionization (Electrospray) | Exact Mass (<2 ppm error) |
| Isomer Resolution | High (with derivatization) | Medium (requires long gradients) | High (via MS/MS spectral accuracy) |
| Sensitivity (LOD) | 10–50 ng/mL | 0.5–5.0 pg/mL | 10–100 pg/mL |
| Throughput | Low (20-30 min runs) | High (5-10 min runs) | Medium |
| Matrix Tolerance | High (Robust) | Low (Susceptible to ion suppression) | Medium |
| Best For | Volatile precursors, Impurity profiling | Metabolites in plasma/urine | Unknown identification |
Experimental Protocols
As a Senior Scientist, I advocate for a self-validating workflow . We do not simply "inject and hope." We use a derivatization step in GC to lock in the structure and prevent thermal rearrangement in the injector port.
Protocol A: GC-MS Isomer Differentiation (The "Hard" Approach)
Objective: Separate regioisomers of amino-halogenated benzodioxoles.
-
Liquid-Liquid Extraction (LLE):
-
Aliquot 200 µL sample (plasma/reaction mix).
-
Add 50 µL Internal Standard (e.g., 3,4-MDPV-d8).
-
Critical Step: Adjust pH to 9.5 using carbonate buffer. Why? This ensures the amine is in the free-base form for extraction without hydrolyzing the dioxole ring.
-
Extract with 1 mL Ethyl Acetate:Hexane (90:10). Vortex 2 min, Centrifuge 5 min @ 4000g.
-
Evaporate supernatant to dryness under
.
-
-
Derivatization (The "Fingerprint" Step):
-
Reconstitute residue in 50 µL Ethyl Acetate.
-
Add 50 µL TFAA (Trifluoroacetic anhydride) . Incubate at 70°C for 20 min.
-
Mechanism: The trifluoroacetyl group adds mass and steric bulk. This exaggerates the retention time differences between ortho and meta halogen isomers on non-polar columns (e.g., Rxi-5Sil MS).
-
-
GC-MS Parameters:
-
Inlet: Splitless, 250°C.
-
Column: Rxi-5Sil MS (30m x 0.25mm, 0.25µm).
-
Temp Program: 60°C (1 min)
20°C/min 300°C (hold 3 min). Slow ramp is crucial for isomer separation.
-
Protocol B: LC-MS/MS Fragmentation Analysis (The "Soft" Approach)
Objective: Quantify trace levels in biological matrix.
-
Mobile Phase Chemistry:
-
A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
B: Methanol + 0.1% Formic Acid.
-
Note: Methanol is preferred over Acetonitrile for benzodioxoles as it often provides better solvation of the aromatic ring, enhancing peak shape.
-
-
MS Source Parameters (ESI Positive):
-
Spray Voltage: 3500 V.
-
Capillary Temp: 300°C.
-
Collision Energy (CE) Ramping: Do not use a static CE. Ramp from 15 eV to 45 eV.
-
Why? Low CE preserves the molecular ion
; High CE exposes the specific "ring-opening" fragments necessary for confirmation.
-
Data Analysis & Visualization
Fragmentation Pathways
Understanding the fragmentation is the only way to trust your data. In HBDs, the primary competition is between the loss of the halogen and the cleavage of the alkyl amine chain (if present).
Diagram 1: Fragmentation Mechanism of Halogenated Benzodioxoles
This diagram illustrates the competition between Halogen loss and Alpha-cleavage in an EI source.
Caption: Competitive fragmentation pathways in Electron Ionization (EI). Note that Iodine/Bromine loss often outcompetes alpha-cleavage compared to Chlorine.
Workflow Decision Tree
When a new sample arrives, use this logic to select the instrument.
Diagram 2: Analytical Decision Matrix
Guide for selecting the correct MS modality based on sample type and data needs.
Caption: Decision matrix for selecting GC-MS vs. LC-MS based on analyte volatility and study goals.
References
-
Regioisomer Differentiation of Halogenated Cathinones. Journal of the American Society for Mass Spectrometry. Differentiates isomers using GC and Energy-Resolved MS.
-
GC-MS and GC-IRD studies on brominated dimethoxyamphetamines. Drug Testing and Analysis. Comprehensive comparison of regioisomers related to DOB.
-
Differentiation of Positional Isomers of Halogenated Benzoylindoles. Analytical Sciences. Application of Hybrid Quadrupole/Orbitrap MS for isomer distinction in serum.[1]
-
Mass Spectrometry Fragmentation Patterns. Chemistry LibreTexts. Fundamental principles of halogen loss and aromatic stability in MS.
-
Forensic Drug Analysis: GC–MS versus LC–MS. LCGC International. A practical guide on choosing between modalities for drug analysis.
Sources
Comparing reactivity of chloromethyl vs bromomethyl benzodioxoles
An Objective Comparison for Researchers and Drug Development Professionals
Introduction: The Benzodioxole Scaffold in Modern Chemistry
The 1,3-benzodioxole moiety is a privileged structural motif found in numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and conformational rigidity make it a valuable building block in medicinal chemistry.[3] The introduction of functionalized side chains, often achieved through the alkylation of nucleophiles with halomethyl-substituted benzodioxoles, is a critical step in the synthesis of these complex molecules.[4][5] This guide provides an in-depth comparison of the reactivity of two common alkylating agents: 5-(chloromethyl)-1,3-benzodioxole and 5-(bromomethyl)-1,3-benzodioxole, to assist researchers in making informed decisions for their synthetic strategies.
Core Principles: Understanding Reactivity in Nucleophilic Substitution
The primary reaction pathway for these compounds is the bimolecular nucleophilic substitution (SN2) reaction.[6][7] In this mechanism, a nucleophile attacks the electrophilic benzylic carbon, leading to the displacement of the halide ion. The rate of an SN2 reaction is governed by several factors, including steric hindrance, the strength of the nucleophile, solvent effects, and, most critically for this comparison, the nature of the leaving group.[8][9]
The Decisive Factor: Leaving Group Ability
The efficiency of a leaving group is determined by its ability to stabilize the negative charge it acquires upon departing. Key properties influencing this are:
-
Basicity: Weaker bases are better leaving groups.[10][11] Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). This is a primary reason for the enhanced leaving group ability of bromide.
-
Size and Polarizability: The bromide ion is larger than the chloride ion. Its larger, more diffuse electron cloud is more polarizable, allowing the negative charge to be spread over a greater volume. This increased charge delocalization leads to greater stability.[10]
-
Carbon-Halogen Bond Strength: The C-Br bond (average bond energy ~285 kJ/mol) is weaker than the C-Cl bond (~340 kJ/mol). A weaker bond requires less energy to break, facilitating a lower activation energy for the reaction and thus a faster reaction rate.[12]
Based on these fundamental principles, the established order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[10] Consequently, bromomethyl benzodioxole is inherently more reactive than its chloromethyl counterpart in SN2 reactions.
Quantitative Comparison and Experimental Considerations
While direct kinetic studies comparing 5-(chloromethyl)-1,3-benzodioxole and 5-(bromomethyl)-1,3-benzodioxole are not extensively documented in a single publication, the well-established principles of organic chemistry allow for a robust comparison of their expected performance in synthetic applications. The higher reactivity of the bromo- derivative translates into tangible experimental advantages.
| Feature | 5-(Bromomethyl)-1,3-benzodioxole | 5-(Chloromethyl)-1,3-benzodioxole | Rationale |
| Relative Reactivity | Higher | Lower | Bromide is a superior leaving group compared to chloride.[10][12] |
| Reaction Rate | Faster | Slower | The weaker C-Br bond and greater stability of Br⁻ lower the activation energy.[13] |
| Typical Conditions | Milder conditions (e.g., lower temp., shorter time) are often sufficient. | May require more forcing conditions (e.g., higher temp., longer time, stronger base). | The higher intrinsic reactivity of the bromo- compound allows for less energy input. |
| Side Reactions | Lower risk of thermal degradation due to milder conditions. | Higher temperatures can increase the likelihood of side-product formation. | |
| Substrate Scope | Ideal for reactions with sensitive substrates or weak nucleophiles. | May be unsuitable for thermally sensitive molecules. | Milder conditions preserve the integrity of complex or delicate substrates. |
| Cost & Availability | Often more expensive and less commercially available. | Generally less expensive and more widely available. | Chlorination reagents are typically cheaper than brominating agents. |
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the underlying SN2 mechanism and a general experimental workflow for using these reagents.
Caption: Generalized SN2 mechanism for the reaction of a nucleophile (Nu⁻) with a halomethyl benzodioxole.
Caption: Standard experimental workflow for nucleophilic substitution using halomethyl benzodioxoles.
Experimental Protocols: A Comparative Example
Here we provide representative protocols for the N-alkylation of a primary amine, highlighting the likely differences in reaction conditions. The construction of C-N bonds is a cornerstone of pharmaceutical synthesis.[14]
Protocol 1: N-Alkylation using 5-(Bromomethyl)-1,3-benzodioxole (Higher Reactivity)
This protocol leverages the higher reactivity of the bromo- derivative, allowing for milder conditions.
Objective: To synthesize N-(1,3-benzodioxol-5-ylmethyl)aniline.
Materials:
-
5-(bromomethyl)-1,3-benzodioxole (1.0 eq.)
-
Aniline (1.1 eq.)
-
Potassium carbonate (K₂CO₃, 1.5 eq.)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add aniline (1.1 eq.) and potassium carbonate (1.5 eq.).
-
Add anhydrous acetonitrile to form a stirrable suspension.
-
Dissolve 5-(bromomethyl)-1,3-benzodioxole (1.0 eq.) in a minimal amount of anhydrous acetonitrile.
-
Add the solution of the alkylating agent dropwise to the amine suspension at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction for the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
Protocol 2: N-Alkylation using 5-(Chloromethyl)-1,3-benzodioxole (Lower Reactivity)
This protocol requires more forcing conditions to compensate for the lower reactivity of the chloro- derivative.
Objective: To synthesize N-(1,3-benzodioxol-5-ylmethyl)aniline.
Materials:
-
5-(chloromethyl)-1,3-benzodioxole (1.0 eq.)
-
Aniline (1.1 eq.)
-
Potassium carbonate (K₂CO₃, 1.5 eq.)
-
Sodium iodide (NaI, 0.1 eq., catalytic)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is excellent for SN2 reactions and has a higher boiling point, making it suitable for heating.[14]
-
Catalyst: Catalytic sodium iodide is added to facilitate the reaction. Through an in-situ Finkelstein reaction, the iodide ion displaces the chloride to form the much more reactive iodomethyl intermediate, accelerating the overall rate.[15]
-
Temperature: Elevated temperature is used to provide the necessary activation energy to overcome the stronger C-Cl bond.
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add aniline (1.1 eq.), potassium carbonate (1.5 eq.), and sodium iodide (0.1 eq.).
-
Add anhydrous DMF to form a stirrable suspension.
-
Add 5-(chloromethyl)-1,3-benzodioxole (1.0 eq.) to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
-
Monitor the reaction for the consumption of the starting material by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic extracts and wash with water and then brine to remove DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Recommendations
For researchers and drug development professionals, the choice between chloromethyl and bromomethyl benzodioxoles is a trade-off between reactivity and cost.
-
5-(Bromomethyl)-1,3-benzodioxole is the superior choice for reactions requiring high efficiency, mild conditions, and short reaction times. It is particularly advantageous when working with thermally sensitive substrates or poorly reactive nucleophiles.
-
5-(Chloromethyl)-1,3-benzodioxole is a more cost-effective option suitable for robust nucleophiles and substrates that can withstand more forcing conditions (higher temperatures and longer reaction times). The use of a catalytic amount of sodium iodide can effectively bridge the reactivity gap in many cases.
Ultimately, the optimal reagent depends on the specific requirements of the synthetic target, the sensitivity of the functional groups present, and economic considerations of the project.
References
-
Based on your answer to the above question, which is the better leaving group, Br⁻ or Cl⁻? Briefly explain. Brainly. Available at: [Link]
-
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. Available at: [Link]
-
Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. PMC. Available at: [Link]
-
What is the difference between benzyl chloride and benzyl bromide? Quora. Available at: [Link]
-
1,3-Benzodioxole. Wikipedia. Available at: [Link]
-
Better Leaving Group: Bromide VS Chloride. Reddit. Available at: [Link]
-
What Makes A Good Leaving Group? Master Organic Chemistry. Available at: [Link]
-
The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. Liberty University. Available at: [Link]
-
Difference in leaving group ability due to variation in nucleophiles. Chemistry Stack Exchange. Available at: [Link]
-
Protocol for the synthesis of N-Alkyl bromomaleimide linkers. PMC. Available at: [Link]
-
Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Chemical Letters. Available at: [Link]
-
11.3 Characteristics of the SN2 Reaction. Organic Chemistry: A Tenth Edition. Available at: [Link]
-
Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC. Available at: [Link]
-
N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. Available at: [Link]
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. Available at: [Link]
- Synthetic method of 1, 3-benzodioxole.Google Patents.
-
Synthesis of bromination derivatives of 1, 3-benzodioxole. ResearchGate. Available at: [Link]
-
A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural. Green Chemistry (RSC Publishing). Available at: [Link]
-
Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. OSTI.GOV. Available at: [Link]
-
Selectivity in Free Radical Reactions: Bromination vs. Chlorination. University of Wisconsin-Madison. Available at: [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Available at: [Link]
-
1,3-Benzodioxole, 5-(chloromethyl)-. PubChem. Available at: [Link]
-
Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI. Available at: [Link]
-
Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Indian Academy of Sciences. Available at: [Link]
-
8.5: Mechanisms of Nucleophilic Substitution Reactions. Chemistry LibreTexts. Available at: [Link]
-
11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]
-
Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene... PubMed. Available at: [Link]
-
Comparing SN2 reaction rates. Chemistry Stack Exchange. Available at: [Link]
-
Alkylation Reactions. Mettler Toledo. Available at: [Link]
-
16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Kinetics Of Nucleophilic Substitutions. UKEssays.com. Available at: [Link]
-
Rank Order of SN2 Reactivity: CH3-Cl vs CH3-CO-CH2-Cl. Physics Forums. Available at: [Link]
-
Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway... MDPI. Available at: [Link]
-
Alkylation of tetrazoles with 1-halomethyl-2-methoxydiazene 1-oxides. ResearchGate. Available at: [Link]
-
Selective sp3 C–H alkylation via polarity-match-based cross-coupling. Princeton University. Available at: [Link]
-
First Example of Direct Transformation of Alkylbenzenes to 1,3-Benzodioxoles by Oxidation with o-Chloranil. ResearchGate. Available at: [Link]
Sources
- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 2. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 1938-32-5: 5-(Chloromethyl)-6-propyl-1,3-benzodioxole [cymitquimica.com]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ncstate.pressbooks.pub [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. brainly.com [brainly.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Comparative Guide: IR Spectroscopy of 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole
This guide provides an advanced technical analysis of the IR spectroscopic characteristics of 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole . Due to the niche nature of this specific isomer (distinct from the commercially common 5-bromo-6-bromomethyl isomer), this analysis synthesizes experimental data from validated structural fragments to provide a predictive spectral fingerprint.
Executive Summary & Compound Identity
Target Compound: this compound Core Scaffold: 1,3-Benzodioxole (Methylenedioxybenzene) Key Functionalities: Aryl Bromide (C-Br), Alkyl Bromide (C-H₂Br), Ether Linkage (C-O-C).[1] Primary Application: Advanced intermediate in the synthesis of isoquinoline alkaloids and pharmacophores requiring precise regiochemical substitution.
Significance of the "4,6" Isomer: Unlike the symmetric 5,6-disubstituted isomers often found in commodity chemicals, the 4,6-substitution pattern creates a unique steric and electronic environment. This asymmetry is diagnostically visible in the "Fingerprint Region" (600–1500 cm⁻¹) of the IR spectrum, specifically in the out-of-plane (OOP) bending vibrations of the aromatic protons.
Theoretical vs. Experimental Spectral Analysis
To ensure accurate characterization, we deconstruct the molecule into three spectroscopically distinct zones. This method allows researchers to validate the compound's identity by checking for the presence (or absence) of specific functional group bands.[2]
Zone A: The High-Frequency Region (2800–3100 cm⁻¹)
-
Aliphatic C-H Stretch:
-
Methylenedioxy (-OCH₂O-): Distinctive stretching at ~2900 cm⁻¹ .
-
Bromomethyl (-CH₂Br): Often appears as a shoulder or weak peak slightly above 3000 cm⁻¹ or buried near 2950 cm⁻¹.
-
Zone B: The Functional Group Region (1500–1700 cm⁻¹ & 1000–1300 cm⁻¹)
-
Aromatic Ring Breathing: Characteristic doublets around 1450–1600 cm⁻¹ .
-
Ether Linkage (C-O-C): The benzodioxole moiety exhibits strong, polar stretches.
-
Asymmetric Stretch:~1250 cm⁻¹ (Very Strong).
-
Symmetric Stretch:~1040 cm⁻¹ (Strong).
-
-
The "Butterfly" Mode: A diagnostic band at ~930 cm⁻¹ represents the ring puckering of the methylenedioxy group. Absence of this peak indicates ring cleavage.
Zone C: The Fingerprint & Halogen Region (<1000 cm⁻¹)
-
Alkyl Bromide (CH₂-Br): A strong, sharp band at 600–700 cm⁻¹ (C-Br stretch).
-
Aryl Bromide (Ar-Br): Typically appears at 1000–1100 cm⁻¹ (often obscured) and 400–500 cm⁻¹ (far IR).
-
Regiochemistry (The 4,6-Pattern):
-
The 4-bromo-6-bromomethyl substitution leaves protons at positions 5 and 7 .
-
These protons are meta to each other.
-
Expect isolated C-H OOP bending vibrations around 800–900 cm⁻¹ , distinct from the para-substituted patterns of 5,6-isomers.
-
Comparative Analysis Table
The following table contrasts the target molecule with its direct precursor and its most common isomer to highlight diagnostic shifts.
| Spectral Feature | Target: 4-bromo-6-(bromomethyl)-benzodioxole | Precursor: 4-bromo-6-methyl-benzodioxole | Isomer: 5-bromo-6-(bromomethyl)-benzodioxole |
| C-H Stretch (Alkyl) | Weak, ~2950 cm⁻¹ (-CH₂Br) | Stronger , ~2920 cm⁻¹ (-CH₃) | Weak, ~2950 cm⁻¹ (-CH₂Br) |
| C-O Stretch (Asym) | ~1250 cm⁻¹ (Strong) | ~1250 cm⁻¹ (Strong) | ~1250 cm⁻¹ (Strong) |
| C-O-C "Butterfly" | ~930 cm⁻¹ (Diagnostic) | ~930 cm⁻¹ | ~930 cm⁻¹ |
| Alkyl C-Br Stretch | 600–700 cm⁻¹ (Strong) | Absent | 600–700 cm⁻¹ (Strong) |
| Aromatic OOP Bends | 800–880 cm⁻¹ (Iso. H at 5,7) | 800–880 cm⁻¹ | ~800–850 cm⁻¹ (Para H at 4,7) |
| Physical State | Likely Solid (mp >50°C) | Liquid/Low-melt Solid | Solid (mp 91–95°C) |
Experimental Protocol: Obtaining a Clean Spectrum
Safety Warning: Bromomethyl compounds are potent lachrymators (tear gas agents) and skin irritants. Handle only in a functioning fume hood.
Method: KBr Pellet (Preferred for Solid Bromides)
This method prevents the "solvent masking" effect common in liquid cells (e.g., CHCl₃ masking the C-Br region).
-
Preparation:
-
Dry Potassium Bromide (KBr) spectroscopic grade powder in an oven at 110°C for 2 hours to remove moisture (water creates a broad peak at 3400 cm⁻¹ that obscures overtones).
-
-
Grinding:
-
Mix 1–2 mg of the target compound with 100 mg of dried KBr.
-
Grind in an agate mortar until a fine, flour-like consistency is achieved. Note: Coarse particles cause light scattering (baseline drift).
-
-
Pressing:
-
Place the mixture in a pellet die.
-
Apply 8–10 tons of pressure under a vacuum for 2 minutes.
-
Result: A transparent/translucent disc.
-
-
Acquisition:
-
Scan range: 4000–400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16 or 32 (to reduce noise).
-
Structural Elucidation Workflow
The following diagram illustrates the logic flow for confirming the structure of this compound using IR data.
Caption: Logic flow for validating the 4,6-substitution pattern via IR spectral bands.
References
-
PubChem. (2025). 5-Bromo-6-(bromomethyl)-1,3-benzodioxole (Isomer Analog Data). National Library of Medicine. [Link]
-
NIST Chemistry WebBook. (2024). 1,3-Benzodioxole IR Spectrum (Core Scaffold). National Institute of Standards and Technology. [Link]
-
SpectraBase. (2024). IR Spectrum of 4-Bromo-1,2-(methylenedioxy)benzene.[4][5] John Wiley & Sons.[6] [Link]
-
OpenStax. (2023). Spectroscopy of Aromatic Compounds: IR Absorptions.[3][7][8] Organic Chemistry.[6][8][9] [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 4. 4-Bromo-1,2-(methylenedioxy)benzene(2635-13-4) IR Spectrum [chemicalbook.com]
- 5. US5180722A - 10,11-methylenedioxy-20(RS)-camptothecin and 10,11-methylenedioxy-20(S)-camptothecin analogs - Google Patents [patents.google.com]
- 6. spectrabase.com [spectrabase.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. 4-Bromo-1,2-(methylenedioxy)benzene, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
HPLC method development for 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole purity
This guide outlines the development of a stability-indicating HPLC method for 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole . This compound is a highly reactive benzyl bromide intermediate, likely used in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors or similar benzodioxole-containing therapeutics.
Its chemical instability (susceptibility to solvolysis) requires a specialized approach that differs from standard "generic" HPLC screening.
Executive Summary & Comparison
Objective: Develop a robust purity method that separates the target benzyl bromide from its starting material (methyl precursor) and hydrolysis degradants while preventing on-column degradation.
The Core Challenge: Reactivity vs. Analysis
Benzyl bromides are potent alkylating agents. In the presence of protic solvents (Methanol, Ethanol) or non-acidic aqueous conditions, they rapidly degrade.
-
Standard Approach (Failure Mode): Using Methanol/Water gradients. This causes the formation of a "ghost impurity" (the methyl ether) during sample preparation or the run.
-
Optimized Approach (Success Mode): Using Acetonitrile/Water (Acidified). This stabilizes the electrophilic carbon center.
Performance Comparison
| Feature | Method A: Generic Screening | Method B: Optimized (Recommended) |
| Stationary Phase | Standard C18 (e.g., Agilent Zorbax Eclipse Plus) | Phenyl-Hexyl (e.g., Phenomenex Luna or Agilent Zorbax) |
| Mobile Phase B | Methanol | Acetonitrile |
| Mobile Phase A | Water (Neutral) | 0.1% H3PO4 in Water (pH ~2.0) |
| Sample Diluent | MeOH:Water (50:50) | 100% Acetonitrile (Dry) |
| Artifact Formation | High (Forms methoxy-ether artifact) | None (Chemically inert environment) |
| Selectivity ( | Low (Methyl vs. Bromomethyl co-elution common) | High ( |
Method Development Strategy (The "Why")
Pillar 1: Solvent Selection (Preventing Solvolysis)
The bromomethyl group (-CH
-
Evidence: Research on benzyl halides confirms that degradation half-lives can be minutes in neutral protic solvents [1].
-
Protocol: Use Acetonitrile (ACN) exclusively. ACN is aprotic and does not act as a nucleophile under these conditions.
Pillar 2: Stationary Phase Selection
While C18 is capable, Phenyl-Hexyl phases offer superior selectivity for halogenated aromatic compounds.
-
Mechanism: The benzodioxole ring and the bromine substituents engage in
- stacking with the phenyl ring of the stationary phase. This interaction is distinct for the bromomethyl target versus the methyl impurity, providing better resolution than hydrophobic interaction (C18) alone [2].
Pillar 3: pH Control
Benzyl halides are more stable in acidic media. Neutral or basic pH accelerates hydrolysis to the benzyl alcohol.
-
Action: Add 0.1% Phosphoric Acid (
) or Trifluoroacetic Acid (TFA) to the aqueous phase.
Experimental Protocol
A. Instrumentation & Conditions[1][2][3][4][5]
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent).
-
Wavelength: 280 nm (Primary - Aromatic ring), 210 nm (Secondary - Impurity check).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 25°C (Keep low to minimize thermal degradation).
B. Mobile Phase[1][4]
-
Solvent A: 0.1%
in Water (Milli-Q grade). -
Solvent B: Acetonitrile (HPLC Grade).[2]
C. Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.00 | 60 | 40 | Equilibration |
| 2.00 | 60 | 40 | Isocratic Hold |
| 12.00 | 10 | 90 | Linear Gradient |
| 15.00 | 10 | 90 | Wash |
| 15.10 | 60 | 40 | Re-equilibration |
| 20.00 | 60 | 40 | End |
D. Sample Preparation (Critical)[6]
-
Diluent: 100% Acetonitrile (dried over molecular sieves if trace water is suspected).
-
Concentration: 0.5 mg/mL.
-
Procedure: Weigh standard/sample rapidly. Dissolve in ACN.[1] Sonicate briefly (<1 min) to avoid heating. Inject immediately. Do not store in autosampler >4 hours.
Representative Data & Impurity Profile
The following table illustrates the expected separation profile using the Optimized Method (Method B).
| Peak ID | Compound Name | RRT (Relative Retention Time) | Origin |
| Imp-1 | 4-bromo-6-(hydroxymethyl)-1,3-benzodioxole | 0.45 | Hydrolysis Degradant |
| Imp-2 | 4-bromo-6-formyl-1,3-benzodioxole | 0.60 | Oxidation Impurity |
| Imp-3 | 4-bromo-6-methyl-1,3-benzodioxole | 0.92 | Starting Material |
| Target | 4-bromo-6-(bromomethyl)-1,3-benzodioxole | 1.00 | API Intermediate |
| Imp-4 | Dimer / Over-brominated species | 1.25 | Side Reaction |
Note: In Method A (Methanol), an extra peak (Methyl Ether) would appear at RRT ~0.85, often co-eluting with the starting material.
Workflow Visualization
The following diagram details the decision logic for method development, highlighting the critical "No Methanol" branch.
Caption: Decision tree for method development emphasizing the exclusion of protic solvents to prevent artifact formation.
References
-
Ji, S., et al. "A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances." RSC Advances, 2019, 9, 25797-25804.[3] Link
-
Sielc Technologies. "Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column." Application Note, 2018. Link
-
BenchChem. "HPLC purification protocol for 4-Bromo-2,3-dimethyl-6-nitrophenol (Benzyl Bromide Analogues)." Technical Guide, 2025. Link
-
Hendershot, S., et al. "Use of fluorine-containing stationary phases for the separation of an alkyl bromide from its hydrocarbon analog."[4] Journal of Chromatography A, 1997, 762(1-2), 159-165.[4] Link
Sources
A Multi-Faceted Approach to the Structural Validation of 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole
A Technical Guide for Researchers in Medicinal Chemistry and Materials Science
In the landscape of drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates biological activity, physical properties, and patentability. This guide provides a comprehensive comparison of methodologies for the structural validation of 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole, a halogenated benzodioxole derivative with potential applications as a synthetic intermediate. While a definitive crystal structure is not publicly available as of this writing, this guide will present a detailed, best-practice workflow, using this molecule as a case study. We will explore the gold-standard technique of single-crystal X-ray diffraction (SCXRD) and compare its outputs with complementary analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA). This multi-pronged approach ensures a self-validating system, bolstering the trustworthiness of the structural assignment.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] It provides detailed information on bond lengths, bond angles, and the overall molecular conformation.[2] The process, from crystal growth to final validation, is a meticulous one that ensures the highest degree of confidence in the final structure.
Experimental Protocol: SCXRD
-
Crystal Growth: High-quality single crystals of this compound would be grown. A common method is slow evaporation of a saturated solution. A suitable solvent system, such as a mixture of dichloromethane and hexanes, would be explored to yield crystals of appropriate size and quality (ideally 0.1-0.3 mm in each dimension).
-
Data Collection: A selected crystal is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer.[1] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure. The diffractometer directs a monochromatic X-ray beam at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[1]
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, a process that determines the positions of the atoms in the unit cell. This initial model is then refined to best fit the experimental data.[3] The quality of the final structure is assessed by several metrics, most notably the R-factor (R1) and the goodness-of-fit (GooF).
The workflow for single-crystal X-ray diffraction is a sequential process, beginning with obtaining a suitable crystal and culminating in a validated structural model.
Caption: Workflow for Single-Crystal X-ray Diffraction (SCXRD).
Hypothetical Crystallographic Data
The following table presents hypothetical crystallographic data for this compound, consistent with what would be expected for a small organic molecule.
| Parameter | Hypothetical Value |
| Empirical Formula | C₈H₆Br₂O₂ |
| Formula Weight | 293.94 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 8.123(4), 14.567(7), 9.345(5) |
| α, β, γ (°) | 90, 109.87(3), 90 |
| Volume (ų) | 1039.8(9) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.876 |
| Absorption Coefficient (mm⁻¹) | 7.95 |
| F(000) | 568 |
| Reflections Collected | 9876 |
| Independent Reflections | 2145 [R(int) = 0.045] |
| Final R indices [I>2σ(I)] | R1 = 0.038, wR2 = 0.095 |
| Goodness-of-fit on F² | 1.05 |
Structure Validation
Automated validation tools, such as the IUCr's checkCIF service, are essential for ensuring the quality and consistency of a crystal structure report.[4] This service checks the Crystallographic Information File (CIF) for any inconsistencies, errors, or unusual geometric parameters. A clean checkCIF report, with no major alerts, provides strong evidence for the correctness of the determined structure.
Orthogonal Validation I: Spectroscopic Corroboration
While SCXRD provides an unparalleled level of detail, it is crucial to corroborate the findings with other analytical techniques. Spectroscopic methods like NMR and mass spectrometry are powerful tools for confirming the molecular structure in solution and the gas phase, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most versatile techniques for elucidating the structure of organic compounds.[5] It provides information about the chemical environment, connectivity, and stereochemistry of the atoms in a molecule.[6] For this compound, both ¹H and ¹³C NMR would be employed.
¹H NMR: The proton NMR spectrum would be expected to show three distinct signals: a singlet for the two protons of the dioxole methylene group, a singlet for the two protons of the bromomethyl group, and two singlets (or an AB quartet if they are magnetically non-equivalent) for the two aromatic protons.
¹³C NMR: The carbon NMR spectrum would show six distinct signals, corresponding to the six unique carbon environments in the molecule (one for the bromomethyl group, one for the dioxole methylene, and four for the aromatic and dioxole-attached carbons).
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Inferred Assignment |
| ¹H | ~6.9 - 7.2 | Singlet | Aromatic protons |
| ¹H | ~6.0 | Singlet | O-CH₂-O protons |
| ¹H | ~4.5 | Singlet | CH₂-Br protons |
| ¹³C | ~148 | Singlet | Aromatic carbons attached to oxygen |
| ¹³C | ~130 | Singlet | Aromatic carbon attached to the bromomethyl group |
| ¹³C | ~115 | Singlet | Aromatic carbon attached to bromine |
| ¹³C | ~110 | Singlet | Aromatic carbons adjacent to the dioxole ring |
| ¹³C | ~102 | Singlet | O-CH₂-O carbon |
| ¹³C | ~32 | Singlet | CH₂-Br carbon |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[7] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
For this compound, the mass spectrum would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br have nearly equal natural abundance).[8] This would result in a cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1.
| Ion | Calculated m/z | Observed m/z (Hypothetical) |
| [C₈H₆⁷⁹Br₂O₂]⁺ | 291.8734 | 291.8731 |
| [C₈H₆⁷⁹Br⁸¹BrO₂]⁺ | 293.8714 | 293.8712 |
| [C₈H₆⁸¹Br₂O₂]⁺ | 295.8693 | 295.8690 |
The logical flow of spectroscopic validation involves using complementary techniques to confirm different aspects of the molecular structure determined by SCXRD.
Caption: Logic of Spectroscopic Validation.
Orthogonal Validation II: Elemental Analysis
Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like halogens) in a sample.[9] It serves as a crucial check of the purity and empirical formula of a synthesized compound.[10][11]
For this compound (C₈H₆Br₂O₂), the theoretical elemental composition can be calculated and compared with experimental values. The accepted deviation between the calculated and found values is typically within ±0.4%.
| Element | Theoretical % | Experimental % (Hypothetical) |
| Carbon (C) | 32.69 | 32.58 |
| Hydrogen (H) | 2.06 | 2.11 |
| Bromine (Br) | 54.38 | 54.25 |
Comparative Analysis: A Unified Conclusion
The true power of this multi-technique approach lies in the convergence of data from independent analytical methods. Each technique probes a different physical property of the molecule, and their collective agreement provides a robust and irrefutable validation of the crystal structure.
| Technique | Information Provided | Strengths | Limitations |
| SCXRD | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing. | Definitive for solid-state structure; provides unparalleled detail. | Requires a high-quality single crystal; structure may differ from solution conformation. |
| NMR | Atomic connectivity, chemical environment of atoms, stereochemical relationships. | Excellent for structure elucidation in solution; non-destructive. | Does not provide bond lengths or angles; can be complex for large molecules. |
| MS | Molecular weight, elemental formula (HRMS), fragmentation patterns. | High sensitivity; provides exact molecular formula. | Does not provide information on connectivity or stereochemistry; destructive. |
| EA | Elemental composition (as % of total mass). | Confirms empirical formula and purity. | Does not provide structural information. |
Conclusion
The structural validation of a novel compound such as this compound is a critical exercise that demands a rigorous and multi-faceted approach. While single-crystal X-ray diffraction provides the most detailed picture of the molecular structure in the solid state, its findings must be supported by orthogonal techniques. The corroboration of the atomic connectivity and molecular formula by NMR spectroscopy, mass spectrometry, and elemental analysis creates a self-validating system that significantly enhances the confidence in the proposed structure. For researchers in drug development and materials science, adopting such a comprehensive validation strategy is not merely good practice—it is an essential component of scientific integrity and successful research outcomes.
References
-
Elemental analysis - Wikipedia . [Link]
-
Elemental Analysis - Organic & Inorganic Compounds | ELTRA . [Link]
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC . [Link]
-
A Look at Elemental Analysis for Organic Compounds - AZoM . [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry . [Link]
-
Elemental analysis: operation & applications - Elementar . [Link]
-
Structure validation in chemical crystallography - IUCr Journals . [Link]
-
Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy - Journal of Chemical and Pharmaceutical Sciences . [Link]
-
Strategies for Interpreting Mass Spectra in Chemical Research - Longdom Publishing . [Link]
-
Structure Elucidation and NMR - Hypha Discovery . [Link]
-
Mass spectrometry (MS) | Organic Chemistry II Class Notes - Fiveable . [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu . [Link]
-
Small Molecule Characterization | Nuclear Magnetic Resonance Facility . [Link]
-
Small molecule-NMR | University of Gothenburg . [Link]
-
What is Mass Spectrometry? - Broad Institute . [Link]
-
22.2 Mass spectrometry | CIE A-Level Chemistry . [Link]
-
2.2: Mass Spectrometry - Chemistry LibreTexts . [Link]
-
Use of X-ray Diffraction Analysis to Determine the Orientation of Single-Crystal Materials . [Link]
-
Validation of Experimental Crystal Structures - CCDC . [Link]
-
Validation and Quality Assessment of X-ray Protein Structures . [Link]
-
Single crystal X-ray diffraction analysis . [Link]
-
Validating a small-unit-cell structure; understanding checkCIF reports - A. Linden - YouTube . [Link]
-
Single-crystal X-ray Diffraction - SERC . [Link]
-
X-ray single-crystal diffraction | FZU . [Link]
-
The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical - Semantic Scholar . [Link]
-
bromo-1,3-benzodioxole synthesis. - chemistry - Reddit . [Link]
-
Synthesis, characterization, crystal structure and theoretical studies on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol - ResearchGate . [Link]
-
(PDF) 4-Bromomethyl-6-methoxy-2H-chromen-2-one - ResearchGate . [Link]
-
4-Bromomethyl-6-methoxy-2H-chromen-2-one - PMC - NIH . [Link]
-
(PDF) 4,4′-Dibromo-2,2′,3,3′,5,5′,6,6′-octafluorobiphenyl - ResearchGate . [Link]
-
5-Bromo-6-(bromomethyl)-1,3-benzodioxole | C8H6Br2O2 | CID 95063 - PubChem . [Link]
-
4-bromo-6-(6-hydroxy-1,2-benzisoxazol-3-yl)benzene-1,3-diol - PubChemLite . [Link]
-
Search | Substance Registry Services | US EPA . [Link]
Sources
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]
- 3. Protein X-Ray Structure Validation: Key Criteria [proteinstructures.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. jchps.com [jchps.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. Elemental analysis - Wikipedia [en.wikipedia.org]
- 10. azom.com [azom.com]
- 11. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
Analytical Standards for 4-Bromo-6-(bromomethyl)-2H-1,3-benzodioxole: A Comparative Performance Guide
This guide provides an in-depth technical analysis of 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole (CAS 859968-65-3), a critical analytical reference standard used primarily for impurity profiling and structural elucidation in the development of benzodioxole-based pharmaceuticals.[1][2][3]
Executive Technical Summary
This compound is a specialized regioisomer used to validate the purity of benzodioxole scaffolds.[1][2][3] In synthetic pathways targeting the more common 5,6-disubstituted analogs (e.g., precursors for piperonyl butoxide or paroxetine-like scaffolds), this 4,6-disubstituted isomer often arises as a "silent" impurity.[1][2]
Because the bromomethyl group is highly reactive (an alkylating agent), precise identification of this isomer is mandatory for genotoxic impurity (GTI) risk assessments.[3] This guide compares the performance of a Certified Reference Standard (CRS) of this specific isomer against alternative analytical approaches.
| Feature | Specification |
| CAS Number | 859968-65-3 |
| Molecular Formula | C₈H₆Br₂O₂ |
| Molecular Weight | 293.94 g/mol |
| Key Structural Feature | Meta-substitution of Bromo and Bromomethyl groups on the benzodioxole ring.[1][2][3] |
| Primary Application | Regio-isomer identification, Impurity marker quantification, Genotoxicity assessment.[1][2][3] |
Comparative Analysis: Standard vs. Alternatives
The following analysis evaluates the "Product" (High-Purity 4,6-Isomer Standard) against common alternatives used in research laboratories: Misapplied Regioisomers (the 5,6-analog) and In-Situ Generated References .
Table 1: Performance Matrix
| Metric | Product: 4-Bromo-6-(bromomethyl)-...[1][2][3] Standard | Alternative A: 5,6-Isomer (CAS 5434-47-9) | Alternative B: Crude In-Situ Synthesis |
| Regio-Specificity | High. Confirmed structure allows differentiation of meta vs. para substitution.[1][2][3] | Fail. Often used erroneously as a surrogate; leads to false identification of retention times.[1][2][3] | Low. Contains mixture of 4,6- and 5,6-isomers; impossible to assign peaks definitively without isolation.[1][2] |
| Quantification Accuracy | >98% Purity. Enables precise w/w% calculation of impurities in drug substances.[1][2] | N/A. Response factors differ due to ionization differences in MS and absorbance in UV.[1][2] | Variable. Unreacted starting material (4-bromo-6-methyl...) skews calibration curves.[1][2][3] |
| Stability Profile | Stabilized. Packaged under Argon/Desiccant to prevent hydrolysis.[1][2] | Similar. But irrelevant if the structure is incorrect for the assay. | Poor. Acidic byproducts (HBr) in crude mixtures accelerate hydrolysis to the alcohol.[1][2] |
| NMR Signature | Distinct Doublets. Protons at C5/C7 show meta-coupling ( | Distinct Singlets. Protons at C4/C7 are para and appear as sharp singlets.[1][2] | Complex Multiplets. Overlapping signals make integration unreliable.[1][2] |
Deep Dive: The Regio-Isomer Trap
The most critical "alternative" to rule out is the 5-bromo-6-(bromomethyl) isomer.[1][2][3] In electrophilic aromatic substitution (e.g., bromination of methyl-benzodioxole), the directing effects of the dioxole ring often favor the 5,6 positions.[1][2][3] However, steric hindrance or specific catalytic conditions can force substitution to the 4-position.[1][2]
-
Why it matters: Using the wrong standard (5,6 instead of 4,6) can cause a quality control failure where a toxic alkylating impurity (the 4,6-isomer) is misidentified as a benign process intermediate or completely missed due to co-elution assumptions.[1][2]
Experimental Protocols
Protocol A: Structural Differentiation (NMR)
Objective: To unequivocally distinguish the 4-bromo-6-(bromomethyl) standard from its 5,6-isomer.
Method:
-
Solvent: Dissolve 10 mg of standard in 0.6 mL DMSO-
(preferred over CDCl to prevent acid-catalyzed degradation). -
Instrument: 400 MHz or higher (600 MHz recommended for clear coupling resolution).
-
Acquisition: 16 scans, 30° pulse angle, 2s relaxation delay.
Analysis Logic (Self-Validating):
-
Step 1: Locate the Methylenedioxy peak (-O-CH
-O-) at ppm (singlet, 2H).[1][2] -
Step 2: Locate the Bromomethyl peak (-CH
Br) at ppm (singlet, 2H).[1][2] -
Step 3 (Critical): Examine the Aromatic Region (
ppm).[1][2]-
If 4,6-Isomer (Product): You will observe two signals for protons H5 and H7.[1][2][3] Because they are meta to each other, they will appear as doublets with a small coupling constant (
Hz).[1][2] -
If 5,6-Isomer (Alternative): You will observe two singlets for protons H4 and H7 (para to each other,
Hz).[1][2]
-
Protocol B: Purity Assessment via HPLC-UV
Objective: Quantify the standard purity and detect the hydrolyzed impurity (Alcohol form).
Workflow:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 µm.[3] -
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile (ACN).[3]
-
-
Gradient: 50% B to 90% B over 15 mins.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (benzodioxole absorption).
-
Sample Prep: Dissolve in anhydrous ACN. Note: Do not use methanol, as it may react with the bromomethyl group to form the methoxy ether artifact.[2]
Visualizations
Diagram 1: Regio-Isomer Differentiation Logic
This diagram illustrates the structural difference and the resulting NMR logic used to validate the standard.
Caption: Logic flow for distinguishing the 4,6-isomer standard from the common 5,6-isomer using NMR coupling constants.
Diagram 2: Impurity Formation & Analytical Risks
This diagram maps the degradation pathways that the analytical standard helps identify.[3]
Caption: Critical degradation pathways. The standard must be handled in anhydrous ACN to avoid generating Impurity A or Artifact B.
Handling & Stability Guidelines
The bromomethyl moiety is a potent lachrymator and alkylating agent.[1][2][3]
-
Storage: Store at -20°C under Argon. The compound is sensitive to moisture; hydrolysis yields the corresponding benzyl alcohol (Impurity A in Diagram 2), which is non-toxic compared to the parent bromide but compromises quantitative data.[3]
-
Solvent Choice: strictly avoid nucleophilic solvents (MeOH, EtOH) for stock preparation. Use Dichloromethane (DCM) or Acetonitrile (ACN).
-
Safety: Double-glove and work in a fume hood. Neutralize spills with 10% aqueous sodium thiosulfate.
References
-
Bio-Fount. (n.d.).[1][2][3] this compound Product Data. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 95063 (5-Bromo-6-(bromomethyl)-1,3-benzodioxole). Retrieved from [Link][1][2]
Sources
Comparative Guide: Differentiating Isomers of Bromo-Bromomethyl-Benzodioxole
This guide outlines a rigorous, data-driven approach to differentiating the isomers of bromo-bromomethyl-benzodioxole. The focus is on distinguishing the chemically significant 5-bromo-6-(bromomethyl)-1,3-benzodioxole (the "Target Isomer") from its potential regioisomers, which often arise as impurities during electrophilic aromatic substitution or radical bromination.
Executive Summary
In the synthesis of piperonyl derivatives for pharmaceutical applications, the regioselectivity of bromination is critical. The target scaffold, 5-bromo-6-(bromomethyl)-1,3-benzodioxole , features a para-substitution pattern on the benzene ring relative to the proton positions. This specific arrangement is essential for subsequent ring-closure reactions or nucleophilic substitutions.
Common synthetic routes (e.g., bromination of 5-methyl-1,3-benzodioxole) can yield regioisomeric impurities such as the 4,5-isomer (vicinal) or 4,6-isomer (meta-like). Misidentifying these isomers leads to failed cyclizations and "dead-end" synthetic pathways. This guide provides a definitive protocol for differentiation using 1H NMR coupling constants as the primary determinant.
Isomer Landscape & Structural Logic
The 1,3-benzodioxole core possesses a
-
Symmetry Equivalence: Position 4
Position 7; Position 5 Position 6. -
Target Isomer (Isomer A): Substituents at 5 and 6. The remaining protons are at 4 and 7.
-
Impurity Type I (Isomer B): Substituents at 4 and 5. The remaining protons are at 6 and 7.
-
Impurity Type II (Isomer C): Substituents at 4 and 6. The remaining protons are at 5 and 7.
Table 1: Structural & Spectroscopic Profiles
| Feature | Isomer A (Target) | Isomer B (Impurity) | Isomer C (Impurity) |
| IUPAC Name | 5-bromo-6-(bromomethyl)-1,3-benzodioxole | 4-bromo-5-(bromomethyl)-1,3-benzodioxole | 4-bromo-6-(bromomethyl)-1,3-benzodioxole |
| Substitution Pattern | 1,2,4,5-tetrasubstituted | 1,2,3,4-tetrasubstituted | 1,2,3,5-tetrasubstituted |
| Proton Positions | H-4 and H-7 | H-6 and H-7 | H-5 and H-7 |
| Proton Relationship | Para (separated by 2 carbons) | Ortho (Vicinal) | Meta (separated by 1 carbon) |
| 1H NMR Multiplicity | Two Singlets (s) | Two Doublets (d) | Two Doublets (d) |
| Coupling Constant ( | |||
| Melting Point | 91–95 °C | Variable (often lower/oil) | Variable |
Differentiation Protocol: 1H NMR Spectroscopy
This is the Gold Standard method. The rigidity of the benzodioxole ring prevents conformational averaging, making coupling constants (
Step-by-Step Analysis
-
Prepare Sample: Dissolve ~10 mg of the product in
or . -
Acquire Spectrum: Run a standard 1H NMR (300 MHz or higher).
-
Analyze Aromatic Region (6.8 – 7.5 ppm):
-
Scenario 1 (Target): You observe two sharp singlets .
-
Scenario 2 (Ortho Impurity): You observe two doublets with a large gap ("roofing" effect may be visible).
-
Scenario 3 (Meta Impurity): You observe two doublets (or broad singlets) with very fine splitting.
-
Key Chemical Shifts (Target Isomer in
)
-
6.00 ppm (s, 2H): Methylenedioxy protons (
). -
4.50 – 4.65 ppm (s, 2H): Bromomethyl protons (
). Note: This singlet may broaden slightly if long-range coupling exists, but it remains a singlet. - 7.05 ppm (s, 1H): Aromatic H-4 (or H-7).
- 6.85 ppm (s, 1H): Aromatic H-7 (or H-4).
Critical Check: If the aromatic signals integrate to 2H but appear as a complex multiplet or doublets, you do not have pure 5,6-isomer.
Secondary Validation: Synthesis Route Verification
The origin of your sample dictates the likely impurities.
-
Route A: Bromination of 5-methyl-1,3-benzodioxole (Piperonyl)
-
Reagents:
/ (Ring Bromination) NBS (Side-chain Bromination). -
Regiochemistry: The methyl group directs ortho (position 6). The methylenedioxy group directs ortho (positions 6 and 7? No, positions adjacent to O).[2]
-
Outcome: This route strongly favors the 5,6-substitution pattern (Isomer A) due to the synergistic directing effects of the alkyl and alkoxy groups.
-
-
Route B: Bromomethylation of 4-bromo-1,3-benzodioxole
-
Outcome: This will yield the 4,5-isomer or 4,6-isomer . If your starting material was 4-bromo-benzodioxole, you will not obtain the target 5,6-isomer.
-
Visual Decision Tree (DOT Diagram)
The following logic flow allows for rapid determination of the isomer based on experimental NMR data.
Caption: Decision tree for identifying bromo-bromomethyl-benzodioxole isomers based on 1H NMR multiplicity.
Experimental Protocols
Protocol A: Rapid NMR Identification
-
Solvent: Use
(Chloroform-d) for best resolution. -
Concentration: 15 mg in 0.6 mL solvent.
-
Parameters: Spectral width -2 to 14 ppm; Number of scans
16. -
Processing: Apply exponential multiplication (LB = 0.3 Hz) to sharpen peaks.
-
Integration: Calibrate the Methylenedioxy singlet (
6.0) to 2.00.[4][3][5]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Verification:
Protocol B: Melting Point Confirmation
-
Equipment: Capillary Melting Point Apparatus (calibrated).
-
Procedure: Pack sample to 3mm height. Heat at 2°C/min.
-
Reference Range:
-
5-bromo-6-(bromomethyl)-1,3-benzodioxole: 91 – 95 °C [1].[6]
-
Note: Impure mixtures or regioisomers often appear as oils or solids with significantly depressed melting points (< 80 °C).
-
References
-
Sigma-Aldrich.[6] Product Specification: 5-Bromo-6-bromomethyl-1,3-benzodioxole. Retrieved from .[6]
-
PubChem.[4] Compound Summary: 5-Bromo-6-(bromomethyl)-1,3-benzodioxole.[4][6][7][8][9][] National Library of Medicine. Retrieved from .
- Cabedo, N., et al. (2003). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Il Farmaco, 58(6), 413-420.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[4] (Authoritative source for NMR coupling constants: Para ~0Hz, Ortho ~8Hz, Meta ~2Hz).
Sources
- 1. chegg.com [chegg.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. 5-Bromo-6-(bromomethyl)-1,3-benzodioxole | C8H6Br2O2 | CID 95063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. 5-Bromo-6-bromomethyl-1,3-benzodioxole 96 5434-47-9 [sigmaaldrich.com]
- 7. 5-Bromo-6-(bromomethyl)benzo[d][1,3]dioxole | 5434-47-9 | Benchchem [benchchem.com]
- 8. 5-Bromo-6-(bromomethyl)benzo[d][1,3]dioxole | CymitQuimica [cymitquimica.com]
- 9. 5-Bromo-6-(bromomethyl)benzo[d][1,3]dioxole | CymitQuimica [cymitquimica.com]
Safety Operating Guide
Personal protective equipment for handling 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole
Operational Safety Protocol: Handling 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole
CAS: 5434-47-9 | Formula: C₈H₆Br₂O₂ | Mol.[] Weight: 293.94 g/mol [][2]
Executive Safety Summary: The "Dual Threat"
As a Senior Application Scientist, I must clarify that the safety data sheet (SDS) for this compound often understates the practical risks by categorizing it generically. You are dealing with a molecule that possesses two distinct hazard profiles simultaneously:
-
The Alkylating Agent (Bromomethyl group): This moiety is highly reactive toward nucleophiles (DNA, proteins). It behaves similarly to benzyl bromide, meaning it is a potent lachrymator (tear gas) and can cause delayed, deep-tissue chemical burns that may not be immediately painful.
-
The Lipophilic Scaffold (Benzodioxole + Aryl Bromide): The benzodioxole ring increases lipid solubility, facilitating rapid dermal absorption. Once absorbed, the bromomethyl group hydrolyzes to produce hydrobromic acid (HBr) inside the tissue.
Core Directive: Treat this compound with the same rigor as benzyl bromide or xylyl bromide . Open-bench handling is strictly prohibited.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for benzylic halides. The following system is self-validating based on permeation kinetics.
Hand Protection: The "Silver Shield" Rule
Causality: Benzylic bromides permeate standard nitrile rubber in minutes. Once inside the glove, the occlusive effect accelerates skin absorption and burns.
| PPE Layer | Material Specification | Scientific Rationale |
| Primary (Inner) | Laminate Film (e.g., Silver Shield® / 4H®) | Impermeable Barrier. Laminates offer >4 hours breakthrough time for alkyl halides, whereas nitrile may fail in <10 minutes. |
| Secondary (Outer) | Nitrile (5-8 mil) | Mechanical Protection. Protects the flimsy laminate inner glove from tears and provides grip. |
| Technique | "Double-Gloving" | If tactile sensitivity is absolute (e.g., micro-weighing), use double nitrile but change outer gloves immediately upon any splash or every 15 minutes. |
Ocular & Respiratory Protection
-
Eyes: Chemical Splash Goggles (ANSI Z87.1) are mandatory.[3] Safety glasses are inadequate due to the lachrymatory vapor which can bypass side shields.
-
Face: Use a Face Shield over goggles during synthesis scale-up (>1g) or when transferring liquids to prevent splash burns to the neck/chin.
-
Respiratory:
-
Primary: Chemical Fume Hood (Face velocity: 100 fpm).
-
Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 particulate filter. Note: Half-mask respirators are unsafe for lachrymators as they leave eyes exposed.
-
Operational Logic & Workflows
Decision Logic: Handling & Containment
The following diagram illustrates the decision-making process for selecting containment based on operational scale.
Figure 1: Risk-based containment strategy. Note that solid handling requires stricter controls due to dust generation capabilities of the lachrymator.
Step-by-Step Handling Protocol
1. Preparation:
-
Pre-weigh reagents in a closed vessel if possible.
-
Place a "Lachrymator" warning sign on the hood sash.
-
Prepare a Quench Station inside the hood: A beaker containing 10% aqueous Sodium Thiosulfate or dilute Ammonium Hydroxide (to neutralize the alkyl bromide).
2. Weighing (The Critical Step):
-
Risk:[4][5][6][7] Static electricity can disperse the powder, releasing lachrymatory dust.
-
Action: Use an anti-static gun on the spatula and weighing boat. Never weigh on an open bench. If your balance is outside the hood, you must use a portable balance enclosure or weigh inside a tared vial with a septum cap.
3. Reaction & Transfer:
-
Dissolve the solid immediately. Once in solution (e.g., DCM, THF), the vapor pressure of the lachrymator is suppressed, though skin permeation risks remain.
-
Use cannula transfer or positive-displacement pipettes to avoid dripping.
4. Decontamination:
-
Wipe all outer surfaces (vials, spatulas) with a tissue soaked in the quenching solution (thiosulfate/ammonia) before removing them from the hood.
Emergency Response: Spill Management
In the event of a spill, immediate action is required to prevent building evacuation due to lachrymatory vapors.
Figure 2: Emergency response workflow. Containment status dictates whether to clean or evacuate.
Waste Disposal & Deactivation
Do not dispose of this chemical in standard organic waste containers without pretreatment, as it may off-gas and injure waste handlers.
-
Quenching: Treat waste solutions with an excess of nucleophile (e.g., aqueous ammonia or sodium thiosulfate) and stir overnight in the hood. This converts the reactive bromomethyl group into a benign amine or thiosulfate derivative.
-
Verification: Check pH and ensure the organic layer no longer possesses lachrymatory properties (cautious waft test).
-
Disposal: Label the waste container clearly: "Contains Halogenated Organics - Deactivated Lachrymator." Dispose via high-temperature incineration.
References
-
PubChem. (n.d.). 5-Bromo-6-(bromomethyl)-1,3-benzodioxole (CID 95063). National Library of Medicine. Retrieved from [Link]
- Forsberg, K., & Mansdorf, S. Z. (2007). Quick Selection Guide to Chemical Protective Clothing. (5th Edition). Wiley-Interscience.
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
